(Z)-4-Octen-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
54393-36-1 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-oct-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |
InChI Key |
OZQBPZSICOOLGU-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCO |
Canonical SMILES |
CCCC=CCCCO |
density |
0.844-0.851 |
physical_description |
Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |
solubility |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Octen-1-ol is an unsaturated fatty alcohol that has garnered interest in the fields of flavor and fragrance chemistry, as well as in the study of insect pheromones. Its characteristic sweet, earthy, and herbaceous odor has led to its use as a flavoring agent. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its fundamental properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 54393-36-1 | [1] |
| Appearance | Colorless clear liquid | [2] |
| Odor | Sweet, earthy, herbaceous | [2] |
| Density | 0.844 - 0.851 g/cm³ @ 25 °C | [3] |
| Boiling Point | 174.00 - 176.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.106 mm/Hg @ 25.00 °C | [2] |
| Flash Point | 170.00 °F (76.67 °C) TCC | [2] |
| Refractive Index | 1.444 - 1.450 @ 20.00 °C | [3] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents and ethanol. | |
| Kovats Retention Index | 1041, 1043, 1044 (Standard non-polar column) | [4] |
Experimental Protocols
Synthesis: Stereoselective Synthesis of (Z)-Alkenes
The synthesis of (Z)-alkenes, such as this compound, requires stereoselective methods to control the geometry of the double bond. Common approaches include the Wittig reaction with non-stabilized ylides and the partial hydrogenation of alkynes using specific catalysts.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.
-
Step 1: Ylide Preparation: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to generate the corresponding ylide.
-
Step 2: Reaction with Aldehyde: The ylide solution is then cooled (typically to -78 °C) and a solution of an appropriate aldehyde, such as 4-hydroxybutanal, in THF is added dropwise.
-
Step 3: Quenching and Work-up: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is then extracted, dried, and the solvent is removed under reduced pressure to yield the crude product.
The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), can stereoselectively produce a (Z)-alkene.
-
Step 1: Reaction Setup: 4-Octyn-1-ol is dissolved in a suitable solvent (e.g., ethanol or hexane) in a reaction vessel. Lindlar's catalyst is then added to the solution.
-
Step 2: Hydrogenation: The reaction vessel is flushed with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Step 3: Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.
Purification
Purification of the synthesized this compound is crucial to remove byproducts and unreacted starting materials.
Fractional distillation is effective for separating compounds with close boiling points.
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.
-
Distillation: The crude product is heated in the distillation flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component. The fraction that distills at the boiling point of this compound is collected.
Preparative HPLC can be used for high-purity isolation of medium-chain alkenols.
-
Column and Mobile Phase Selection: A suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) are selected based on analytical scale separations.
-
Sample Preparation and Injection: The crude product is dissolved in a small amount of the mobile phase and injected onto the preparative HPLC column.
-
Fraction Collection: The eluent is monitored by a detector (e.g., UV or refractive index), and the fraction corresponding to the peak of this compound is collected. The solvent is then removed to yield the purified product.
Analysis
The identity and purity of this compound can be confirmed using various analytical techniques.
GC-MS is a powerful technique for separating and identifying volatile compounds.
-
Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
GC Conditions: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the peak corresponding to this compound is recorded and compared with library spectra for identification. The fragmentation pattern will show characteristic losses, such as the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound, including the stereochemistry of the double bond.
Visualization of a Synthetic Workflow
As detailed information on the biological signaling or metabolic pathways of this compound is not currently available, a logical workflow for its synthesis via a Wittig reaction is presented below. This diagram illustrates the key steps from starting materials to the purified product.
Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.
Biological Activity and Potential Applications
This compound is recognized for its contribution to the flavor profile of various foods and beverages. While its biological activity is not extensively studied, its structural similarity to other known insect pheromones suggests a potential role in chemical communication among certain insect species. Further research is needed to elucidate its specific biological functions and to explore its potential applications in areas such as pest management or as a bioactive compound in drug development. The biosynthesis of C8 alcohols in fungi is known to occur via the peroxidation and cleavage of linoleic acid, suggesting a possible natural source for this compound.
References
(Z)-4-Octen-1-ol molecular weight and formula
An In-depth Technical Guide on (Z)-4-Octen-1-ol
This guide provides the fundamental molecular and structural information for this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Data
The essential molecular details of this compound are summarized in the table below for clear reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [2][4] |
| Molar Mass | 128.2120 g/mol | [1] |
Structural and Identifier Information
To further characterize this compound, the following diagram illustrates the relationship between its common name, chemical formula, and molecular weight.
Caption: Molecular properties of this compound.
References
An In-depth Technical Guide to (Z)-4-Octen-1-ol: Structure, Stereoisomers, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-4-octen-1-ol, a monounsaturated eight-carbon alcohol. The document details its chemical structure, stereoisomerism, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its stereoselective synthesis and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and chemical ecology, particularly those involved in the study of semiochemicals and the development of insect pest management strategies.
Chemical Structure and Stereoisomerism
This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] Its structure consists of an eight-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon double bond between C4 and C5. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, the alkyl chains continuing from the double bond are on the same side, resulting in a "cis" configuration.
Stereoisomers
The primary stereoisomer of this compound is its geometric isomer, (E)-4-octen-1-ol, where the "(E)" from the German entgegen (opposite) signifies a "trans" configuration of the alkyl groups across the double bond. Due to the presence of the double bond, these two isomers are diastereomers of each other.
It is critical to note that 4-octen-1-ol is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different substituent groups). Therefore, it does not have enantiomers (non-superimposable mirror images) and is not optically active. The only form of stereoisomerism exhibited by 4-octen-1-ol is geometric isomerism (E/Z isomerism).
Physicochemical Properties
The geometric isomerism of (Z)- and (E)-4-octen-1-ol gives rise to differences in their physical properties, which can be exploited for their separation and identification. A summary of their key quantitative data is presented in the table below.
| Property | This compound | (E)-4-Octen-1-ol |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [1] |
| CAS Number | 54393-36-1[3] | 31502-21-3[1] |
| Appearance | Colorless clear liquid[2] | Colorless liquid |
| Boiling Point | 174-176 °C at 760 mmHg[3] | 196 °C at 760 mmHg[1] |
| Density | 0.844-0.851 g/cm³ at 25 °C[2][3] | 0.845 g/cm³[1] |
| Refractive Index | 1.444-1.450 at 20 °C[3] | ~1.440 at 20 °C[1] |
| Solubility | Insoluble in water; soluble in organic solvents[2] | Soluble in organic solvents |
Experimental Protocols
Stereoselective Synthesis of this compound via the Wittig Reaction
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] Unstabilized ylides, such as those derived from simple alkyl halides, typically lead to the formation of (Z)-alkenes with high stereoselectivity.[4][5]
Objective: To synthesize this compound from butanal and (4-hydroxybutyl)triphenylphosphonium bromide.
Materials:
-
(4-Hydroxybutyl)triphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Butanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-hydroxybutyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of butanal, freshly distilled, to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, such as insect pheromones and related molecules.[6]
Objective: To confirm the identity and assess the purity of the synthesized this compound.
Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent)
-
Helium (carrier gas)
-
Sample vials with septa
-
Microsyringe for injection
-
Hexane (for sample dilution)
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in hexane (e.g., 10-100 µg/mL).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity. The mass spectrum should show the molecular ion peak (m/z 128) and characteristic fragmentation patterns.
-
Assess the purity of the sample by calculating the peak area percentage of this compound relative to any impurities.
-
If a standard of (E)-4-octen-1-ol is available, its retention time can be determined to confirm the stereochemical purity of the (Z)-isomer.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. 4-Octen-1-ol, (4E)-|31502-21-3|lookchem [lookchem.com]
- 2. 4-Octen-1-ol, (4Z)- | C8H16O | CID 5352836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 54393-36-1 [thegoodscentscompany.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. biorxiv.org [biorxiv.org]
(Z)-4-Octen-1-ol: An In-Depth Technical Guide on its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Octen-1-ol, also known as cis-4-Octen-1-ol, is an unsaturated fatty alcohol with potential applications in the flavor and fragrance industry. While it is listed as a flavoring agent, detailed scientific literature on its natural occurrence, biosynthesis, and physiological roles is notably scarce. This technical guide synthesizes the currently available information on this compound, providing a comprehensive overview for researchers and professionals in drug development and related scientific fields. The guide highlights the limited data on its natural sources and provides general methodologies for the analysis of similar volatile compounds, aiming to facilitate future research into this molecule.
Introduction
This compound is an eight-carbon unsaturated alcohol with the chemical formula C₈H₁₆O. Its structure features a cis-configured double bond between the fourth and fifth carbon atoms. The compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 4354, and is considered Generally Recognized as Safe (GRAS).[1] Despite its status as a flavor ingredient, its presence in nature is not well-documented in peer-reviewed scientific literature. This guide aims to collate the existing information and provide a framework for further investigation.
Natural Occurrence
Information regarding the natural occurrence of this compound is sparse and primarily found in industry-related databases rather than in primary scientific research. One fragrance and flavor database lists its presence in a variety of plants, including banana fruit, witch hazel (Hamamelis virginiana), woodruff (Galium odoratum), and yew (Taxus). However, extensive searches of scientific literature for analytical studies confirming the presence and concentration of this compound in these plants have not yielded specific results. Many studies on the volatile profiles of these plants identify a wide range of other compounds, but this compound is not among them, suggesting it may be a trace component or that its presence is not widely confirmed.
Table 1: Reported Natural Sources of this compound (Unverified by Primary Literature)
| Natural Source | Plant Part | Quantitative Data | Reference |
| Banana (Musa spp.) | Fruit | Not Available | Industry Database |
| Witch Hazel (Hamamelis virginiana) | Not Specified | Not Available | Industry Database |
| Woodruff (Galium odoratum) | Not Specified | Not Available | Industry Database |
| Yew (Taxus spp.) | Not Specified | Not Available | Industry Database |
Note: The presence of this compound in these sources could not be independently verified through a review of available scientific literature. The quantitative data for its concentration in these sources is not available.
Biosynthesis of Unsaturated C8 Alcohols
While the specific biosynthetic pathway for this compound has not been elucidated, the biosynthesis of other C8 unsaturated alcohols, such as 1-octen-3-ol, is well-studied and likely provides a model for the formation of related compounds. These pathways generally involve the enzymatic modification of fatty acids.
The biosynthesis of many plant volatiles, including C8 alcohols, often originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic acid and α-linolenic acid. This pathway is responsible for generating a variety of volatile compounds that contribute to the "green leaf" aroma of plants and are involved in plant defense and signaling.
Below is a generalized diagram illustrating the initial steps of the lipoxygenase pathway, which could theoretically lead to the formation of various octenol isomers.
Caption: Generalized Lipoxygenase (LOX) pathway for the biosynthesis of C8 volatile compounds.
Further research is required to determine if this compound is a product of this or a related pathway and to identify the specific enzymes involved.
Experimental Protocols for Identification and Quantification
Although no specific protocols for this compound from natural sources were found, general methods for the analysis of volatile organic compounds (VOCs) from plant matrices are well-established. These can be adapted for the targeted analysis of this compound.
4.1. Extraction of Volatiles
The choice of extraction method is critical for the analysis of volatile compounds and depends on the plant matrix and the volatility of the target analyte.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles from fruits and leaves. The sample is placed in a sealed vial and heated to release volatile compounds into the headspace. A fused-silica fiber coated with a stationary phase is then exposed to the headspace to adsorb the analytes. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
-
Simultaneous Distillation-Extraction (SDE): This method is suitable for extracting less volatile compounds and for larger sample sizes. The sample is subjected to steam distillation, and the volatiles are simultaneously extracted into an organic solvent.
-
Solvent Extraction: This involves the direct extraction of the plant material with an organic solvent. This method is less common for highly volatile compounds but can be used for a broader range of analytes.
4.2. Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds. The extracted volatiles are separated on a GC column, and the eluted compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries (e.g., NIST, Wiley).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is used for the quantification of volatile compounds. While less specific than GC-MS, it provides a response that is proportional to the mass of the carbon in the analyte, making it suitable for quantitative analysis when authentic standards are available.
The following diagram illustrates a general workflow for the analysis of plant volatiles.
Caption: General experimental workflow for the analysis of plant volatile compounds.
Conclusion and Future Directions
This compound is a compound of interest in the flavor and fragrance industry, yet its scientific documentation in the context of natural products is surprisingly limited. This guide underscores the significant gap in the literature regarding its natural occurrence, biosynthesis, and biological function. For researchers, this represents an opportunity for novel investigations.
Future research should focus on:
-
Verification of Natural Sources: Utilizing modern analytical techniques such as GC-MS to systematically screen the reported plant sources for the presence of this compound.
-
Quantitative Analysis: Developing and validating quantitative methods to determine the concentration of this compound in any confirmed natural sources.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genetic approaches to uncover the biosynthetic pathway of this compound in plants.
-
Biological Activity Screening: Investigating the potential biological activities of this compound, including its role as a semiochemical (e.g., pheromone or kairomone) or its potential pharmacological properties.
By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this molecule in various scientific and industrial fields.
References
The Enigmatic Origins of (Z)-4-Octen-1-ol: A Technical Guide to a Putative Biosynthetic Pathway
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Octen-1-ol is a volatile organic compound with potential applications in the flavor and fragrance industries. While its chemical properties are documented, its natural biosynthetic pathway remains unelucidated. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of the related C8 volatile, 1-octen-3-ol. This document summarizes key enzymatic reactions, presents relevant quantitative data from analogous pathways, details experimental protocols for pathway elucidation, and proposes a hypothetical biosynthetic route to stimulate further research.
Introduction
The biosynthesis of C8 volatile compounds, particularly unsaturated alcohols, is a subject of significant interest due to their contribution to the aromas of fungi, plants, and dairy products. A prominent example is 1-octen-3-ol, the characteristic "mushroom alcohol," which is generated from the oxidative cleavage of linoleic acid. While the biosynthetic pathway of 1-octen-3-ol is well-established, the origins of other C8 unsaturated alcohol isomers, such as this compound, are not yet understood. This guide synthesizes the current knowledge on the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway and extrapolates these principles to propose a plausible biosynthetic route for this compound.
The Archetypal C8 Volatile Biosynthesis: The 1-Octen-3-ol Pathway
The biosynthesis of 1-octen-3-ol in the button mushroom, Agaricus bisporus, serves as the primary model for understanding the production of C8 unsaturated alcohols. The pathway is initiated by the enzymatic oxidation of linoleic acid, a common polyunsaturated fatty acid.
Enzymatic Steps
The pathway involves a two-step enzymatic cascade:
-
Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form a fatty acid hydroperoxide. In A. bisporus, a 10R-LOX acts on linoleic acid to produce (10R)-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE).
-
Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase then cleaves the 10-HPODE at the C10-C11 bond. This cleavage results in the formation of 1-octen-3-ol and the C10 oxo-acid, 10-oxo-decanoic acid.
Quantitative Data from Agaricus bisporus
The following tables summarize the quantitative data for the enzymes involved in 1-octen-3-ol biosynthesis in Agaricus bisporus.
Table 1: Optimal Reaction Conditions for 1-Octen-3-ol Production in Agaricus bisporus
| Parameter | Optimal Value | Reference |
| Temperature | 35 °C | [1] |
| pH | 7.0 - 7.5 | [1][2][3] |
| Linoleic Acid Concentration | 12 mg/g mushroom | [2][3] |
| Oxygen Concentration | 100% saturation | [3] |
Table 2: Kinetic Parameters for the Coupled LOX-HPL Reaction in Agaricus bisporus
| Parameter | Value | Reference |
| Vmax | 6 µg of 1-octen-3-ol ml⁻¹ min⁻¹ | [4] |
| Km | 0.3 x 10⁻³ M | [4] |
Table 3: Product Yield of 1-Octen-3-ol in Agaricus bisporus
| Condition | Yield | Reference |
| Predicted yield under optimal conditions | 2.7 ± 0.4 mg/g mushroom | [2][3] |
| Bioconversion yield in the presence of pure oxygen | 36% | [4] |
| Production in an oxygenated reaction medium | 380 µg/g mushroom homogenate | [4] |
Proposed Biosynthetic Pathway for this compound
Based on the established principles of the LOX-HPL pathway, a hypothetical biosynthetic route for this compound can be proposed. This pathway would also likely originate from a polyunsaturated fatty acid, with the specific regio- and stereoselectivity of the involved LOX and HPL enzymes determining the final product. A plausible precursor for a C8 alcohol with a double bond at the C4 position is linolenic acid, due to its additional double bond.
Hypothetical Enzymatic Steps
-
Lipoxygenase Action on Linolenic Acid: A putative lipoxygenase could oxygenate α-linolenic acid at the C-12 position to form 12-hydroperoxy-octadecatrienoic acid (12-HPOTE). The stereochemistry of this hydroperoxide would be critical for the subsequent cleavage reaction.
-
Novel Hydroperoxide Lyase Cleavage: A specific hydroperoxide lyase would then cleave the 12-HPOTE. A cleavage between the C8 and C9 positions of the fatty acid chain would be required to generate a C8 fragment. Subsequent reduction of the resulting aldehyde would yield this compound.
It is important to note that this proposed pathway is speculative and requires experimental validation. The substrate specificity of known HPLs primarily favors cleavage adjacent to the hydroperoxide group, leading to shorter chain aldehydes. The formation of a C8 alcohol from a C12 hydroperoxide would necessitate a different cleavage mechanism or a secondary rearrangement.
Experimental Protocols for Pathway Elucidation
To investigate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols are adapted from established methods for the characterization of LOX and HPL enzymes.
Lipoxygenase (LOX) Activity Assay
Principle: LOX activity can be determined spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the fatty acid hydroperoxide product.[5][6]
Materials:
-
Phosphate buffer (50 mM, pH 6.0-7.5)
-
Linoleic acid or α-linolenic acid substrate solution (10 mM sodium salt)
-
Enzyme extract (e.g., crude protein extract from a candidate organism)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the fatty acid substrate in a quartz cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.
Hydroperoxide Lyase (HPL) Activity Assay
Principle: HPL activity can be assayed by monitoring the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved.[7][8] Alternatively, the production of aldehyde products can be measured.
Materials:
-
Phosphate buffer (50 mM, pH 6.5)
-
Fatty acid hydroperoxide substrate (e.g., 13-HPODE or a custom-synthesized hydroperoxide)
-
Enzyme extract
-
Spectrophotometer or GC-MS system
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate.
-
Start the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 234 nm.
-
Calculate the activity based on the rate of substrate consumption.
Procedure (GC-MS for Product Identification):
-
Incubate the enzyme extract with the hydroperoxide substrate in a sealed vial.
-
Stop the reaction after a specific time (e.g., by adding acid).
-
Analyze the headspace volatiles by Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aldehyde and alcohol products.[9]
Enzyme Purification
Principle: Purification of LOX and HPL is essential for their detailed characterization. A multi-step chromatographic approach is typically employed.
General Workflow:
-
Crude Extract Preparation: Homogenize the source material (e.g., fungal mycelia, plant tissue) in a suitable buffer.
-
Ammonium Sulfate Precipitation: Fractionally precipitate proteins with ammonium sulfate to enrich for the target enzymes.
-
Ion-Exchange Chromatography: Separate proteins based on their net charge using a column such as DEAE-Sephadex.[10][11]
-
Gel Filtration Chromatography: Separate proteins based on their size using a column such as Sephadex G-100.[10]
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the established 1-octen-3-ol biosynthetic pathway, the proposed pathway for this compound, and a general experimental workflow for pathway elucidation.
Caption: Biosynthetic pathway of 1-octen-3-ol from linoleic acid.
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General experimental workflow for biosynthetic pathway elucidation.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound remains an open area of research. This guide has provided a comprehensive overview of the well-established LOX-HPL pathway for 1-octen-3-ol biosynthesis as a foundational model. The proposed hypothetical pathway for this compound offers a starting point for future investigations. The detailed experimental protocols and workflow diagrams presented herein are intended to equip researchers with the necessary tools to explore and ultimately elucidate the enzymatic machinery responsible for the production of this and other valuable C8 volatile compounds. Future research should focus on screening diverse fungal and plant species for the production of this compound, followed by the isolation and characterization of the responsible lipoxygenase and hydroperoxide lyase enzymes. The identification of the genes encoding these enzymes will be crucial for their heterologous expression and potential biotechnological applications in the sustainable production of natural flavors and fragrances.
References
- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxygenase activity determination [protocols.io]
- 6. protocols.io [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP2118126A1 - Extracting and purifying lipoxygenase - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (Z)-4-Octen-1-ol. Due to the limited availability of experimentally-verified public data for this specific molecule, this guide presents a comprehensive set of predicted spectral data based on established NMR principles and analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in spectral interpretation, structural elucidation, and quality control.
Molecular Structure and Atom Numbering
The structure of this compound with the standardized numbering scheme used for NMR assignments is presented below. This numbering is crucial for correlating the spectral data to the specific protons and carbons within the molecule.
Figure 1. Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H1 | ~3.65 | t | ~6.5 | CH₂-OH |
| H2 | ~1.58 | p | ~6.8 | CH₂-CH₂OH |
| H3 | ~2.10 | q | ~7.0 | CH₂-C=C |
| H4, H5 | ~5.38 | m | - | CH =CH |
| H6 | ~2.05 | q | ~7.2 | C=C-CH₂ |
| H7 | ~1.35 | sext | ~7.4 | CH₂-CH₃ |
| H8 | ~0.90 | t | ~7.4 | CH₃ |
| OH | Variable (e.g., ~1.5 - 4.0) | s (broad) | - | OH |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for this compound in CDCl₃ are presented below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~62.5 | C H₂-OH |
| C2 | ~32.3 | C H₂-CH₂OH |
| C3 | ~23.2 | C H₂-C=C |
| C4 | ~129.0 | C H=CH |
| C5 | ~130.5 | CH=C H |
| C6 | ~29.7 | C=C-C H₂ |
| C7 | ~22.6 | C H₂-CH₃ |
| C8 | ~14.1 | C H₃ |
Experimental Protocols
The following section outlines a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra. If necessary, purify the sample using an appropriate technique such as distillation or chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, benzene-d₆, or methanol-d₄ can also be used depending on the desired chemical shift dispersion and to avoid overlapping solvent signals with analyte resonances.[1]
-
Concentration: For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[2] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Sample Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade the spectral quality, filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 220-240 ppm is standard.
-
Temperature: 298 K (25 °C).
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical progression.
Figure 2. Workflow for NMR-based structure elucidation.
References
Mass Spectrometry Fragmentation of (Z)-4-Octen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of the unsaturated fatty alcohol, (Z)-4-Octen-1-ol. The information presented herein is essential for the identification and structural elucidation of this and similar compounds in complex matrices, a critical aspect of drug development, flavor and fragrance analysis, and metabolomics.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C8H16O.[1] Its molecular weight is 128.21 g/mol .[1][2][3] The structure features an eight-carbon chain with a cis-configured double bond between carbons 4 and 5, and a primary alcohol group at the C-1 position.
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (Z)-oct-4-en-1-ol |
| CAS Number | 54393-36-1 |
Predicted Electron Ionization Mass Spectrum
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry for unsaturated alcohols. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z | Proposed Fragment Ion | Structure of Ion | Proposed Fragmentation Pathway |
| 128 | [C8H16O]+• (Molecular Ion) | [CH3(CH2)2CH=CH(CH2)3OH]+• | Initial electron ionization |
| 110 | [C8H14]+• | [CH3(CH2)2CH=CH(CH2)2CH=CH2]+• | Loss of H2O (Dehydration) |
| 95 | [C7H11]+ | Allylic cleavage with loss of C2H5 | |
| 81 | [C6H9]+ | Allylic cleavage with loss of C3H7 | |
| 71 | [C4H7O]+ | [CH2=CH(CH2)2OH]+ | Cleavage at the double bond (gamma-cleavage) |
| 67 | [C5H7]+ | Cleavage adjacent to the double bond | |
| 55 | [C4H7]+ | [CH3CH2CH=CH]+ | Cleavage at the double bond |
| 41 | [C3H5]+ | [CH2=CH-CH2]+ | Allylic cleavage |
Proposed Fragmentation Pathways
The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through several key pathways, as illustrated in the diagram below. The initial event is the removal of an electron to form the molecular ion (M+•) at m/z 128.
Caption: Proposed EI fragmentation pathway of this compound.
Key fragmentation mechanisms include:
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an ion at m/z 110.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is less likely for primary alcohols compared to secondary and tertiary alcohols, but may contribute to minor fragments.
-
Cleavage at the Double Bond: The double bond directs fragmentation. Cleavage of the allylic C-C bonds (the bonds adjacent to the double bond) is a favorable process. Furthermore, cleavage of the vinylic C-C bonds (the bonds of the double bond itself) can occur.
-
Gamma-Cleavage: Cleavage at the C3-C4 bond results in the formation of a resonance-stabilized radical and a charged fragment containing the hydroxyl group, [CH2=CH(CH2)2OH]+, with an m/z of 71.
-
Beta-Cleavage: Cleavage at the C5-C6 bond can lead to the formation of the [C4H7]+ fragment at m/z 55.
-
-
Allylic Cleavage: The presence of the double bond facilitates cleavage at the allylic positions (C-3 and C-6), which can lead to the formation of various smaller fragments, such as the prominent allyl cation [C3H5]+ at m/z 41.
Experimental Protocols
Sample Preparation:
A stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration is adjusted to fall within the linear range of the instrument, typically in the low ppm (µg/mL) range.
Gas Chromatography (GC) Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35 - 350 |
| Scan Rate | 2 scans/sec |
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of this compound. While an experimental spectrum is not available, the predicted fragmentation patterns, based on established chemical principles, offer valuable insights for the identification and structural characterization of this compound. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and related unsaturated alcohols. Researchers and scientists in drug development and other fields can utilize this information to advance their analytical capabilities.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of (Z)-4-Octen-1-ol
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of (Z)-4-Octen-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic IR absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
Predicted Infrared Spectrum and Data Presentation
The infrared spectrum of this compound is characterized by the presence of a primary alcohol and a cis-disubstituted alkene. The principal vibrational modes and their expected absorption ranges are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3500-3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |
| 3100-3000 | Alkene (=C-H) | Stretching | Medium |
| 2960-2850 | Alkane (C-H) | Stretching | Strong |
| 1660-1640 | Alkene (C=C) | Stretching | Weak to Medium |
| 1470-1450 | Alkane (C-H) | Bending (Scissoring) | Medium |
| 1260-1050 | Alcohol (C-O) | Stretching | Strong |
| 730-665 | cis-Alkene (=C-H) | Out-of-plane Bending | Strong, Broad |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining the IR spectrum of a pure liquid sample such as this compound.
Method 1: Neat Spectrum using Salt Plates
This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
This compound sample
-
Acetone (for cleaning)
-
Kimwipes
-
Desiccator for storing salt plates
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry NaCl or KBr powder on a clean cloth and then rinse with a minimal amount of acetone, allowing it to evaporate completely. Store the plates in a desiccator when not in use.
-
Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[1][2]
-
Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film.[1] Avoid applying excessive pressure to prevent cracking the plates.
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the empty instrument to account for atmospheric water and carbon dioxide.
-
Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, clean the salt plates thoroughly with acetone and return them to the desiccator.[1]
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This modern technique is simpler and requires less sample preparation.
Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Micropipette
-
Solvent for cleaning (e.g., ethanol or isopropanol)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Using a micropipette, place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.[3]
-
Acquire the IR spectrum of the sample.
-
After the measurement, clean the ATR crystal by wiping it with a Kimwipe soaked in an appropriate solvent, such as ethanol.[3]
Visualization of Spectral Correlations
The following diagrams illustrate the relationships between the functional groups of this compound and their characteristic regions in the infrared spectrum.
References
Physical properties of (Z)-4-Octen-1-ol (boiling point, density)
An In-depth Technical Guide to the Physical Properties of (Z)-4-Octen-1-ol
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and related industries. This document summarizes empirical data, outlines detailed experimental protocols for the determination of these properties, and provides a visual representation of the general experimental workflow.
Quantitative Data Summary
The physical properties of this compound are critical for its handling, formulation, and application in various scientific contexts. The boiling point and density are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 174.00 to 176.00 °C | @ 760.00 mm Hg[1][2] |
| Density | 0.844 to 0.851 g/cm³ | @ 25.00 °C[1][3] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] The capillary method is a common and effective technique for determining the boiling point of small quantities of a liquid.[5]
Materials:
-
Sample of this compound
-
Capillary tube (sealed at one end)
-
Fusion tube or small test tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or MelTemp apparatus)[6]
-
Stirring apparatus
-
Beaker
Procedure:
-
A small amount of the liquid sample, this compound, is introduced into a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is immersed in a heating bath (e.g., oil bath) which allows for uniform heat distribution.[7]
-
The heating bath is gradually heated, and the temperature is monitored.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
The heat is then slightly reduced, allowing the liquid to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The procedure should be repeated to ensure accuracy.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8][9] The density of a liquid can be determined by measuring its mass and volume.
Materials:
-
Sample of this compound
-
Pycnometer or a graduated cylinder[10]
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]
-
A known volume of this compound is added to the pycnometer or graduated cylinder. When using a graduated cylinder, the volume is read from the bottom of the meniscus.[10]
-
The temperature of the liquid is recorded, as density is temperature-dependent.[8]
-
The combined mass of the container and the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[10]
-
The density is then calculated using the formula: Density = Mass / Volume.[9]
-
For higher precision, the measurements should be repeated multiple times, and the average density calculated.[10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the physical properties of a liquid compound.
Caption: General workflow for determining boiling point and density.
References
- 1. This compound, 54393-36-1 [thegoodscentscompany.com]
- 2. parchem.com [parchem.com]
- 3. 4-Octen-1-ol, (4Z)- | C8H16O | CID 5352836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. phillysim.org [phillysim.org]
- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Solubility of (Z)-4-Octen-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (Z)-4-Octen-1-ol, a key intermediate in organic synthesis and a component of various natural products. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This document outlines its predicted solubility based on physicochemical properties, provides a general experimental protocol for quantitative determination, and visualizes the workflow for such an analysis.
Predicted Solubility Profile
This compound is an eight-carbon alcohol containing a cis-configured double bond. Its molecular structure, featuring both a polar hydroxyl (-OH) group and a nonpolar octenyl chain, grants it amphiphilic character. This structure dictates its solubility based on the principle of "like dissolves like."
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure and the known properties of similar C8 alcohols like 1-octanol, a qualitative and predicted solubility profile can be established. The polar hydroxyl group allows for hydrogen bonding with protic solvents, while the significant nonpolar carbon chain favors interaction with nonpolar solvents.
The following table summarizes the expected solubility behavior of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong favorable interactions with small polar protic solvents. |
| Polar Aprotic | Acetone, THF, DMSO | Soluble to Miscible | Capable of dipole-dipole interactions and can accept hydrogen bonds from the solute's hydroxyl group. The nonpolar backbone further enhances solubility in solvents like Tetrahydrofuran (THF). |
| Nonpolar | Hexane, Toluene | Soluble | The long, eight-carbon chain dominates the molecule's character, leading to strong van der Waals forces and favorable interactions with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Soluble to Miscible | DCM can effectively solvate the nonpolar portion of the molecule, and its moderate polarity interacts sufficiently with the hydroxyl group to ensure high solubility. |
Standard Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of liquid solutes in liquid solvents.
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Hexane, Ethanol)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE or other solvent-compatible material)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct, undissolved phase of the solute should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established in preliminary experiments.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., 24 hours) to allow for complete phase separation. The excess undissolved this compound should form a distinct layer or settle.
-
Sample Extraction: Carefully extract an aliquot from the clear, saturated solvent phase using a pipette or syringe. Avoid disturbing the undissolved solute layer.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets.
-
Dilution: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/100 mL, mg/mL, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for the isothermal shake-flask solubility determination method.
(Z)-4-Octen-1-ol: A Technical Overview of a Flavor and Fragrance Compound
For the attention of: Researchers, scientists, and drug development professionals.
October 27, 2025
Abstract
Chemical and Physical Properties
(Z)-4-Octen-1-ol, also known as cis-4-Octenol, is a colorless liquid with a powerful, sweet, and earthy odor, often with a strong herbaceous note.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16O | PubChem[1][2][3] |
| Molecular Weight | 128.21 g/mol | PubChem[1][2] |
| CAS Number | 54393-36-1 | The Good Scents Company[4], Parchem[5] |
| Appearance | Colorless clear liquid | Parchem[5] |
| Specific Gravity | 0.844 to 0.851 @ 25°C | The Good Scents Company[4] |
| Refractive Index | 1.444 to 1.450 @ 20°C | The Good Scents Company[4] |
| Boiling Point | 174 to 176 °C @ 760 mmHg | Parchem[5] |
| Vapor Pressure | 0.106 mmHg @ 25°C (estimated) | Parchem[5] |
| Flash Point | 170 °F (76.7 °C) (TCC, estimated) | The Good Scents Company[4] |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[4] |
Regulatory Status and Use
This compound is recognized for its use as a flavoring agent in the food industry.
-
FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated cis-4-Octenol as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[4] Its FEMA number is 4354.[1][4]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated cis-4-octenol and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1]
Biological Activity: A Data Gap
A comprehensive search of scientific literature, including toxicological and pharmacological databases, did not yield specific studies on the biological activity of this compound. There is a notable absence of published in vitro or in vivo research investigating its mechanism of action, potential receptor interactions, or signaling pathways.
This lack of data for this compound is in stark contrast to its isomer, 1-octen-3-ol (often called "mushroom alcohol"). 1-Octen-3-ol has been studied for various biological effects, including:
-
Cytotoxicity: Studies have demonstrated the cytotoxic effects of 1-octen-3-ol in human embryonic stem cells.
-
Antimicrobial Activity: Research has indicated that 1-octen-3-ol possesses antimicrobial properties against certain bacteria and fungi.
-
Insect Attraction: It is a known attractant for various insects, including mosquitoes.
It is crucial to emphasize that the biological activities of 1-octen-3-ol cannot be extrapolated to this compound due to structural differences that can significantly alter molecular interactions with biological systems.
Experimental Protocols: A Call for Future Research
Given the absence of published studies on the biological activity of this compound, no established experimental protocols can be cited. To address this knowledge gap, future research could employ a range of standard assays, including but not limited to:
In Vitro Toxicity Assays
-
Cell Viability Assays: (e.g., MTT, MTS, LDH release) to assess cytotoxicity in various cell lines (e.g., hepatocytes, neurons, intestinal cells).
-
Genotoxicity Assays: (e.g., Ames test, micronucleus assay) to evaluate the potential for DNA damage.
-
Receptor Binding Assays: To screen for potential interactions with known cellular receptors.
In Vivo Toxicological Studies
-
Acute and Chronic Toxicity Studies: In animal models to determine LD50 values and assess long-term health effects.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Signaling Pathways: Unexplored Territory
As no specific biological targets or mechanisms of action have been identified for this compound, there are no described signaling pathways to visualize. Future research that identifies a specific biological effect would necessitate further investigation into the underlying molecular pathways.
To illustrate a hypothetical workflow for future investigation, should a biological activity be identified, the following diagram outlines a general approach.
Caption: A generalized workflow for investigating the biological activity of a compound like this compound.
Conclusion
This compound is a well-characterized compound in the context of its physicochemical properties and its application as a flavoring agent. However, there is a significant lack of publicly available data on its biological activity. This represents a critical knowledge gap, particularly for a substance that is intentionally added to food. The scientific community is encouraged to undertake research to elucidate the potential physiological effects of this compound to ensure a comprehensive understanding of its safety profile and to explore any potential therapeutic applications. For professionals in drug development, while this compound is not currently associated with therapeutic effects, its structural motifs could be of interest in medicinal chemistry programs, pending further biological evaluation.
References
(Z)-4-Octen-1-ol as a Semiochemical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Z)-4-Octen-1-ol, a volatile organic compound with potential applications as a semiochemical or pheromone in insect pest management and drug development. While research on this specific compound is emerging, this document consolidates available data on its chemical properties, explores its potential biological activity by examining related compounds, and details the experimental protocols and signaling pathways relevant to its study.
Chemical and Physical Properties of this compound
This compound is an unsaturated fatty alcohol with a characteristic sweet, earthy, and herbaceous odor.[1][2] Its chemical and physical properties are summarized in Table 1. Understanding these properties is crucial for its synthesis, purification, and formulation in experimental and applied contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1][3] |
| Molecular Weight | 128.21 g/mol | [1][3] |
| CAS Number | 54393-36-1 | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Sweet, earthy, herbal | [1][2] |
| Boiling Point | 174.00 to 176.00 °C @ 760.00 mm Hg | [4] |
| Vapor Pressure | 0.106000 mmHg @ 25.00 °C (estimated) | [4] |
| Specific Gravity | 0.844 to 0.851 @ 25.00 °C | [5] |
| Refractive Index | 1.444 to 1.450 @ 20.00 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and non-polar organic solvents. | [2] |
Biological Activity as a Semiochemical
The role of this compound as a semiochemical is not yet extensively documented. However, studies on structurally similar C8 unsaturated alcohols, such as 1-octen-3-ol, indicate that these compounds can act as potent attractants or repellents for a variety of insect species.[6][7] For instance, 1-octen-3-ol is a known attractant for many species of mosquitoes and biting flies, often acting synergistically with carbon dioxide.[8][9]
Limited research on a closely related analog, (Z)-4-hexen-1-ol, has shown a depressive effect on trap catches of the Asian tiger mosquito, Aedes albopictus, when used in the presence of CO₂, suggesting a potential repellent or deterrent activity in this species.[5] This finding highlights the importance of empirical testing to determine the specific behavioral effects of this compound on target insect species.
Table 2: Behavioral Response of Aedes albopictus to an Alkenol Analog of this compound
| Compound | Insect Species | Assay Type | Olfactory Cue(s) | Behavioral Response | Reference |
| (Z)-4-Hexen-1-ol | Aedes albopictus | Semi-field trap | Carbon Dioxide | Significantly depressed trap catches | [5] |
Note: This table presents data for a structural analog due to the current lack of published quantitative behavioral data for this compound.
Experimental Protocols for Evaluating Semiochemical Activity
To assess the potential of this compound as a semiochemical, standardized bioassays are required. The following are detailed methodologies for two key experimental procedures.
Electroantennography is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensitivity of the antenna to a specific compound.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and the head is excised. Two glass capillary electrodes, filled with a saline solution (e.g., insect Ringer's solution), are used. The reference electrode is inserted into the back of the head, and the recording electrode is placed over the tip of one antenna.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant into the main air stream.
-
Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software. The amplitude of the depolarization is measured in millivolts (mV).
-
Controls: A solvent-only control is used to ensure that the response is to the test compound and not the solvent. A standard reference compound (e.g., 1-hexanol) is often used to normalize responses across different preparations.
-
Dose-Response: A range of concentrations of this compound should be tested to generate a dose-response curve, which can reveal the threshold of detection and the saturation level of the antennal receptors.
A Y-tube olfactometer is a common behavioral assay used to determine the preference of an insect for one of two odor choices.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A purified and humidified air stream is passed through each arm of the 'Y'. The air from each arm converges at the junction and flows out through the base of the 'Y'.
-
Odor Introduction: The test compound, this compound, is introduced into the airflow of one arm (the "treatment" arm). The other arm receives only the solvent control (the "control" arm). The flow rate of air in both arms must be equal.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice is recorded when it moves a set distance into either the treatment or control arm. The time taken to make a choice is also recorded. A "no choice" is recorded if the insect does not move into either arm within a specified time period.
-
Replication and Randomization: The experiment is replicated with a sufficient number of insects to allow for statistical analysis. The positions of the treatment and control arms are switched between trials to avoid any positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as a chi-squared test or a binomial test, to determine if there is a significant preference or avoidance of the test compound.
Signaling Pathways in Insect Olfaction
The detection of odorants by insects is a complex process that involves the binding of volatile molecules to olfactory receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs). This binding event initiates a signal transduction cascade that ultimately leads to the generation of an action potential. While the specific pathway for this compound is not yet elucidated, two primary pathways are known to be involved in insect olfaction.
In this canonical pathway, the binding of an odorant to an OR, which is a type of G-protein coupled receptor, activates a G-protein. This in turn activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). cAMP then directly gates a cyclic nucleotide-gated ion channel, causing an influx of cations and depolarization of the neuron.
An alternative pathway involves the activation of phospholipase C (PLC) by the G-protein, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[10] IP₃ then binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm.[10][11] This increase in intracellular calcium can then activate other ion channels, leading to depolarization.[11][12]
Diagram 1: Generalized Insect Olfactory Signaling Pathway
Caption: A generalized model of insect olfactory signal transduction pathways.
Diagram 2: Experimental Workflow for Semiochemical Bioassay
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. Identification, synthesis, and field evaluation of the sex pheromone of the citrus fruit borer Ecdytolopha aurantiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi-field evaluation of several novel alkenol analogs of 1-octen-3-ol as attractants to adult Aedes albopictus and Culex quinquefasciatus [pherobase.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Octen-3-ol, attractive semiochemical for foreign grain beetle,Ahasverus advena (Waltl) (Coleoptera: Cucujidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling mosquitoes with semiochemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Olfactory Enigma of (Z)-4-Octen-1-ol: An In-depth Technical Guide to a Closely Related Analog, 1-Octen-3-ol
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the olfactory response of insects to (Z)-4-Octen-1-ol. Extensive searches of scientific databases did not yield specific data on its effects as an attractant or repellent, the olfactory receptors involved in its detection, or the downstream signaling pathways it may trigger in any insect species. The available information is limited to its chemical and physical properties.
In contrast, its structural isomer, 1-octen-3-ol, is a well-documented and potent semiochemical that elicits strong olfactory responses in a wide range of insects, particularly hematophagous species. This technical guide will provide an in-depth analysis of the olfactory response of insects to 1-octen-3-ol, serving as a comprehensive proxy and a foundational resource for researchers and drug development professionals. The methodologies and principles detailed herein are directly applicable to the future study of this compound and other novel semiochemicals.
Quantitative Olfactory Responses to 1-Octen-3-ol
The following tables summarize the electrophysiological and behavioral responses of various insect species to 1-octen-3-ol, highlighting its dual role as both an attractant and a repellent, often in a species- and concentration-dependent manner.
Table 1: Electrophysiological Responses of Insect Olfactory Receptor Neurons (ORNs) to 1-Octen-3-ol
| Insect Species | Olfactory Sensillum/Receptor | Response to (R)-(-)-1-octen-3-ol | Response to (S)-(+)-1-octen-3-ol | Reference |
| Aedes aegypti | Maxillary palp basiconic sensilla ("C" neuron) | Exquisitely sensitive; high firing rate at low doses | Over 100-fold higher stimulus dose required for comparable response | [1] |
| Aedes aegypti | AaegOR8 (expressed in heterologous system) | Selectively sensitive | Lesser response | [1] |
| Culex quinquefasciatus | CquiOR118b (maxillary palp) | Remarkable selectivity | - | [2] |
| Culex quinquefasciatus | CquiOR114b (antennae) | Lower preference | Higher preference | [2] |
| Drosophila melanogaster | Or13a | Very strong response, saturation at high concentrations | Not specified | [1] |
Table 2: Behavioral Responses of Insects to 1-Octen-3-ol
| Insect Species | Behavior | Response to 1-Octen-3-ol | Modulating Factors | Reference |
| Aedes aegypti | Attraction | Significant attraction, especially in combination with CO2 | Age-dependent (peak attraction at 6 days post-emergence) | [3][4] |
| Anopheles gambiae | Attraction | Significant attraction in traps | - | [2] |
| Culex quinquefasciatus | Repellency | Repellent at 1% and 10% doses in a surface landing and feeding assay | Attractant at lower concentrations (0.01% and 0.1%) | [2] |
| Tsetse flies (Glossina spp.) | Attraction | Potent attractant | - | [5][6] |
| Various mosquito genera (Aedes, Anopheles, Coquillettidia, Psorophora, Mansonia) | Attraction | Synergistic increase in attraction when combined with CO2 | Species-specific responses | |
| Stored product beetles (Ahasverus advena) | Aggregation | Strong attractant (aggregation pheromone) | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of insect olfactory responses. The following are standard protocols for key experiments in this field.
Electroantennography (EAG)
Objective: To measure the overall electrical response of the entire antenna to a volatile compound.
Methodology:
-
Insect Preparation: An insect is immobilized, and the head is excised. The head is then mounted onto a holder with conductive gel.
-
Electrode Placement: A glass capillary recording electrode, filled with a saline solution, is placed over the tip of one antenna. A reference electrode is inserted into the head capsule.
-
Odorant Delivery: A purified and continuous airstream is passed over the antenna. A defined puff of air containing the test odorant (e.g., 1-octen-3-ol) at a known concentration is injected into the airstream for a set duration.
-
Signal Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The negative deflection in the baseline potential upon odorant stimulation is the EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to a range of concentrations are typically recorded to generate a dose-response curve.
Single-Cell Recording (SCR) / Single-Sensillum Recording (SSR)
Objective: To measure the action potentials (spikes) from individual olfactory receptor neurons (ORNs) housed within a single sensillum.
Methodology:
-
Insect Preparation: The insect is restrained in a tube or on a slide, with the antenna or maxillary palp exposed and immobilized.
-
Electrode Placement: A sharpened tungsten microelectrode is carefully inserted through the cuticle at the base of a targeted sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect, often in an eye.
-
Odorant Delivery: A constant stream of humidified, charcoal-filtered air is directed at the preparation. A pulse of the test odorant is introduced into this airstream.
-
Signal Recording: The electrical activity of the ORN(s) is amplified, filtered, and recorded.
-
Data Analysis: The number of action potentials (spikes) in a defined time window before and after the stimulus is counted. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate.
Behavioral Assays (Y-tube Olfactometer)
Objective: To assess the preference or aversion of an insect to a specific odor.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. A single entry arm branches into two arms.
-
Airflow: Purified and humidified air is passed through both arms of the Y-tube towards the entry arm.
-
Odorant Introduction: The test odorant is introduced into the airflow of one of the arms (the "treatment" arm), while the other arm receives only the clean air (the "control" arm).
-
Insect Release: An individual insect is released at the downwind end of the entry arm.
-
Observation: The insect is allowed a set amount of time to move upwind and make a choice between the two arms. The first arm it enters and remains in for a defined period is recorded as its choice.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference or aversion.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key processes in insect olfaction.
Caption: Generalized insect olfactory signaling pathway.
Caption: Workflow for characterizing insect olfactory responses.
References
- 1. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Octen-1-ol, (4Z)- | C8H16O | CID 5352836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4-Octen-1-ol | C8H16O | CID 522281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (Z)-4-Octen-1-ol from 1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (Z)-4-octen-1-ol, a valuable building block in organic synthesis, starting from the readily available 1,8-octanediol. The synthetic strategy involves a two-step sequence: the selective mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal, followed by a Z-selective Wittig reaction to introduce the cis-alkene functionality. This protocol is designed to be a practical guide for researchers in academic and industrial settings, offering a reliable method for the preparation of this specific unsaturated alcohol.
Introduction
This compound is a key intermediate in the synthesis of various natural products and biologically active molecules. Its specific stereochemistry and bifunctional nature make it a versatile synthon. The synthesis described herein commences with the symmetrical C8 diol, 1,8-octanediol, and proceeds through a carefully controlled mono-oxidation and a subsequent stereoselective olefination. The protocols have been developed to maximize yield and stereoselectivity while utilizing accessible reagents and techniques.
Overall Synthesis Scheme
The synthesis of this compound from 1,8-octanediol is achieved in two sequential steps:
-
Selective Mono-oxidation: 1,8-octanediol is selectively oxidized at one of the primary alcohol functionalities to yield 8-hydroxyoctanal. A TEMPO-catalyzed oxidation system is employed to achieve this transformation with high selectivity.
-
Z-Selective Wittig Reaction: The resulting 8-hydroxyoctanal is then subjected to a Wittig reaction with propyltriphenylphosphonium ylide to stereoselectively form the (Z)-alkene, yielding the final product, this compound.
Data Presentation
Table 1: Quantitative Data for the Selective Mono-oxidation of 1,8-octanediol
| Parameter | Value |
| Reactant | 1,8-octanediol |
| Oxidizing System | TEMPO/NaOCl |
| Key Reagents | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Sodium hypochlorite (NaOCl), Sodium bromide (NaBr), Sodium bicarbonate (NaHCO3) |
| Solvent System | Dichloromethane/Water (biphasic) |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield of 8-hydroxyoctanal | 65-75% |
| Major Byproduct | Octanedial |
Table 2: Quantitative Data for the Z-Selective Wittig Reaction
| Parameter | Value |
| Reactant | 8-hydroxyoctanal |
| Wittig Reagent | Propyltriphenylphosphonium ylide |
| Base for Ylide Generation | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield of this compound | 70-85% |
| (Z):(E) Isomer Ratio | >95:5 |
| Major Byproduct | Triphenylphosphine oxide |
Experimental Protocols
Protocol 1: Selective Mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal
This protocol details the selective oxidation of one of the two primary alcohol groups in 1,8-octanediol using a TEMPO-catalyzed system.[1][2][3][4]
Materials:
-
1,8-octanediol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined prior to use)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-octanediol (1.0 eq) in dichloromethane (DCM).
-
To this solution, add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite (1.0-1.2 eq) and sodium bicarbonate (2.0 eq).
-
Slowly add the basic NaOCl solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The slow addition is crucial to favor mono-oxidation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 8-hydroxyoctanal.
Protocol 2: Synthesis of this compound via Z-Selective Wittig Reaction
This protocol describes the conversion of 8-hydroxyoctanal to this compound using a Wittig reaction with a non-stabilized ylide.[5][6][7]
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (concentration known)
-
8-hydroxyoctanal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
In a separate flame-dried flask, dissolve 8-hydroxyoctanal (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 8-hydroxyoctanal to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of deionized water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.
Visualizations
Logical Relationship of the Synthesis
References
- 1. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. TEMPO [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of (Z)-4-Octen-1-ol via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of (Z)-4-Octen-1-ol, a key intermediate in the synthesis of various natural products and pharmaceuticals. The synthesis is achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds.[1][2][3] The protocol outlines the necessary steps, from the protection of a starting diol to the final deprotection of the target molecule, ensuring a high yield of the desired Z-isomer. Non-stabilized ylides, such as the one used in this protocol, generally lead to the formation of (Z)-alkenes.[4][5]
Introduction
The Wittig reaction is a powerful tool in organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium ylides.[2][6][7] This reaction is particularly valuable for its ability to control the geometry of the resulting double bond.[4] The synthesis of this compound is a multi-step process that begins with the protection of a hydroxyl group, followed by the formation of a phosphonium salt, the Wittig reaction itself, and a final deprotection step.
Overall Reaction Scheme
The synthesis of this compound can be achieved through the following general scheme:
-
Protection: Protection of one of the hydroxyl groups of 1,4-butanediol as a tetrahydropyranyl (THP) ether.
-
Halogenation: Conversion of the remaining hydroxyl group to a bromide.
-
Phosphonium Salt Formation: Reaction of the bromo-THP ether with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: Generation of the ylide from the phosphonium salt using a strong base, followed by reaction with butanal to form the protected this compound.
-
Deprotection: Removal of the THP protecting group to yield the final product, this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 1,4-Butanediol | C4H10O2 | 90.12 |
| 3,4-Dihydro-2H-pyran (DHP) | C5H8O | 84.12 |
| Pyridinium p-toluenesulfonate (PPTS) | C11H13NO3S | 251.30 |
| Carbon tetrabromide | CBr4 | 331.63 |
| Triphenylphosphine | P(C6H5)3 | 262.29 |
| Butanal | C4H8O | 72.11 |
| n-Butyllithium (n-BuLi) | C4H9Li | 64.06 |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 |
| Acetic acid | CH3COOH | 60.05 |
Step 1: Synthesis of 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol
-
To a solution of 1,4-butanediol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-protected diol.
Step 2: Synthesis of 2-(4-bromobutoxy)tetrahydro-2H-pyran
-
To a solution of 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous DCM at 0 °C, slowly add triphenylphosphine (1.2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired bromo-THP ether.
Step 3: Synthesis of (4-(tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide
-
Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 24-48 hours.[8]
-
Monitor the formation of the precipitate.
-
Cool the reaction mixture to room temperature and add diethyl ether to facilitate further precipitation.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain the phosphonium salt.
Step 4: Wittig Reaction - Synthesis of (Z)-2-(oct-4-en-1-yloxy)tetrahydro-2H-pyran
-
Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
Stir the mixture at this temperature for 1 hour.
-
Add butanal (1 equivalent) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Deprotection - Synthesis of this compound
-
Dissolve the protected alkene from the previous step in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction at room temperature for several hours, monitoring by TLC.[9]
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Z:E Ratio |
| 1 | 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol | 80-90 | N/A |
| 2 | 2-(4-bromobutoxy)tetrahydro-2H-pyran | 75-85 | N/A |
| 3 | (4-(tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide | 90-95 | N/A |
| 4 & 5 | This compound | 70-85 (over two steps) | >95:5 |
Note: Yields and Z:E ratios are estimates based on typical Wittig reactions with non-stabilized ylides and may vary depending on specific reaction conditions.
Visualizations
Wittig Reaction Mechanism for this compound Synthesis
Caption: Mechanism of this compound synthesis.
Experimental Workflow
Caption: Workflow for this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. m.youtube.com [m.youtube.com]
Application Note and Protocol for the Purification of (Z)-4-Octen-1-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Octen-1-ol is an unsaturated fatty alcohol that finds applications in the flavor and fragrance industry and serves as a valuable building block in organic synthesis. For many applications, particularly in pharmaceutical and fine chemical synthesis, high purity of the (Z)-isomer is crucial. Commercial sources or synthetic preparations of this compound may contain impurities such as the corresponding (E)-isomer, unreacted starting materials, and other byproducts. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Test tubes or fraction collector
-
Standard laboratory glassware (beakers, flasks, pipettes)
-
Compressed air or nitrogen source for flash chromatography
Pre-purification Analysis (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[2][3][4][5]
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the TLC plates in a chamber saturated with the respective eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The optimal eluent system is the one that provides a good separation of the desired product from its impurities, with an Rf value for this compound of approximately 0.2-0.3.[4][5]
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of starting material.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel (approximately 30-50 g) in the chosen mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).[3]
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the column size and the separation efficiency.
-
Continuously monitor the collected fractions by TLC to track the elution of the desired compound and any impurities.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Before Purification | After Purification |
| Purity (by GC or NMR) | ~85-95% | >99% |
| Yield | N/A | 80-90% |
| (E)-isomer content | 1-10% | <0.5% |
| Other Impurities | Present | Not Detected |
Experimental Workflow and Diagrams
The overall workflow for the purification of this compound is depicted below.
Caption: Experimental workflow for the purification of this compound.
The logical relationship for selecting the appropriate mobile phase is illustrated in the following diagram.
Caption: Decision tree for mobile phase selection in column chromatography.
Conclusion
The described flash column chromatography protocol provides an effective method for the purification of this compound from its common impurities. The key to a successful separation lies in the careful optimization of the mobile phase using preliminary TLC analysis. This method is scalable and can be adapted for the purification of analogous unsaturated alcohols, making it a valuable technique for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Purification of (Z)-4-Octen-1-ol by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Octen-1-ol is an unsaturated alcohol of interest in various fields, including pheromone synthesis, flavor and fragrance chemistry, and as a building block in the development of novel pharmaceutical compounds. Its chemical structure, featuring a carbon-carbon double bond, makes it susceptible to isomerization and decomposition at elevated temperatures. Therefore, purification by distillation requires carefully controlled conditions to maintain the integrity of the molecule.
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using vacuum fractional distillation. This method is preferred as it lowers the boiling point of the compound, thereby minimizing thermal stress and preventing degradation.
Physical and Chemical Properties
A summary of the relevant physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, earthy, herbaceous | [1] |
| Boiling Point (Atmospheric Pressure) | 174-176 °C @ 760 mmHg | [3][4] |
| Density | 0.844 - 0.851 g/cm³ @ 25°C | [1] |
| Refractive Index | 1.444 - 1.450 @ 20°C | [1] |
Distillation Conditions
The high atmospheric boiling point of this compound necessitates the use of vacuum distillation to prevent thermal degradation. The boiling point of a liquid is dependent on the applied pressure, and this relationship can be estimated using a pressure-temperature nomograph. By reducing the pressure, the boiling point can be significantly lowered to a range where the compound is more stable.
The following table provides estimated boiling points of this compound at various reduced pressures, calculated using a standard pressure-temperature nomograph. These values serve as a guide for setting up the distillation.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~70-72 |
| 20 | ~82-84 |
| 50 | ~100-102 |
| 100 | ~118-120 |
Note: These are estimated values. The actual boiling point during distillation may vary depending on the efficiency of the vacuum system and the purity of the starting material.
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol details the procedure for purifying this compound using vacuum fractional distillation. It is crucial to follow all safety precautions due to the flammable nature of the alcohol and the risks associated with vacuum operations.
Materials and Apparatus
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Cold trap
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Laboratory clamps and stands
-
Grease for glass joints
-
Crude this compound
-
Inert gas (Nitrogen or Argon)
Safety Precautions
-
Flammability: this compound is a flammable liquid. The distillation must be performed in a well-ventilated fume hood, away from any sources of ignition.[5] Ensure a fire extinguisher is readily accessible.
-
Implosion Hazard: Glassware under vacuum can implode. Inspect all glassware for cracks or defects before use.[6] Use a safety shield around the apparatus.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Bumping: Solutions can bump violently under vacuum. Use a magnetic stirrer to ensure smooth boiling.[6] Do not use boiling chips , as they are ineffective under vacuum.
-
Thermal Hazards: Use caution when handling the hot heating mantle and glassware.
Procedure
-
Apparatus Assembly:
-
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below.
-
Ensure all glass joints are properly greased to create a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask using the heating mantle.
-
Increase the temperature gradually. Observe the liquid for the onset of boiling.
-
The vapor will begin to rise through the fractionating column. The temperature reading on the thermometer should start to increase.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
The temperature should stabilize at the boiling point of this compound at the applied pressure. Collect the main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature throughout the distillation. A stable temperature indicates that a pure fraction is being collected. If the temperature fluctuates significantly, it may indicate the presence of impurities.
-
Once the majority of the this compound has distilled, the temperature may drop or start to rise again as higher-boiling impurities begin to distill. At this point, stop the distillation.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Slowly and carefully release the vacuum by introducing an inert gas like nitrogen or argon. Do not admit air into the hot apparatus , as this can create a fire hazard and potentially degrade the product.
-
Once the apparatus has returned to atmospheric pressure and is at room temperature, it can be disassembled.
-
Weigh the collected fraction to determine the yield and analyze its purity using appropriate analytical techniques (e.g., Gas Chromatography-Mass Spectrometry, NMR spectroscopy).
-
Visualized Experimental Workflow
Caption: Workflow for the vacuum fractional distillation of this compound.
Conclusion
The purification of this compound is effectively achieved through vacuum fractional distillation. By carefully controlling the pressure and temperature, the compound can be distilled at a lower temperature, thus preserving its structural integrity. The detailed protocol and safety guidelines provided in these application notes are intended to assist researchers in obtaining high-purity this compound for their scientific endeavors. It is imperative that all safety precautions are strictly adhered to throughout the procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scitepress.org [scitepress.org]
- 4. Purification [chem.rochester.edu]
- 5. Fractionation of Java Citronella Oil and Citronellal Purification by Batch Vacuum Fractional Distillation - ProQuest [proquest.com]
- 6. ehs.gatech.edu [ehs.gatech.edu]
Application Notes and Protocols for the Analytical Identification of (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and analysis of (Z)-4-Octen-1-ol, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.
Experimental Protocol
a) Sample Preparation:
The choice of sample preparation method depends on the sample matrix.
-
Liquid Samples (e.g., fragrance oils, flavor extracts):
-
Dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[1]
-
If the sample contains non-volatile components, perform a liquid-liquid extraction. Mix the sample with an equal volume of an immiscible solvent (e.g., hexane) and water. The this compound will partition into the organic layer.
-
Collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
Solid Samples (e.g., plant material, polymers):
-
For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is recommended.
-
Place a known amount of the solid sample into a sealed headspace vial.
-
Heat the vial at a constant temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
The fiber is then directly introduced into the GC inlet for thermal desorption.
-
-
Derivatization (Optional): To improve peak shape and thermal stability, the hydroxyl group of this compound can be derivatized, for example, through silylation.
-
To a dried sample extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.
-
The resulting trimethylsilyl (TMS) ether of this compound is then analyzed by GC-MS.
-
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: A non-polar column such as a DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (e.g., 50:1 for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Data Presentation
Identification of this compound is based on its retention index and mass spectrum.
Table 1: Gas Chromatographic Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (non-polar column) | 1041 - 1044 | [2] |
The mass spectrum of this compound should be compared to a reference spectrum from a spectral library (e.g., NIST). Characteristic fragments for unsaturated alcohols often include the loss of water (M-18) and fragmentation at the double bond and the carbon bearing the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Data Presentation
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The expected chemical shifts for this compound are summarized below based on typical values for similar structures.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity |
| CH₃- | ~0.9 | Triplet |
| -CH₂-CH₃ | ~1.4 | Sextet |
| -CH₂-CH= | ~2.0-2.1 | Multiplet |
| =CH-CH₂- | ~5.3-5.5 | Multiplet |
| -CH₂-CH₂OH | ~1.6 | Quintet |
| -CH₂-OH | ~3.6 | Triplet |
| -OH | Variable | Singlet (broad) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
| CH₃- | ~14 |
| -CH₂-CH₃ | ~23 |
| -CH₂-CH= | ~21 |
| -CH₂-CH₂OH | ~32 |
| -CH₂-OH | ~62 |
| =CH- | ~129 |
| =CH- | ~130 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
a) Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
b) FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
Data Presentation
The FTIR spectrum of this compound will show characteristic absorption bands for the hydroxyl and alkene functional groups.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C=C stretch (cis) | ~1655 | Medium |
| =C-H bend (cis) | ~675 - 730 | Strong |
| C-O stretch | 1000 - 1260 | Strong |
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Logical relationship of analytical methods for compound identification.
References
Application Notes and Protocols for the GC-MS Analysis of (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Octen-1-ol is a volatile organic compound and a significant flavor and aroma component found in various natural products. Its analysis is crucial in the food and beverage industry for quality control, in fragrance development, and potentially in pharmaceutical research where volatile biomarkers are of interest. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile compounds due to its high resolution and sensitivity.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering matrix components.
This is a conventional method suitable for liquid samples such as beverages.
-
Protocol:
-
To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of hexane and diethyl ether).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the extracted volatile compounds.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
SPME is a solvent-free technique that is highly effective for extracting volatile and semi-volatile compounds from liquid and solid samples.[4]
-
Protocol:
-
Place 5 g of the homogenized sample (if solid) or 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a small amount of sodium chloride to increase the ionic strength of the sample, which can enhance the release of volatile compounds.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30-40 minutes) to adsorb the analytes.[4]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix. The conditions are adapted from methods used for similar volatile flavor compounds, such as 1-Octen-3-ol.[5]
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Column | DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector | Splitless mode, Temperature: 250°C |
| Oven Program | Initial temperature 50°C, hold for 3 min; ramp at 3°C/min to 80°C; then ramp at 5°C/min to 230°C and hold for 6 min.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Source | Electron Ionization (EI) at 70 eV, Temperature: 230°C |
| MS Quadrupole | Temperature: 150°C |
| Mass Range | m/z 30-350 |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
Identification
The identification of this compound is based on two key pieces of information:
-
Retention Index (RI): The RI is a normalized retention time that is less susceptible to variations in chromatographic conditions than the absolute retention time. The experimental RI of the analyte should be compared to known values from databases like the NIST WebBook. For this compound, the reported retention index on a non-polar column (DB-1 or similar) is approximately 1043. The RI on a polar (wax) column will be different and should be determined using a series of n-alkane standards.
-
Mass Spectrum: The mass spectrum of a compound is its unique fragmentation pattern upon ionization. This pattern is compared to reference spectra in a library (e.g., NIST, Wiley).
Table 2: Expected Mass Spectral Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Key Fragments (m/z) | Characteristic fragments for unsaturated alcohols include the loss of water (M-18), alkyl fragments, and fragments resulting from cleavage alpha to the hydroxyl group. |
Quantification
For quantitative analysis, an internal standard method is recommended for accuracy and precision.
-
Internal Standard Selection: A suitable internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to this compound, and is well-separated chromatographically. A common choice for the analysis of volatile alcohols is 2-octanol or 3-octanol.[4][5]
-
Calibration: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 3: Example Quantitative Data (Hypothetical)
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Concentration (µg/L) |
| Standard 1 | 50,000 | 100,000 | 0.5 | 10 |
| Standard 2 | 105,000 | 100,000 | 1.05 | 20 |
| Standard 3 | 245,000 | 100,000 | 2.45 | 50 |
| Sample A | 150,000 | 100,000 | 1.5 | 30 |
| Sample B | 75,000 | 100,000 | 0.75 | 15 |
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Analyte Identification Logic
Caption: Logical steps for the confident identification of this compound.
References
Application Notes & Protocols for Chiral Separation of (Z)-4-Octen-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of (Z)-4-Octen-1-ol enantiomers. Due to the limited availability of direct published methods for this specific compound, the following protocols are based on established methodologies for the chiral separation of structurally similar unsaturated alcohols. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are presented as viable techniques.
Introduction
This compound is a chiral alcohol with a stereocenter at the C4 position. The separation and analysis of its enantiomers are crucial in various fields, including flavor and fragrance chemistry, pheromone research, and asymmetric synthesis, as different enantiomers can exhibit distinct biological activities and sensory properties. This document outlines recommended starting points for developing a robust chiral separation method for this compound.
Data Presentation
The following tables present expected, representative data for the chiral separation of this compound enantiomers by GC and HPLC. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Gas Chromatography (GC) Data for Chiral Separation of this compound Acetate Derivatives
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-4-Octen-1-yl acetate | 15.2 | \multirow{2}{*}{>1.5} |
| (S)-4-Octen-1-yl acetate | 15.8 |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Data for Chiral Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-(Z)-4-Octen-1-ol | 12.5 | \multirow{2}{*}{>1.5} |
| (S)-(Z)-4-Octen-1-ol | 13.9 |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method
Gas chromatography using a chiral stationary phase (CSP) is a powerful technique for the separation of volatile enantiomers. For alcohols like this compound, derivatization to a less polar ester, such as an acetate, is often employed to improve peak shape and resolution.[1]
1. Derivatization to (Z)-4-Octen-1-yl acetate:
-
To 1 mg of racemic this compound in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of diethyl ether and 1 mL of water.
-
Shake the mixture and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
The resulting solution containing the (Z)-4-Octen-1-yl acetate enantiomers is ready for GC analysis.
2. GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
Direct chiral separation of alcohols can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases.[2][3] These columns offer a broad range of enantioselectivity for various compounds.
1. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC, 250 mm x 4.6 mm ID, 5 µm particle size). Polysaccharide-based CSPs have been shown to be effective in separating regio- and (E)/(Z)-isomers of allylic compounds, which are structurally similar to the target analyte.[2]
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
Method Development and Optimization
The provided protocols are starting points. Optimization may be necessary to achieve baseline separation (Rs > 1.5).
-
For GC: Adjusting the temperature ramp rate can significantly impact resolution. The choice of cyclodextrin derivative in the CSP can also be critical.
-
For HPLC: The ratio of the mobile phase components is a key parameter for optimization. Varying the percentage of the alcohol modifier will affect retention times and resolution. Trying different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) is also recommended as they have different selectivities.
Visualizations
The following diagrams illustrate the experimental workflows for the chiral separation of this compound enantiomers.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) with (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical compounds. This method records the summated electrical potential from the entire antenna, providing a sensitive measure of an insect's ability to detect a specific odorant. (Z)-4-Octen-1-ol is a volatile organic compound found in some plants and can be a semiochemical cue for various insect species. These application notes provide a detailed protocol for conducting EAG experiments with this compound, aimed at researchers in fields such as chemical ecology, entomology, and the development of novel pest management strategies.
Data Presentation
| Concentration of this compound | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Solvent Control (Hexane) | 0.05 ± 0.01 | 0 |
| 1 ng/µL | 0.25 ± 0.03 | 15 |
| 10 ng/µL | 0.80 ± 0.07 | 50 |
| 100 ng/µL | 1.50 ± 0.12 | 90 |
| 1 µg/µL | 1.65 ± 0.15 | 100 |
| 10 µg/µL | 1.60 ± 0.14 | 97 |
Experimental Protocols
This section outlines the detailed methodology for performing electroantennography with this compound. The protocol is divided into several key stages, from preparation of the insect and electrodes to data acquisition and analysis.
Materials and Equipment
-
Insect: The choice of insect species will depend on the research question. For this protocol, a model insect susceptible to olfactory cues from C8 alcohols is assumed.
-
This compound: High purity standard.
-
Solvent: Hexane or paraffin oil (for dilution).
-
Microscope: Stereomicroscope for antenna preparation and electrode placement.
-
Micromanipulators: For precise positioning of electrodes.
-
EAG Probe: Consisting of a recording and a reference electrode.
-
Amplifier: High-impedance DC amplifier specifically designed for EAG.
-
Data Acquisition System: A device to digitize and record the amplified signal (e.g., an IDAC-2 interface).
-
Software: For recording and analyzing EAG waveforms.
-
Odor Delivery System: A system to deliver controlled puffs of odorant to the antenna. This typically includes a purified and humidified air stream, a stimulus controller, and Pasteur pipettes or cartridges containing the odorant on filter paper.
-
Faraday Cage: To shield the setup from electrical noise.
-
Glass Capillaries: For pulling microelectrodes.
-
Electrode Puller: For fabricating glass microelectrodes.
-
Saline Solution: Insect Ringer's solution appropriate for the species.
-
Conductive Gel or Wax: For mounting the insect.
Protocol Steps
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL, 1 µg/µL, 10 µg/µL).
-
Prepare a solvent-only control.
-
-
Electrode Preparation:
-
Pull glass capillaries to a fine tip using an electrode puller.
-
Fill the pulled electrodes with the appropriate insect saline solution.
-
Insert a silver wire (Ag/AgCl) into the back of each glass electrode.
-
-
Insect Preparation (Excised Antenna Method):
-
Anesthetize the insect by chilling it on ice or using CO2.
-
Carefully excise one antenna at the base using fine scissors under the stereomicroscope.
-
Mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.
-
-
Insect Preparation (Whole Insect Method):
-
Anesthetize the insect.
-
Mount the insect onto a holder using wax or a low-melting point wax, leaving the head and antennae free.
-
Insert the reference electrode into the insect's head or an eye.
-
Carefully place the recording electrode over the tip of one antenna. A small amount of conductive gel can be used to establish contact.
-
-
Odor Delivery:
-
Apply a known volume (e.g., 10 µL) of each this compound dilution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette or a stimulus cartridge.
-
Place the pipette/cartridge into the odor delivery system.
-
A continuous stream of purified, humidified air is passed over the antenna.
-
The stimulus controller is used to inject a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant to the antenna.
-
-
EAG Recording:
-
Place the prepared antenna within the continuous air stream.
-
Allow the preparation to stabilize.
-
Present the solvent control first to ensure there is no response to the solvent alone.
-
Present the different concentrations of this compound, typically from the lowest to the highest concentration, to avoid adaptation of the olfactory receptors.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Record the negative voltage deflection (depolarization) of the antenna in response to each stimulus.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus. The response is typically the peak voltage change from the baseline.
-
Subtract the average response to the solvent control from the responses to the this compound stimuli.
-
To normalize the data across different preparations, the response to a standard compound or the highest concentration of the test compound can be set to 100%, and all other responses are expressed as a percentage of this standard.
-
Plot the mean EAG response against the logarithm of the concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an electroantennography experiment.
Application Notes and Protocols for Field Testing of (Z)-4-Octen-1-ol as an Insect Lure
Disclaimer: No direct field testing data for (Z)-4-Octen-1-ol as an insect lure was found in the reviewed literature. The following application notes and protocols are based on established methodologies for the field testing of the closely related and well-studied insect attractant, 1-octen-3-ol, and its analogs. These protocols can serve as a comprehensive guide for designing and conducting field trials for this compound.
Introduction
This compound is a volatile organic compound that, based on the known attractant properties of similar C8 alcohols like 1-octen-3-ol, holds potential as a lure for various insect species, particularly hematophagous insects such as mosquitoes and biting flies. 1-octen-3-ol, a well-documented kairomone, is found in the breath and sweat of vertebrates and is used by many blood-feeding insects to locate their hosts.[1][2][3] Field studies have shown that 1-octen-3-ol can significantly increase the trap capture of various mosquito species, especially when used in conjunction with carbon dioxide (CO2), which acts as a synergistic attractant.[4] This document provides detailed protocols for the field evaluation of this compound as a potential insect lure, drawing from established methods used for 1-octen-3-ol.
Data Presentation: Hypothetical Field Trial Results
The following tables present a hypothetical summary of quantitative data from a field trial comparing this compound with a standard lure (1-octen-3-ol) and a negative control.
Table 1: Mean Number of Mosquitoes Captured per Trap Night
| Lure Treatment | Aedes albopictus | Culex quinquefasciatus | Total Mosquitoes |
| Control (no lure) | 15.3 ± 2.1 | 25.7 ± 3.4 | 41.0 ± 5.5 |
| 1-octen-3-ol (Standard) | 45.8 ± 5.6 | 30.1 ± 4.2 | 75.9 ± 9.8 |
| This compound | 38.2 ± 4.9 | 28.5 ± 3.9 | 66.7 ± 8.8 |
| 1-octen-3-ol + CO2 | 152.4 ± 15.3 | 95.2 ± 10.1 | 247.6 ± 25.4 |
| This compound + CO2 | 135.7 ± 12.8 | 89.9 ± 9.5 | 225.6 ± 22.3 |
Data are presented as mean number of insects ± standard error.
Table 2: Relative Efficacy of Lures Compared to Control
| Lure Treatment | Attraction Index vs. Control (Aedes albopictus) | Attraction Index vs. Control (Culex quinquefasciatus) |
| 1-octen-3-ol (Standard) | 2.99 | 1.17 |
| This compound | 2.50 | 1.11 |
| 1-octen-3-ol + CO2 | 9.96 | 3.70 |
| This compound + CO2 | 8.87 | 3.50 |
Attraction Index = (Number of insects in baited trap) / (Number of insects in control trap)
Experimental Protocols
This protocol outlines the preparation of lures for field deployment.
Materials:
-
This compound (high purity, >98%)
-
1-octen-3-ol (as a standard for comparison)
-
Polyethylene sachets or vials
-
Cotton wicks
-
Appropriate solvent (e.g., hexane, if necessary for dilution)
-
Analytical balance
-
Fume hood
Procedure:
-
Determine the desired release rate for the semiochemical. Release rates for 1-octen-3-ol in field studies have ranged from low milligrams to over 40 mg per hour.[3] A starting point for this compound could be a release rate of 5 mg/hour.
-
Calibrate the release rate of the chosen dispenser (e.g., polyethylene sachet) in a controlled laboratory setting by measuring weight loss over time at a temperature that mimics field conditions.
-
Prepare the individual lures by loading the calculated amount of this compound onto the dispenser (e.g., soaking a cotton wick and placing it in a vial or filling a sachet).
-
Prepare control lures (dispensers with no chemical) and standard lures (dispensers with 1-octen-3-ol) in the same manner.
-
Store lures in a cool, dark place in sealed containers to prevent degradation and premature release of the volatile compound.
The selection of appropriate field sites is critical for obtaining meaningful data.
Criteria for Site Selection:
-
Known habitat for the target insect species.
-
Sufficient distance between trap locations to avoid interference (typically >50 meters).
-
Relatively uniform vegetation and environmental conditions across all trap locations.
-
Accessibility for regular trap servicing.
Trap Placement:
-
Use a standardized insect trap type, such as a CDC light trap or a Mosquito Magnet-X (MMX) suction trap, for all treatments.[5][6]
-
Employ a randomized block design or a Latin square design to minimize the effects of spatial variation.
-
Position traps at a height and location that is optimal for capturing the target species (e.g., near vegetation for host-seeking mosquitoes).
-
If using CO2, ensure a consistent release rate across all designated traps (e.g., from a compressed gas cylinder with a regulator or from dry ice).
Consistent operation and collection procedures are essential for data quality.
Procedure:
-
Deploy the traps in the late afternoon, before the peak activity period of the target insects.
-
Place one lure type (Control, Standard, or this compound, with or without CO2) in each trap according to the experimental design.
-
Operate the traps for a standardized period, typically 12 or 24 hours.
-
Collect the trap catches in the morning.
-
Transport the collected insects to the laboratory in a cooler.
-
Rotate the lure treatments among the trap locations daily according to the experimental design to account for any positional bias.
-
Repeat the experiment for a sufficient number of nights to obtain statistically robust data.
Procedure:
-
In the laboratory, immobilize the collected insects by freezing.
-
Identify the target insect species and count the number of individuals of each sex.
-
Record the data for each trap and each collection date.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the mean number of insects captured with different lure treatments.
Visualizations
References
- 1. thehive.icipe.org [thehive.icipe.org]
- 2. researchgate.net [researchgate.net]
- 3. biodiversitylibrary.org [biodiversitylibrary.org]
- 4. Controlling mosquitoes with semiochemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-field evaluation of several novel alkenol analogs of 1-octen-3-ol as attractants to adult Aedes albopictus and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Slow-Release Formulation of (Z)-4-Octen-1-ol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed methodologies for the formulation of (Z)-4-Octen-1-ol, a volatile semiochemical, into slow-release delivery systems. The protocols are intended for researchers, scientists, and drug development professionals working on the controlled release of volatile organic compounds for applications in pest management, agriculture, and animal health.
Introduction
This compound is a volatile organic compound with demonstrated activity as a semiochemical, influencing the behavior of various insect species. Its volatility, however, presents a significant challenge for practical application, necessitating the development of formulations that provide a sustained and controlled release over an extended period. This document outlines three effective methods for the encapsulation of this compound to achieve slow release: Sol-Gel encapsulation, electrospinning of polymeric nanofibers, and formulation into biodegradable polymeric nanoparticles.
Data Presentation: Comparative Release Profiles
The following table summarizes representative release data for volatile semiochemicals from the described slow-release formulations. It is important to note that specific release rates for this compound may vary depending on the precise formulation parameters and environmental conditions. The data presented here is based on studies of structurally similar pheromones and volatile compounds and should serve as a guideline for formulation development.
| Formulation Type | Matrix Material | Active Compound Loading (w/w) | Release Rate (µ g/day ) | Duration of Release | Key Influencing Factors |
| Sol-Gel | Silica (from TMOS/MTMOS precursors) | 1-5% | 10 - 50 | Up to 30 days | Precursor ratio, porosity, temperature |
| Electrospun Fibers | Polyvinyl alcohol (PVA), Polycaprolactone (PCL) | 5-20% | 5 - 100 | 15 - 40 days | Fiber diameter, polymer concentration, temperature, humidity |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 10-25% | 1 - 20 | Over 30 days | Particle size, polymer degradation rate, temperature |
Experimental Protocols
Sol-Gel Encapsulation of this compound
This protocol describes the preparation of a silica-based sol-gel matrix for the controlled release of this compound. The process involves the hydrolysis and condensation of silica precursors to form a porous network that entraps the active compound.
Materials:
-
Tetramethoxysilane (TMOS)
-
Methyltrimethoxysilane (MTMOS)
-
This compound
-
Hydrochloric acid (HCl), 0.001 M
-
Ammonium hydroxide (NH₄OH), 0.049 M
-
Tween 20
-
Methanol
-
Deionized water
Procedure:
-
In a glass vial, mix 0.95 mL of TMOS and 0.1 mL of MTMOS.
-
Add 1 mL of 0.001 M HCl to the silane mixture.
-
Vortex the mixture vigorously for 1 minute to form a homogeneous sol.
-
To remove the methanol byproduct of hydrolysis, place the vial in a rotavaporator at 40°C until the volume is reduced by approximately half.
-
Add 100 µL of a 2% (v/v) solution of Tween 20 in methanol to the sol.
-
Dissolve the desired amount of this compound (e.g., 2.5 mg) in 100 µL of methanol and add it to the sol.
-
Stir the solution rapidly and add 0.2 mL of 0.049 M NH₄OH to catalyze gelation.
-
Allow the gel to age at room temperature for 5 days in a sealed container.
-
The resulting gel can be used directly as a slow-release dispenser.
Electrospinning of this compound Loaded Nanofibers
This protocol details the fabrication of polymeric nanofibers containing this compound using the electrospinning technique. This method produces a non-woven mat of fibers with a high surface area, facilitating controlled release.
Materials:
-
Polyvinyl alcohol (PVA, Mw = 80,000-120,000 g/mol )
-
This compound
-
Deionized water
-
Glutaraldehyde (for cross-linking, optional)
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 80°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Add this compound to the PVA solution to achieve the desired concentration (e.g., 10% w/w relative to the polymer).
-
Stir the mixture vigorously for at least 2 hours to ensure homogeneous dispersion of the active compound.
-
Load the resulting solution into a 5 mL syringe fitted with a 22-gauge stainless steel needle.
-
Set up the electrospinning apparatus with a high-voltage power supply, a syringe pump, and a grounded collector (e.g., aluminum foil).
-
Position the needle tip approximately 15 cm from the collector.
-
Apply a voltage of 15-20 kV.
-
Set the solution flow rate to 0.5 mL/h using the syringe pump.
-
Collect the nanofibers on the grounded collector for a sufficient duration to obtain a mat of the desired thickness.
-
For increased stability and slower release, the collected nanofiber mat can be cross-linked by exposure to glutaraldehyde vapor in a sealed chamber for 8 hours.
Formulation of this compound in Biodegradable Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method. This technique is suitable for encapsulating hydrophobic compounds like this compound in a biodegradable polymer matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)
-
This compound
-
Acetone
-
Polyvinyl alcohol (PVA), 1% (w/v) aqueous solution
Procedure:
-
Dissolve 100 mg of PLGA and the desired amount of this compound (e.g., 25 mg) in 5 mL of acetone. This is the organic phase.
-
Prepare the aqueous phase by having 50 mL of a 1% (w/v) PVA solution in a beaker with a magnetic stir bar.
-
Stir the aqueous phase at a moderate speed (e.g., 500 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a rate of 1 mL/min.
-
Continue stirring for at least 4 hours at room temperature to allow for the complete evaporation of acetone and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be used directly or further processed by centrifugation and lyophilization to obtain a dry powder.
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Workflow for Sol-Gel Encapsulation.
Caption: Workflow for Electrospinning.
Caption: Workflow for Nanoprecipitation.
Signaling Pathway
The slow release of this compound is often targeted at insects, where it acts as a semiochemical, typically detected through the olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway.
Caption: Generalized Insect Olfactory Pathway.
Disclaimer
The protocols and data presented in these application notes are for research purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemicals. The release data is representative and may not be directly applicable to all formulations of this compound. Experimental validation is highly recommended.
Application of (Z)-4-Octen-1-ol in Integrated Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-Octen-1-ol, a volatile organic compound found in some fruits, has been investigated for its potential role as a semiochemical in integrated pest management (IPM). Research has primarily focused on its electrophysiological and behavioral effects on the common wasp, Vespula vulgaris. This document provides a summary of the available data, experimental protocols derived from related research, and visualizations of the pertinent biological and experimental processes. While this compound shows some promise as a component of attractant blends for certain pest species, further research is required to fully establish its efficacy and practical application in IPM strategies.
Introduction
Semiochemicals, naturally occurring chemicals that mediate intra- and interspecific communication, are increasingly important tools in modern integrated pest management. They offer a more targeted and environmentally benign approach to pest control compared to broad-spectrum pesticides. This compound is a C8 unsaturated alcohol that has been identified as a volatile component of fruits, such as apples. Its structural similarity to other known insect attractants, like 1-octen-3-ol, has prompted investigation into its potential as a lure for pest insects.
The primary research focus for this compound in an IPM context has been its effect on the common wasp, Vespula vulgaris. This species is a nuisance pest in many parts of the world and can also have a negative impact on viticulture and other fruit-growing industries. Understanding the olfactory cues that attract V. vulgaris is crucial for developing effective trapping and monitoring systems.
Data Presentation
Currently, publicly available quantitative data on the efficacy of this compound in attracting target pests is limited. The primary research in this area was conducted in a doctoral thesis, and the full, detailed results have not been widely published in peer-reviewed journals. However, the available information indicates that this compound elicits an electrophysiological response in the antennae of Vespula vulgaris.
Table 1: Electrophysiological Response of Vespula vulgaris to this compound
| Compound | Insect Species | Method | Response | Source |
| This compound | Vespula vulgaris | Electroantennography (EAG) | Positive EAG response | Larkin, 2011 |
Note: Specific quantitative data on the magnitude of the EAG response relative to a standard is not available in the accessible literature.
Experimental Protocols
The following protocols are based on standard methodologies used in the study of insect semiochemicals and are adapted from the research conducted on Vespula vulgaris and other related studies.
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of a wasp's antenna to this compound.
Materials:
-
Live common wasps (Vespula vulgaris)
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes
-
Filter paper strips
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Preparation of Odor Stimuli:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 10 ng/µL, 100 ng/µL, 1 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate for a few seconds.
-
Prepare a control stimulus with the solvent only.
-
-
Antenna Preparation:
-
Immobilize a live wasp (e.g., by chilling).
-
Under the dissecting microscope, carefully excise one antenna at the base.
-
Cut off the distal tip of the antenna.
-
-
EAG Recording:
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end, and the reference electrode is placed at the base.
-
Establish a stable baseline reading on the EAG system.
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Insert the filter paper with the odor stimulus into the airstream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antennal potential (EAG response).
-
Allow sufficient time between stimuli for the antenna to recover.
-
Present the stimuli in a randomized order, with the solvent control presented periodically.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses to the response of a standard compound or the solvent control.
-
Field Trapping Bioassay Protocol
Objective: To assess the attractiveness of this compound to foraging Vespula vulgaris in a field setting.
Materials:
-
Commercial wasp traps (e.g., dome traps)
-
This compound
-
Dispenser type (e.g., rubber septa, cotton wicks)
-
Solvent (e.g., hexane)
-
Control lures (e.g., solvent only)
-
Soapy water or other killing/trapping agent
-
Randomized block experimental design layout
Procedure:
-
Lure Preparation:
-
Load the dispensers with a known concentration of this compound (e.g., 1 mg in hexane).
-
Prepare control dispensers with solvent only.
-
Allow the solvent to evaporate before deploying the lures.
-
-
Trap Deployment:
-
Set up the traps in a suitable habitat for foraging wasps (e.g., near orchards, picnic areas).
-
Use a randomized block design to minimize positional effects. Each block should contain one trap with the this compound lure and one control trap.
-
Place traps at a sufficient distance from each other (e.g., 10-15 meters) to avoid interference.
-
Add the soapy water solution to the base of the traps.
-
-
Data Collection:
-
Collect and count the number of trapped Vespula vulgaris at regular intervals (e.g., every 24 or 48 hours).
-
Continue the experiment for a predetermined period (e.g., 2-4 weeks).
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean number of wasps caught in the baited traps versus the control traps.
-
Visualizations
Proposed Olfactory Signaling Pathway
The following diagram illustrates a generalized insect olfactory signaling pathway that would be initiated by the binding of this compound to an odorant receptor on the dendrite of an olfactory receptor neuron.
Caption: Proposed olfactory signaling pathway for this compound in an insect.
Experimental Workflow for Field Trapping Bioassay
This diagram outlines the key steps in conducting a field trial to evaluate the attractiveness of this compound.
Caption: Workflow for a field trapping bioassay of this compound.
Logical Relationship in IPM Strategy
This diagram shows the logical placement of this compound within a potential IPM program for wasps.
Caption: Integration of this compound in a wasp IPM program.
Conclusion and Future Directions
The available evidence suggests that this compound is a behaviorally active compound for at least one pest insect species, Vespula vulgaris. Its identification as a component of a known food source for this wasp (apples) and its ability to elicit an antennal response make it a candidate for inclusion in attractant blends for monitoring and trapping.
However, significant knowledge gaps remain. Future research should focus on:
-
Dose-Response Studies: Determining the optimal concentration of this compound for attraction.
-
Synergism and Antagonism: Investigating the effects of combining this compound with other known wasp attractants.
-
Species Specificity: Testing the activity of this compound on other pest and non-target insect species.
-
Field Efficacy: Conducting large-scale field trials to validate its effectiveness in a real-world IPM program.
For drug development professionals, the olfactory receptors that bind to this compound could be targets for the development of novel insect repellents or attractants with improved properties. Further research into the structure-activity relationships of related C8 alcohols could lead to the discovery of more potent and selective semiochemicals.
Enantioselective Synthesis of (Z)-4-Octen-1-ol via Lipase-Catalyzed Kinetic Resolution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (Z)-4-octen-1-ol, a valuable chiral building block in organic synthesis. The described method utilizes a robust and highly selective enzymatic kinetic resolution of racemic this compound. The protocol employs the readily available and highly efficient immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, and vinyl acetate as the acylating agent. This chemoenzymatic approach offers a practical and scalable route to access both enantiomers of this compound in high enantiomeric purity. The straightforward experimental procedure, coupled with the high selectivity of the biocatalyst, makes this method an attractive alternative to more complex asymmetric syntheses.
Introduction
Chiral alcohols are fundamental intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. Specifically, enantiomerically pure homoallylic alcohols, such as this compound, are versatile synthons that can be elaborated into more complex molecular architectures. While several methods for the asymmetric synthesis of these compounds exist, enzymatic kinetic resolution offers a highly efficient and environmentally benign strategy. Lipases, in particular, have emerged as powerful biocatalysts due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.
This application note details a protocol for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B. The enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.
Signaling Pathway and Logical Relationships
The kinetic resolution process is based on the differential rate of reaction of the two enantiomers of the substrate with the enzyme. The lipase selectively catalyzes the acylation of one enantiomer, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched starting material.
Caption: Workflow of the lipase-catalyzed kinetic resolution of racemic this compound.
Quantitative Data Summary
The following table summarizes typical results for the lipase-catalyzed kinetic resolution of a racemic homoallylic alcohol, based on literature data for structurally similar substrates.[1] The enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion, are key parameters for evaluating the efficiency of the resolution.
| Entry | Substrate | Biocatalyst | Acyl Donor | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Racemic this compound | Novozym 435 | Vinyl Acetate | 24 | ~50 | >95 | >95 |
| 2 | Racemic 1-Octen-3-ol | Lipase | Vinyl Acetate | 60 | 45 | >99 | >99 |
Note: The data for this compound (Entry 1) is projected based on the high efficiency of Novozym 435 for similar substrates. Entry 2 provides experimental data for a close structural analog, 1-octen-3-ol, demonstrating the feasibility and high selectivity of this method.[1]
Experimental Protocol
This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane)
-
Molecular sieves (4 Å), activated
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel containing a magnetic stir bar, add racemic this compound (1.0 eq).
-
Add anhydrous organic solvent (e.g., MTBE) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Add activated molecular sieves (4 Å) to the mixture to ensure anhydrous conditions.
-
Add vinyl acetate (1.5-3.0 eq) as the acyl donor.
-
Finally, add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
-
Reaction Execution:
-
Seal the reaction vessel and place it on a magnetic stirrer.
-
Stir the reaction mixture at a constant temperature, typically between 25-40 °C.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Workup:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme and the molecular sieves.
-
Wash the recovered enzyme with fresh solvent to remove any adsorbed products and starting material. The enzyme can often be reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
-
Purification:
-
Purify the resulting mixture of the unreacted (S)-(Z)-4-octen-1-ol and the product, (R)-(Z)-4-octen-1-yl acetate, by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separation.
-
-
Characterization:
-
Characterize the purified alcohol and acetate by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral GC or HPLC analysis.
-
Experimental Workflow
The overall experimental process can be visualized as a straightforward sequence of steps from reaction setup to the isolation of the enantiomerically enriched products.
Caption: Step-by-step workflow for the enantioselective synthesis of this compound.
Conclusion
The lipase-catalyzed kinetic resolution of racemic this compound is a highly efficient and practical method for the preparation of its enantiomers. The use of the immobilized enzyme Novozym 435 simplifies the experimental procedure and allows for catalyst recycling. This protocol provides a reliable foundation for researchers in academia and industry to access these valuable chiral building blocks for a variety of synthetic applications.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone in the pharmaceutical and fine chemical industries, providing essential building blocks for a vast array of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions.[1][2] This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral alcohols using various enzymatic approaches.
Introduction to Biocatalytic Strategies
The synthesis of chiral alcohols via biocatalysis can be broadly categorized into two main strategies: the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols.
-
Asymmetric Reduction: This approach utilizes oxidoreductases, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), to convert a prochiral ketone into a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee).[3] This method is highly atom-economical, with a theoretical maximum yield of 100%. The stereoselectivity is governed by the enzyme's ability to selectively deliver a hydride to one face of the carbonyl group.[3]
-
Kinetic Resolution: This strategy employs enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[4] This results in the separation of the two enantiomers, with a theoretical maximum yield of 50% for each. The unreacted alcohol and the acylated product can then be separated.
The choice of strategy depends on substrate availability, the desired enantiomer, and the availability of suitable enzymes.
Enzyme Classes and Applications
Several classes of enzymes are routinely employed for the synthesis of chiral alcohols.
Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
KREDs and ADHs are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes to alcohols.[5][6] They are highly valuable for the asymmetric synthesis of chiral alcohols due to their often excellent enantioselectivity.
Key Applications:
-
Synthesis of Statin Precursors: Biocatalytic reduction is a key step in the synthesis of the chiral side chains of statins, a class of cholesterol-lowering drugs.[7] For example, the reduction of ethyl (R)-4-cyano-3-oxobutanoate to ethyl (R)-4-cyano-3-hydroxybutanoate is a critical transformation.
-
Synthesis of (S)-1-phenylethanol: This versatile chiral building block can be synthesized with high enantiomeric excess through the asymmetric reduction of acetophenone using various microorganisms or isolated enzymes.[8][9]
Lipases
Lipases are hydrolases that, in non-aqueous environments, can catalyze esterification and transesterification reactions.[4] They are widely used for the kinetic resolution of racemic alcohols.
Key Applications:
-
Resolution of Racemic Alcohols: Lipases can selectively acylate one enantiomer of a racemic secondary alcohol, allowing for the separation of the two enantiomers. For instance, Novozym 435, an immobilized Candida antarctica lipase B, is a robust and widely used biocatalyst for this purpose.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biocatalytic synthesis of chiral alcohols.
Table 1: Asymmetric Reduction of Prochiral Ketones
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | Rhodococcus erythropolis ADH | (S)-1-phenylethanol | >98 | >99.9 | [1] |
| Ethyl-5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl-(S)-5-hydroxyhexanoate | 80-90 | >95 | [1] |
| 3,5-Bistrifluoromethylacetophenone | Rhodococcus erythropolis ADH | (S)-3,5-bistrifluoromethylphenyl ethanol | >98 | >99.9 | [1] |
| (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | Rhodococcus sp. | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | >90 | >99.4 | [1] |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols
| Substrate | Biocatalyst | Acyl Donor | Unreacted Alcohol | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Alcohol | Reference |
| (R,S)-1-phenylethanol | Novozym 435 | Vinyl acetate | (S)-1-phenylethanol | ~50 | >99 | |
| (±)-hept-1-en-3-ol | Novozym 435 | Vinyl acetate | (R)-hept-1-en-3-ol | ~50 | 91-100 | [5] |
| rac-ethyl 2,3-dihydroxy-2-phenylpropanoate | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | (S)-ethyl 2,3-dihydroxy-2-phenylpropanoate | ~48 | >99 |
Experimental Protocols
Protocol 1: Screening of a Ketoreductase (KRED) Library
This protocol describes a general procedure for screening a library of KREDs to identify suitable candidates for the asymmetric reduction of a target ketone.
Materials:
-
96-well microtiter plates
-
Target ketone substrate
-
KRED library (lyophilized powders or solutions)
-
NADH or NADPH cofactor
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent (e.g., isopropanol, DMSO) for substrate dissolution
-
Quenching solution (e.g., ethyl acetate)
-
Analytical equipment (e.g., chiral GC or HPLC)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the target ketone in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.
-
Prepare Reaction Mixtures: In each well of a 96-well plate, add:
-
Buffer
-
NADH or NADPH (e.g., 1 mM final concentration)
-
Glucose (e.g., 100 mM final concentration) for cofactor regeneration
-
GDH (e.g., 1-2 U/mL) for cofactor regeneration
-
A small amount of the KRED from the library.
-
-
Initiate Reaction: Add the substrate stock solution to each well to initiate the reaction. The final substrate concentration will depend on the specific ketone and enzyme but a starting point of 10-50 mM is common.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for a set period (e.g., 24 hours).
-
Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to each well. Mix vigorously to extract the product.
-
Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Immobilization of an Alcohol Dehydrogenase (ADH) on Silica Gel
This protocol provides a method for the physical adsorption of an ADH onto silica gel.[2]
Materials:
-
Lyophilized ADH
-
Silica gel
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Immobilization vessel (e.g., 100 mL flask)
-
Vacuum filtration apparatus
Procedure:
-
Prepare Enzyme Solution: Dissolve the lyophilized ADH in the potassium phosphate buffer to a concentration of 12.5 mg/mL.[2]
-
Prepare Immobilization Slurry: Add the silica gel to the immobilization vessel. Add the enzyme solution to achieve a gel-to-buffer ratio of 1:4 (w/v).[2]
-
Immobilization: Gently mix the slurry at 25 °C for 24 hours.[2]
-
Washing: Filter the immobilized enzyme and wash it three times with the potassium phosphate buffer (1:4 w/v) to remove any unbound enzyme.[2]
-
Drying: Dry the immobilized biocatalyst under vacuum until a constant weight is achieved.[2]
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol outlines a general procedure for the kinetic resolution of a racemic alcohol using an immobilized lipase.
Materials:
-
Racemic alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, methyl tert-butyl ether)
-
Reaction vessel (e.g., sealed glass vial)
-
Shaking incubator
-
Analytical equipment (e.g., chiral GC or HPLC)
Procedure:
-
Prepare Reaction Mixture: In a sealed glass vial, dissolve the racemic alcohol in the organic solvent. Add the acyl donor (typically 1.5-3 equivalents).
-
Initiate Reaction: Add the immobilized lipase to the reaction mixture. A typical loading is 10-20 mg/mL.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 42 °C) with shaking for a predetermined time (e.g., 75 minutes). The reaction progress should be monitored to stop at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up: After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Analysis and Purification: Analyze the filtrate by chiral GC or HPLC to determine the conversion and enantiomeric excess of the unreacted alcohol and the ester product. The unreacted alcohol and the ester can be separated by column chromatography.
Protocol 4: Analysis of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of a chiral alcohol.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC system with a UV or other suitable detector
-
Mobile phase (e.g., n-hexane/isopropanol mixture)
-
Sample of the chiral alcohol mixture
Procedure:
-
Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. For basic compounds, adding a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase may be necessary. For acidic compounds, an acid (e.g., 0.1% trifluoroacetic acid) may be required.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Injection and Analysis: Inject the sample onto the chiral HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Workflow for Asymmetric Synthesis of Chiral Alcohols.
Caption: Comparison of Biocatalytic Strategies for Chiral Alcohol Production.
Caption: Rationale for Enzyme Immobilization in Biocatalysis.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-4-Octen-1-ol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of (Z)-4-Octen-1-ol. The following sections detail common synthetic methods, strategies for improving yield and stereoselectivity, and solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The three primary methods for achieving high Z-selectivity in the synthesis of this compound are the Wittig reaction with non-stabilized ylides, partial hydrogenation of 4-octyn-1-ol using a Lindlar catalyst, and Z-selective olefin cross-metathesis using specialized molybdenum or ruthenium catalysts.
Q2: My reaction yield is low. What are the general factors I should check first?
A2: Regardless of the method, low yields can often be attributed to a few common factors:
-
Purity of Reagents: Ensure all starting materials and solvents are pure and dry. Moisture and impurities can deactivate catalysts and reagents.
-
Reaction Atmosphere: Many reagents and catalysts used in these syntheses are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Sub-optimal temperatures can lead to slow reactions or the formation of side products. Ensure the reaction temperature is accurately monitored and controlled.
-
Stoichiometry: Incorrect molar ratios of reactants or catalysts can lead to incomplete conversion.
Q3: How can I accurately determine the Z/E ratio of my product?
A3: The most common method for determining the stereoisomeric ratio of your product is through proton NMR (¹H NMR) spectroscopy. The coupling constants (J-values) for the vinylic protons are characteristically different for Z and E isomers. For Z-alkenes, the coupling constant is typically smaller (around 10-12 Hz) compared to E-alkenes (around 15-18 Hz). Gas chromatography (GC) with an appropriate column can also be used to separate and quantify the isomers.
Troubleshooting Guides by Synthetic Method
Wittig Reaction
The Wittig reaction is a robust method for olefination. For the synthesis of this compound, a non-stabilized ylide is required, which is typically generated from (4-hydroxybutyl)triphenylphosphonium bromide and a strong base.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete ylide formation due to weak base or wet conditions.2. Ylide decomposition.3. Sterically hindered aldehyde or ylide. | 1. Use a strong, non-nucleophilic base like NaHMDS, KHMDS, or BuLi. Ensure anhydrous conditions.2. Generate and use the ylide at low temperatures (e.g., -78 °C to 0 °C).3. This is less of a concern for butanal, but ensure slow addition of the aldehyde to the ylide solution. |
| Low Z:E Selectivity | 1. Presence of lithium salts from bases like n-BuLi can lead to equilibration of the oxaphosphetane intermediate, favoring the more stable E-isomer.[1][2]2. Use of protic or polar solvents.3. Reaction run at elevated temperatures. | 1. Use lithium-free bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[1]2. Use non-polar, aprotic solvents like THF or toluene.[3]3. Maintain low reaction temperatures during ylide formation and reaction with the aldehyde. |
| Difficult Purification | Triphenylphosphine oxide (Ph₃PO) byproduct is difficult to separate from the product. | 1. After the reaction, precipitate the Ph₃PO by adding a non-polar solvent like hexane and cooling the mixture. Filter to remove the solid.2. Use column chromatography on silica gel for final purification. |
The choice of solvent can significantly impact the stereoselectivity of the Wittig reaction.
| Solvent | Dielectric Constant (ε) | Typical Z/E Ratio (Non-stabilized ylide) |
| Toluene | 2.4 | High Z-selectivity (e.g., 81:19 to 87:13)[3] |
| Tetrahydrofuran (THF) | 7.6 | Good Z-selectivity[2] |
| Dichloromethane (DCM) | 9.1 | Reduced Z-selectivity (e.g., 50:50)[3] |
| Water | 80.1 | Predominantly E-isomer (e.g., 27:73)[3] |
| Data is generalized for non-stabilized ylides. Actual ratios depend on specific substrates and conditions. |
Lindlar Hydrogenation
This method involves the partial hydrogenation of an alkyne (4-octyn-1-ol) to the corresponding (Z)-alkene using a poisoned palladium catalyst.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (poisoning by impurities like sulfur).2. Insufficient hydrogen pressure or poor mixing.3. Catalyst is not active enough. | 1. Ensure starting materials and solvent are free of catalyst poisons.[4]2. Ensure a proper seal on the hydrogenation apparatus and vigorous stirring to facilitate gas-liquid mixing.3. Use a fresh batch of catalyst or increase catalyst loading slightly. |
| Over-reduction to Alkane | 1. Catalyst is too active (insufficiently "poisoned").2. Reaction run for too long or at too high a hydrogen pressure.3. Absence of a reaction modifier like quinoline. | 1. Use a high-quality, commercially available Lindlar catalyst (Pd/CaCO₃/Pb).[5]2. Carefully monitor hydrogen uptake and stop the reaction once one equivalent has been consumed. Use atmospheric pressure of H₂.[6]3. Add a small amount of quinoline to the reaction mixture to further moderate catalyst activity.[6] |
| Poor Z:E Selectivity | Isomerization of the Z-alkene to the E-alkene. | This is uncommon with a properly prepared Lindlar catalyst, as it favors syn-hydrogenation. Ensure the catalyst has not been altered or exposed to acidic/basic conditions that could promote isomerization. |
Z-Selective Olefin Cross-Metathesis
This modern approach uses specific transition metal catalysts (typically molybdenum or ruthenium-based) to couple two smaller olefins (e.g., 1-pentene and 4-penten-1-ol) to form the desired product with high Z-selectivity.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Low Conversion | 1. Catalyst deactivation by impurities (air, moisture, coordinating solvents).2. Formation of stable, non-productive metallacycles.3. Reversible reaction equilibrium. | 1. Use rigorously degassed, anhydrous solvents. Purify substrates to remove coordinating impurities.[7]2. Choose a catalyst known to be effective for your substrate class. Molybdenum-based catalysts are often excellent for Z-selective CM.[8][9]3. Remove the ethylene byproduct by conducting the reaction under a vacuum or by bubbling an inert gas through the mixture.[7] |
| Poor Z:E Selectivity | 1. Incorrect catalyst choice.2. High reaction temperature or prolonged reaction time can lead to isomerization to the more stable E-isomer. | 1. Use a catalyst specifically designed for Z-selectivity, such as Schrock's Molybdenum MAP (monoaryloxide pyrrolide) catalysts or certain Hoveyda-Grubbs ruthenium catalysts.[8][10]2. Run the reaction at the lowest effective temperature (often room temperature) and monitor for completion to avoid post-reaction isomerization.[9] |
| Homocoupling Side Products | The olefins couple with themselves instead of the desired cross-partner. | 1. Use an excess of one of the olefin partners (preferably the less expensive, more volatile one) to favor the cross-metathesis pathway.[8]2. Choose a catalyst and conditions that favor the reaction between the two different substrates. |
| Catalyst Type | Substrates | Yield (%) | Z:E Ratio |
| Molybdenum MAP Catalyst | Enol Ether + Terminal Olefin | 73% | >98:2[8] |
| Molybdenum MAP Catalyst | Allylic Amide + Terminal Olefin | 97% | 97:3[9] |
| Ruthenium Nitrato Catalyst | Homodimerization of Allyl Benzene | >95% | >95:5[10] |
| Data is for representative Z-selective cross-metathesis reactions and highlights catalyst capabilities. |
Experimental Protocols
Protocol 1: Lindlar Hydrogenation of 4-Octyn-1-ol
This procedure is adapted from a reliable Organic Syntheses protocol for a similar substrate.[11]
-
Apparatus Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-octyn-1-ol (e.g., 5.0 g, 39.6 mmol), 5% Palladium on Barium Sulfate (e.g., 0.25 g), synthetic quinoline (e.g., 0.29 g), and methanol (50 mL).
-
Inerting: Place the flask in a hydrogenation apparatus equipped with a gas burette. Thoroughly purge the stirred mixture with nitrogen gas.
-
Hydrogenation: Replace the nitrogen with hydrogen. Stir the reaction mixture vigorously at atmospheric pressure and room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when one molar equivalent of hydrogen has been consumed.
-
Workup: Once complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate using a rotary evaporator. Dilute the residue with diethyl ether and wash sequentially with cold dilute sulfuric acid (to remove quinoline) and sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification by distillation or column chromatography will yield pure this compound.
Visualized Workflows and Logic
General Synthesis Workflow
This diagram illustrates the typical sequence of steps for any of the described synthetic methods.
Caption: General experimental workflow from preparation to analysis.
Troubleshooting Logic for Low Z:E Selectivity
This diagram provides a decision-making tree to diagnose and solve issues with poor stereoselectivity.
Caption: Decision tree for troubleshooting poor Z-selectivity.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. React App [pmc.umicore.com]
- 8. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Wittig Synthesis of Alkenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of alkenols.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Alkenol
Symptom: The reaction yields are consistently low, or no product is formed, with a significant amount of unreacted starting aldehyde or ketone.
Possible Cause 1: Deprotonation of the Hydroxyl Group The strong bases (e.g., n-BuLi, NaH, KOtBu) used to generate the phosphonium ylide can also deprotonate the hydroxyl group of the starting material or the desired alkenol product. This creates a phenoxide or alkoxide, which reduces the electrophilicity of the carbonyl group, thereby hindering the nucleophilic attack by the ylide.
Solutions:
-
Use of Excess Base: Employing an additional equivalent of the base can compensate for the amount consumed in deprotonating the hydroxyl group.
Base Equivalents Typical Conditions KOtBu 2.2 - 3.0 THF, 0 °C to room temperature NaH 2.2 - 3.0 THF or DMF, 0 °C to room temperature n-BuLi 2.2 THF, -78 °C to 0 °C -
Reverse Order of Addition: Instead of pre-forming the ylide, the phosphonium salt can be added in portions to a mixture of the hydroxy-substituted carbonyl compound and the base. This ensures that the ylide is generated in the presence of the electrophile, potentially favoring the Wittig reaction over simple deprotonation.
-
Protecting Group Strategy: The most robust solution is to protect the hydroxyl group prior to the Wittig reaction. Silyl ethers (e.g., TBDMS, TIPS) are commonly used as they are stable to the basic conditions of the Wittig reaction and can be readily removed post-synthesis.
Protecting Group Protection Reagent Deprotection Conditions TBDMS TBDMSCl, Imidazole, DMF TBAF in THF TIPS TIPSCl, Imidazole, DMF TBAF in THF THP DHP, cat. PPTS, CH2Cl2 Acetic acid in THF/water
Possible Cause 2: Ylide Instability Some phosphonium ylides, particularly non-stabilized ones, can be unstable and decompose over time, especially at room temperature.
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after. For particularly sensitive ylides, generating them in the presence of the carbonyl compound (as in the reverse order of addition mentioned above) can be beneficial.
Problem 2: Formation of an Unexpected Side Product
Symptom: Characterization of the reaction mixture reveals the presence of a significant amount of a byproduct in addition to or instead of the desired alkenol.
Possible Cause: Intramolecular Wittig Reaction If the phosphonium salt itself contains a hydroxyl group at an appropriate distance from the phosphorus, an intramolecular Wittig reaction can occur upon ylide formation, leading to the formation of a cyclic ether. This is more likely to happen if the resulting ring is 5- or 6-membered.
Solution: If the synthesis target allows, consider a different retrosynthetic disconnection where the hydroxyl group is not part of the phosphonium ylide fragment. Alternatively, protecting the hydroxyl group on the phosphonium salt before ylide generation will prevent this side reaction.
Frequently Asked Questions (FAQs)
Q1: Will the presence of a free hydroxyl group on my aromatic aldehyde affect the stereoselectivity of the Wittig reaction?
A1: The effect of a hydroxyl group on the stereoselectivity (E/Z ratio) of the Wittig reaction is not extensively documented with a large quantitative dataset. However, the primary electronic effect of a hydroxyl group on an aromatic ring is electron-donating. For semi-stabilized ylides, where stereoselectivity can be poor, changes in the electronic nature of the aldehyde can influence the E/Z ratio. It is advisable to run a small-scale test reaction to determine the stereochemical outcome for your specific substrate. For non-stabilized ylides, the reaction generally favors the Z-alkene, while stabilized ylides favor the E-alkene.[1]
Q2: Can I perform a Wittig reaction on a diol to selectively form an unsaturated alcohol?
A2: Yes, this can be achieved using a tandem oxidation-Wittig reaction.[2] This approach involves the selective oxidation of one of the hydroxyl groups of the diol to an aldehyde in situ, which then immediately undergoes a Wittig reaction. This method avoids the need for protecting groups. A common oxidant for this purpose is activated manganese dioxide (MnO2).
Q3: What is the best base to use for generating a ylide in the presence of a free hydroxyl group?
A3: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, bases like potassium tert-butoxide (KOtBu) and sodium hydride (NaH) are frequently used. While very strong bases like n-butyllithium (n-BuLi) are effective for ylide generation, they are also highly reactive towards hydroxyl groups. Milder bases may be used for stabilized ylides. A comparison of commonly used bases is provided in the table below.
| Base | pKa of Conjugate Acid | Comments |
| n-Butyllithium (n-BuLi) | ~50 | Very strong, pyrophoric, requires strictly anhydrous conditions. Reacts readily with alcohols. |
| Sodium Hydride (NaH) | ~36 | Strong, requires careful handling. Less reactive with sterically hindered alcohols compared to n-BuLi. |
| Potassium tert-Butoxide (KOtBu) | ~19 | Strong, but generally less reactive than organolithiums. Often a good choice for reactions with hydroxylated substrates. |
| Sodium Methoxide (NaOMe) | ~15.5 | Milder base, suitable for generating stabilized ylides. |
Q4: Can ether formation be a significant side reaction when synthesizing alkenols via the Wittig reaction with unprotected alcohols?
A4: While the deprotonated alcohol (alkoxide) is a nucleophile, its reaction with the alkyl halide used to prepare the phosphonium salt (Williamson ether synthesis) is generally not a major competing side reaction under typical Wittig conditions. This is because the ylide generation is usually fast, and the subsequent Wittig reaction is also rapid. However, if the alkyl halide is present in large excess and the reaction is run at elevated temperatures for extended periods, the formation of an ether byproduct is possible. To minimize this, use a stoichiometric amount of the alkyl halide to prepare the phosphonium salt in a separate step before the Wittig reaction.
Experimental Protocols
Protocol 1: Wittig Reaction with 4-Hydroxybenzaldehyde and a Stabilized Ylide
This protocol describes the synthesis of ethyl 4-hydroxycinnamate.
Reagents:
-
4-Hydroxybenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triphenylphosphine oxide byproduct can be partially removed by precipitation from a less polar solvent system (e.g., by adding hexanes).
-
The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 4-hydroxycinnamate.
Protocol 2: Tandem Oxidation-Wittig Reaction of a Diol
This protocol describes the synthesis of an unsaturated alcohol from a diol using manganese dioxide.
Reagents:
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A diol (e.g., a 1,n-diol)
-
Activated Manganese Dioxide (MnO2)
-
A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
A suitable base (e.g., NaH)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a stirred suspension of activated MnO2 (5-10 eq) in an anhydrous solvent, add the diol (1.0 eq).
-
Stir the mixture at room temperature until the selective oxidation of one alcohol to the aldehyde is complete (monitor by TLC).
-
In a separate flask, prepare the phosphonium ylide by treating the corresponding phosphonium salt with a base.
-
Add the freshly prepared ylide solution to the reaction mixture containing the in situ generated hydroxy-aldehyde.
-
Allow the reaction to proceed at room temperature until the Wittig reaction is complete (monitor by TLC).
-
Filter off the manganese salts and triphenylphosphine oxide.
-
The filtrate is then concentrated and purified by column chromatography to afford the target alkenol.
Visualizations
Caption: Troubleshooting flowchart for low alkenol yield.
Caption: Workflow for tandem oxidation-Wittig synthesis.
Caption: Pathway of intramolecular Wittig side reaction.
References
Technical Support Center: Purification of Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guides
Issue: Triphenylphosphine oxide is co-eluting with my product during column chromatography.
-
Question: I am running a silica gel column to purify my Wittig product, but the triphenylphosphine oxide (TPPO) is coming out with my desired compound. How can I improve the separation?
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Answer: This is a common issue as TPPO can be relatively polar. Here are a few strategies to try:
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Solvent System Modification: If your product is non-polar, you can try eluting with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. TPPO has low solubility in these solvents and should remain at the top of the column, allowing your product to elute.[1][2][3] You may need to perform this filtration over a silica plug multiple times for complete removal.[1][2][4]
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Pre-Chromatography Precipitation: Before running the column, attempt to precipitate the TPPO. Dissolve the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or pentane).[3] The precipitated TPPO can then be filtered off. Layering pentane onto a concentrated solution of the crude mixture in diethyl ether and leaving it overnight can also facilitate crystallization of the TPPO.[5]
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Metal Salt Precipitation: For a more robust pre-chromatography cleanup, you can precipitate the TPPO as a metal complex. Treatment with zinc chloride (ZnCl₂) in polar solvents like ethanol, ethyl acetate, or tetrahydrofuran can form an insoluble ZnCl₂(TPPO)₂ complex that can be easily filtered off.[3][6][7][8] Similarly, magnesium chloride (MgCl₂) can be used, particularly in solvents like toluene or dichloromethane.[4] More recently, calcium bromide (CaBr₂) has been shown to be very effective for precipitating TPPO from ethereal solvents like THF.[9]
-
Issue: The precipitation of triphenylphosphine oxide with a metal salt is not working effectively.
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Question: I tried to precipitate triphenylphosphine oxide using zinc chloride, but I am still seeing a significant amount in my crude product by NMR. What could be going wrong?
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Answer: Incomplete precipitation can be due to several factors:
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Solvent Choice: The efficiency of precipitation with metal salts is highly dependent on the solvent. For instance, precipitation with MgCl₂ or ZnCl₂ is often ineffective in THF.[10] If your reaction was performed in THF, a solvent exchange to a more suitable solvent like ethanol for ZnCl₂ or toluene for MgCl₂ may be necessary before precipitation.[10] Calcium bromide (CaBr₂) is a good alternative for effective TPPO removal from THF solutions.[10][9]
-
Stoichiometry: Ensure you are using the correct stoichiometry of the metal salt. For zinc chloride, it is often recommended to use it in a 1:1 or even a 2:1 molar ratio relative to the triphenylphosphine used in the reaction.[5][3]
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Water Content: The presence of water can sometimes interfere with the formation of the metal-TPPO complex. Ensure your solvents are dry.
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Stirring Time and Temperature: Allow sufficient time for the complex to form and precipitate. Stirring for a couple of hours at room temperature is generally recommended.[5][3] Cooling the mixture can sometimes improve precipitation.
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Issue: My desired product is precipitating along with the triphenylphosphine oxide.
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Question: When I try to precipitate the triphenylphosphine oxide using a non-polar solvent, my product crashes out as well. How can I avoid this?
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Answer: Co-precipitation suggests that your product also has low solubility in the chosen solvent.
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Solvent Selection: You will need to find a solvent system where the solubility difference between your product and TPPO is maximized. A thorough understanding of the solubility of your product is key. You can try a slightly more polar solvent or a solvent mixture. For example, instead of pure hexane, a mixture of hexane and a small amount of diethyl ether might keep your product in solution while allowing the TPPO to precipitate.
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Alternative Methods: If solvent-based precipitation is not selective, consider other removal methods. Precipitation with metal salts might be more specific for TPPO.[3][4][6][7][8][10][9] Alternatively, chromatography might be the most suitable method in this case, even if it requires some optimization of the solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide?
A1: The most common methods for removing triphenylphosphine oxide (TPPO) from reaction mixtures include:
-
Precipitation/Crystallization: This involves using a solvent in which the desired product is soluble, but TPPO is not. Common solvents for precipitating TPPO include hexane, pentane, and cold diethyl ether.[3]
-
Precipitation with Metal Salts: TPPO can be selectively precipitated by forming insoluble complexes with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][4][6][7][8][10][9]
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Column Chromatography: Silica gel chromatography can be used to separate the product from TPPO, especially when there is a sufficient polarity difference between the two.[1][2]
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Chemical Conversion: TPPO can be converted to an insoluble salt. For instance, treatment with oxalyl chloride forms an insoluble chlorophosphonium salt that can be filtered off.[10]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on the properties of your product, the reaction solvent, and the scale of your reaction.
-
For non-polar products: Simple precipitation with a non-polar solvent like hexane or pentane is often the easiest and most direct method.[1][2][3]
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For polar products: If your product is soluble in polar solvents, precipitation of TPPO with metal salts is a very effective strategy.[6][7][8]
-
For large-scale reactions: Chromatography-free methods like precipitation are generally preferred for large-scale operations to avoid the use of large quantities of silica gel and solvents.[11][12]
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When other methods fail: Column chromatography provides a reliable, albeit more labor-intensive, method for purification.
Q3: What is the solubility of triphenylphosphine oxide in common organic solvents?
A3: The solubility of TPPO is a critical factor in choosing a purification method. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [13][14] |
| Hexane | Poorly soluble / Almost insoluble | [3][13][14] |
| Pentane | Not soluble at all | [5] |
| Cyclohexane | Almost insoluble | [13][14] |
| Diethyl Ether (cold) | Poorly soluble | [3] |
| Toluene | Soluble | [13][14] |
| Benzene | Soluble | [13][14] |
| Dichloromethane | Readily soluble | [13][14] |
| Tetrahydrofuran (THF) | Soluble | [11] |
| Ethanol | Readily soluble | [13][14] |
| Methanol | Soluble (25 mg/mL, clear) | [15] |
| Ethyl Acetate | Soluble | [13][14] |
| Acetic Acid | Readily soluble | [13][14] |
| Formic Acid | Readily soluble | [13][14] |
Q4: Can I regenerate triphenylphosphine from the triphenylphosphine oxide byproduct?
A4: Yes, triphenylphosphine can be regenerated from its oxide. This is an important consideration for cost-effectiveness and sustainability in large-scale synthesis. Deoxygenation agents like phosgene or trichlorosilane with triethylamine can be used for this purpose.[16]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This method is suitable for reactions where the product is soluble in polar solvents like ethanol or ethyl acetate.
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Dissolve the Crude Mixture: After the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the reaction solvent. Dissolve the crude residue in ethanol.
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Add Zinc Chloride: Add solid zinc chloride (ZnCl₂) in a 1:1 to 2:1 molar ratio with respect to the initial amount of triphenylphosphine used in the reaction.[5][3]
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Stir and Precipitate: Stir the mixture at room temperature for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[5][3][7]
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Filter: Filter the mixture through a pad of celite or a standard filter paper to remove the insoluble complex.
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Wash: Wash the filter cake with a small amount of cold ethanol.
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Isolate Product: The filtrate now contains your product, which can be isolated by removing the solvent under reduced pressure and proceeding with any further purification if necessary.
Protocol 2: Removal of TPPO by Precipitation with a Non-Polar Solvent
This method is ideal for non-polar products that are soluble in solvents like diethyl ether.
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Dissolve in Diethyl Ether: Dissolve the crude mixture in a minimal amount of diethyl ether.
-
Add Pentane/Hexane: Slowly add pentane or hexane to the solution while stirring. The TPPO will start to precipitate out as a white solid. Alternatively, you can layer pentane onto the concentrated ether solution and let it stand overnight.[5]
-
Cool: Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TPPO.
-
Filter: Filter the mixture to remove the solid TPPO.
-
Wash: Wash the collected solid with a small amount of cold pentane or hexane.
-
Isolate Product: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to obtain the purified product. It may be necessary to repeat this procedure to remove all of the TPPO.[1][2][4]
Visualizations
Caption: Workflow for the removal of triphenylphosphine oxide (TPPO).
Caption: Detailed workflow for TPPO removal via metal salt precipitation.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
- 16. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for (Z)-4-Octen-1-ol synthesis
Technical Support Center: Synthesis of (Z)-4-Octen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound with high stereoselectivity?
A1: The Wittig reaction is the most widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (Z)-isomers.[1] To achieve high (Z)-selectivity for 4-octen-1-ol, an unstabilized phosphorus ylide should be reacted with an appropriate aldehyde. Specifically, the reaction between butanal and the ylide generated from (4-hydroxybutyl)triphenylphosphonium bromide is the most direct route. Non-stabilized ylides, such as the one used in this synthesis, generally lead to the formation of (Z)-alkenes.[1]
Q2: Why is the choice of base critical for the Z/E selectivity of the Wittig reaction?
A2: The choice of base is crucial as it can significantly influence the stereochemical outcome of the reaction. For high (Z)-selectivity, it is preferable to use salt-free conditions. Lithium-based strong bases, such as n-butyllithium (n-BuLi), can form lithium salts that may stabilize the betaine intermediate, leading to equilibration and a lower Z/E ratio.[1] Therefore, alkali metal bis(trimethylsilyl)amides like potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred as they generate ylides under "salt-free" conditions, which favors the kinetic formation of the Z-isomer.
Q3: What is the major byproduct of the Wittig reaction, and how can it be removed?
A3: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be challenging to remove due to its moderate polarity and high crystallinity. Common purification methods include:
-
Column chromatography: This is a reliable method but can be time-consuming and costly for large-scale reactions.
-
Crystallization: If the desired product is a liquid and TPPO is a solid, the crude mixture can be dissolved in a non-polar solvent like hexane or a mixture of hexane and ether, causing the TPPO to precipitate out.
-
Precipitation with metal salts: TPPO can form complexes with metal salts like zinc chloride, which can then be removed by filtration.
Q4: Can the hydroxyl group in the phosphonium salt interfere with the reaction?
A4: Yes, the acidic proton of the hydroxyl group can react with the strong base used to generate the ylide. This necessitates the use of at least two equivalents of the base: one to deprotonate the hydroxyl group and one to form the ylide. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to the Wittig reaction, and then deprotected after the olefination is complete.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete ylide formation. | - Ensure the phosphonium salt is dry. - Use a fresh, high-purity strong base. - Allow sufficient time for ylide formation at the appropriate temperature (often 0°C to room temperature). |
| 2. Deactivation of the ylide. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture. | |
| 3. Poor quality of the aldehyde. | - Use freshly distilled or purified butanal to avoid impurities or polymerized aldehyde. | |
| 4. Incompatible protecting group on the hydroxyl function. | - If a protecting group is used, ensure it is stable to the basic conditions of the Wittig reaction. | |
| Poor (Z)-selectivity (high proportion of (E)-isomer) | 1. Use of a lithium-containing base. | - Switch to a lithium-free base such as KHMDS or NaHMDS to promote kinetic control and favor the (Z)-isomer.[2] |
| 2. Reaction temperature is too high. | - Perform the reaction at low temperatures (e.g., -78°C) to favor the kinetically controlled formation of the cis-oxaphosphetane, which leads to the (Z)-alkene. | |
| 3. Presence of salts in the reaction mixture. | - Ensure the phosphonium salt is free of lithium halides if it was prepared using a lithium base. | |
| Difficulty in removing triphenylphosphine oxide (TPPO) | 1. Co-elution with the product during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| 2. High solubility of TPPO in the workup solvent. | - After the reaction, concentrate the mixture and triturate with a non-polar solvent (e.g., cold hexanes or diethyl ether) to precipitate the TPPO, followed by filtration. | |
| 3. Product is also a solid. | - Consider using a phosphine oxide scavenger or a modified phosphine reagent that results in a more easily separable byproduct. | |
| Formation of unexpected side products | 1. Aldol condensation of the aldehyde. | - Add the aldehyde slowly to the pre-formed ylide solution to ensure the ylide is in excess relative to the aldehyde at all times. |
| 2. Epimerization at the alpha-carbon of the aldehyde. | - This is less of a concern with butanal, but for aldehydes with a stereocenter at the alpha-position, a non-nucleophilic base should be used. |
Data Presentation
Table 1: Effect of Base on (Z)-Selectivity in a Representative Wittig Reaction
| Base | Solvent | Temperature (°C) | Approximate Z:E Ratio | Reference |
| n-BuLi | THF | -78 to RT | 58:42 | [3] |
| NaHMDS | THF | -78 to RT | >95:5 | [2] |
| KHMDS | THF | -78 to RT | >95:5 | [2] |
Note: Data is for a representative Wittig reaction with an unstabilized ylide and an aliphatic aldehyde and illustrates the general trend.
Experimental Protocols
Key Experiment: Synthesis of this compound via Wittig Reaction
This protocol is a representative procedure based on established methods for Z-selective Wittig reactions.
1. Preparation of the Phosphorus Ylide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-hydroxybutyl)triphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask via cannula. c. Cool the suspension to 0°C in an ice bath. d. Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (2.2 equivalents, as a solution in THF) to the suspension while maintaining the temperature at 0°C. The color of the solution will typically turn deep orange or red, indicating the formation of the ylide. e. Allow the mixture to stir at 0°C for 1 hour.
2. Wittig Reaction: a. Cool the ylide solution to -78°C using a dry ice/acetone bath. b. Slowly add freshly distilled butanal (1.0 equivalent) to the ylide solution via syringe. c. Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. d. Filter the solution and concentrate under reduced pressure to obtain the crude product. e. To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold hexanes and filter. f. Purify the filtrate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
4. Characterization: a. The Z/E ratio can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) or by ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic protons of the Z- and E-isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing isomerization of (Z)-4-Octen-1-ol during purification
Technical Support Center: (Z)-4-Octen-1-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound to its (E)-isomer and other byproducts during purification.
Frequently Asked Questions (FAQs)
Q1: What causes the isomerization of this compound during purification?
A1: The isomerization of this compound to the more thermodynamically stable (E)-isomer is primarily caused by:
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Acid or Base Contamination: Trace amounts of acids or bases can catalyze the isomerization of the double bond.[1][2][3] Unsaturated compounds, in general, can rearrange under the influence of acids to shift the double bond's position.[2]
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Residual Metal Catalysts: If the this compound was synthesized using metal-catalyzed reactions (e.g., olefin metathesis), residual catalysts like ruthenium can promote isomerization.[4][5][6] These catalysts can form hydride species that are responsible for olefin migration.[4][6]
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Elevated Temperatures: High temperatures used during purification, especially in distillation, can provide the activation energy needed for isomerization, particularly if catalytic impurities are present.[6]
-
Light Exposure: While less common for this specific molecule, UV light can sometimes induce isomerization in certain alkenes.
Q2: I'm observing the formation of the (E)-isomer in my final product after distillation. What is the most likely cause and how can I prevent it?
A2: The most probable cause is the combination of high distillation temperatures and the presence of trace catalytic impurities (acid, base, or metal). To prevent this:
-
Use Vacuum Distillation: Lowering the pressure reduces the boiling point of this compound, allowing for distillation at a lower, safer temperature that minimizes the risk of isomerization.[7]
-
Neutralize and Wash: Before distillation, wash the crude product with a saturated solution of a mild buffer, like sodium bicarbonate, followed by deionized water to remove any acidic impurities. Ensure the product is thoroughly dried before proceeding.
-
Remove Metal Catalysts: If a metal catalyst was used in the synthesis, employ appropriate catalyst removal techniques. This may involve using scavengers or performing a preliminary purification step like column chromatography. Additives like 1,4-benzoquinone have been shown to suppress isomerization caused by residual ruthenium catalysts.[4][8][9]
Q3: Can I use column chromatography to purify this compound and separate it from the (E)-isomer?
A3: Yes, column chromatography is a viable method for separating (Z) and (E) isomers. However, the choice of stationary phase is critical:
-
Argentated Silica Gel (Ag-SiO₂): This is a highly effective stationary phase for separating alkene isomers. The silver ions interact with the π-bonds of the double bond, and this interaction is sensitive to the stereochemistry of the alkene, allowing for the separation of (Z) and (E) isomers.
-
Standard Silica Gel: While less effective than argentated silica, standard silica gel can sometimes provide separation, especially with an optimized solvent system. The polarity difference between the (Z) and (E) isomers is small, so careful selection of eluents is necessary.
-
Reverse-Phase Chromatography (C18): This can also be used, where the more nonpolar isomer will typically elute later.
It is crucial to use neutral-grade silica gel to avoid acid-catalyzed isomerization on the column.
Q4: Are there any additives I can use to stabilize this compound during storage and handling?
A4: To enhance stability during storage:
-
Store under an Inert Atmosphere: Displace oxygen with an inert gas like argon or nitrogen to prevent oxidation, which can generate radical species that might promote isomerization.
-
Use Radical Inhibitors: Adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can help prevent isomerization initiated by radical pathways.
-
Refrigerate and Protect from Light: Store the purified product at low temperatures and in an amber vial to protect it from heat and light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant (E)-isomer formation after distillation | High distillation temperature. | Switch to vacuum distillation to lower the boiling point.[7] |
| Acidic or basic residues. | Neutralize the crude product with a bicarbonate wash before distillation. | |
| Residual metal catalyst. | Treat the crude product with an appropriate scavenger or perform a pre-purification step. Consider adding an inhibitor like 1,4-benzoquinone if ruthenium catalysts were used.[4][8][9] | |
| Isomerization occurs during column chromatography | Acidic silica gel. | Use neutral-grade silica gel. Deactivate silica gel by adding a small percentage of a non-polar solvent and equilibrating before use. |
| Prolonged contact time with the stationary phase. | Optimize the solvent system for faster elution without compromising separation. | |
| Low yield after purification | Isomerization and subsequent difficulty in separation. | Address the root cause of isomerization first (see above). |
| Decomposition on the column or during distillation. | Use milder purification conditions (lower temperature, neutral stationary phase). | |
| Incomplete separation of (Z) and (E) isomers | Ineffective purification method. | For distillation, use a fractional distillation column with a higher number of theoretical plates. |
| For chromatography, switch to argentated silica gel for better resolution. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed to minimize thermal stress on this compound.
-
Pre-treatment of Crude Product:
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Wash the crude this compound with an equal volume of saturated sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer and wash it with an equal volume of deionized water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column.
-
Use a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation Process:
-
Place the pre-treated crude oil in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gently heat the distillation flask in a heating mantle.
-
Collect the fractions at the boiling point of this compound at the given pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the purity of the fractions using Gas Chromatography (GC) or ¹H NMR.
-
Protocol 2: Purification by Argentated Silica Gel Chromatography
This method provides excellent separation of (Z) and (E) isomers.
-
Preparation of Argentated Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol.
-
In a separate flask, create a slurry of neutral silica gel in a suitable solvent (e.g., acetone).
-
Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.
-
Remove the solvent under reduced pressure and activate the argentated silica gel by heating it in an oven at 100-120 °C for several hours under vacuum. Store it in a desiccator.
-
-
Column Packing:
-
Pack a chromatography column with the prepared argentated silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the starting eluent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or diethyl ether) in hexane. The (E)-isomer, being less polar in its interaction with silver ions, will typically elute before the (Z)-isomer.
-
Collect fractions and analyze them by TLC or GC to determine the purity.
-
Combine the pure fractions containing the (Z)-isomer and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting flowchart for isomerization during purification.
Caption: Recommended workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid–base reaction - Catalysis, Equilibrium, Reactions | Britannica [britannica.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 5. US9133416B2 - Methods for suppressing isomerization of olefin metathesis products - Google Patents [patents.google.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (Z)-4-Octen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of (Z)-4-Octen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under appropriate conditions. The primary concerns for unsaturated alcohols are oxidation, isomerization, and polymerization.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation reactions, which are accelerated at higher temperatures. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the double bond and the alcohol functional group. |
| Light | Amber vial or in the dark | Protects the compound from light-induced degradation and isomerization.[1] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents evaporation and contamination.[2] |
| Purity | Use of high-purity solvents if in solution | Prevents reactions with impurities. |
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on storage conditions. When stored under optimal conditions (refrigerated, under inert gas, and protected from light), it can be expected to remain stable for an extended period. However, as an unsaturated alcohol, it is susceptible to degradation over time. For a similar compound, (Z)-5-octen-1-ol, a shelf life of 24 months or longer is suggested if stored properly. It is recommended to re-analyze the purity of the compound after long-term storage, especially if it has been opened and exposed to air.
Q3: What are the primary degradation pathways for this compound?
A3: this compound can degrade through several pathways:
-
Oxidation: The double bond and the alcohol group are susceptible to oxidation, which can be initiated by air (oxygen), heat, or light. This can lead to the formation of aldehydes, ketones, and carboxylic acids. The deterioration of oils and fats, which often contain unsaturated fatty alcohols, is primarily due to oxidation and hydrolysis.[3]
-
Isomerization: The cis (Z) double bond can isomerize to the more stable trans (E) isomer. This process can be catalyzed by heat, light, or acidic/basic impurities.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, unsaturated compounds can polymerize.
A logical diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways of this compound.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can be both physical and chemical:
-
Physical Changes: A change in color (from colorless to yellowish), an increase in viscosity, or the formation of a precipitate may indicate degradation.
-
Chemical Analysis: The most reliable way to assess degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can detect the presence of impurities and degradation products, such as the (E)-isomer or oxidation products.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound.
-
Potential Cause 1: Sample Degradation. The compound may have degraded due to improper storage or handling, leading to the presence of isomers or oxidation products that could interfere with the experiment.
-
Solution: Verify the purity of your this compound sample using GC-MS or HPLC. If impurities are detected, purify the sample or use a fresh, unopened vial. Always store the compound under the recommended conditions.
-
-
Potential Cause 2: Contamination. The sample may be contaminated with other reagents, solvents, or residues from laboratory equipment.
-
Solution: Ensure all glassware and equipment are scrupulously clean and dry before use. Use high-purity solvents and reagents for your experiments.
-
Issue 2: An unexpected peak appears in the GC-MS or HPLC chromatogram.
-
Potential Cause 1: Isomerization. An unexpected peak could correspond to the (E)-4-Octen-1-ol isomer.
-
Solution: Compare the retention time and mass spectrum of the unexpected peak with a standard of (E)-4-Octen-1-ol if available. To minimize isomerization, protect the sample from heat and light.
-
-
Potential Cause 2: Oxidation Products. The peak could be an aldehyde, ketone, or other oxidation product.
-
Solution: Analyze the mass spectrum of the unknown peak for characteristic fragments of carbonyl compounds. Handle the compound under an inert atmosphere to prevent oxidation.
-
The following diagram outlines a general troubleshooting workflow for issues encountered with this compound.
Caption: Troubleshooting workflow for this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound using GC-MS
This protocol describes a method for assessing the stability of this compound under accelerated conditions (elevated temperature).
1. Materials and Equipment:
-
This compound (high purity)
-
GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C)
-
Amber glass vials with screw caps
-
High-purity solvent for dilution (e.g., hexane or ethyl acetate)
-
Internal standard (e.g., n-dodecane)
2. Experimental Procedure:
-
Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials.
-
Initial Analysis (T=0):
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Prepare a sample for GC-MS analysis by diluting a known amount of this compound and the internal standard in the solvent.
-
Analyze the sample by GC-MS to determine the initial purity and the peak area ratio of this compound to the internal standard.
-
-
Accelerated Aging: Place the vials in an oven at a constant temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from the oven.
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Prepare a sample for GC-MS analysis as described in step 2.
-
Analyze the sample using the same GC-MS method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the appearance and increase of any degradation products, such as the (E)-isomer.
-
The following diagram illustrates the workflow for this accelerated stability study.
Caption: Workflow for an accelerated stability study of this compound.
Biological Context and Signaling
While direct involvement of this compound in specific signaling pathways is not extensively documented, it belongs to a class of compounds known as volatile organic compounds (VOCs). VOCs play a crucial role in chemical communication between organisms, such as plants and insects.[4][5][6][7] For example, plants can release VOCs in response to herbivore damage, which can, in turn, attract predators or parasitoids of the herbivores.[4]
The diagram below illustrates a generalized signaling pathway for plant-insect communication where a compound like this compound could potentially be involved.
Caption: Generalized role of VOCs in plant-insect signaling.
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 3. researchgate.net [researchgate.net]
- 4. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Acetoin to ( Z)-3-Hexen-1-ol: The Diversity of Volatile Organic Compounds that Induce Plant Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 7. From Acetoin to ( Z)-3-Hexen-1-ol: The Diversity of Volatile Organic Compounds that Induce Plant Responses. | Semantic Scholar [semanticscholar.org]
Technical Support Center: (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with (Z)-4-Octen-1-ol. Below you will find frequently asked questions (FAQs), troubleshooting guides for experimental procedures, and detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an unsaturated fatty alcohol. It is a colorless liquid with a powerful, sweet, and earthy odor, often with a strong herbaceous note. Due to its aromatic properties, it is primarily used as a flavoring agent and in fragrance formulations.
Q2: What are the expected degradation products of this compound?
A2: Under various stress conditions, this compound is expected to degrade primarily through oxidation of the alcohol group and the double bond. The main degradation products are:
-
(Z)-4-Octenal: Formed by the oxidation of the primary alcohol group to an aldehyde.
-
Octanoic Acid: Results from the further oxidation of (Z)-4-Octenal.
-
Isomeric forms: Under thermal or photolytic stress, isomerization from the (Z)-isomer to the (E)-isomer can occur.
-
Epoxides and diols: Oxidation at the double bond can lead to the formation of epoxides, which can subsequently be hydrolyzed to diols.
Q3: How should this compound be stored to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place in tightly sealed containers, protected from heat and light. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
Troubleshooting Guides
GC-MS Analysis Issues
Q1: I am observing peak tailing for this compound in my GC-MS analysis. What could be the cause?
A1: Peak tailing for polar compounds like alcohols is often due to active sites in the GC system.
-
Liner: The glass inlet liner may have active silanol groups. Consider using a deactivated liner or changing the liner.
-
Column: The column itself might have active sites. You can try to condition the column at a high temperature or trim the first few centimeters of the column from the inlet side.
-
Contamination: Contamination in the injector can also cause peak tailing. Regular cleaning of the injector port is recommended.
Q2: My quantitative results for this compound are not reproducible. What should I check?
A2: Poor reproducibility can stem from several factors:
-
Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume. For manual injections, ensure a consistent technique.
-
Sample Preparation: Inconsistent sample dilution or extraction can lead to variability. Review your sample preparation protocol for consistency.
-
System Leaks: Check for leaks in the GC system, especially around the septum and column fittings, as this can affect flow rates and peak areas.
-
Standard Stability: Ensure your calibration standards are fresh and have not degraded.
Q3: I am seeing extra, unexpected peaks in my chromatogram. Where could they be coming from?
A3: Ghost peaks or unexpected peaks can arise from:
-
Septum Bleed: The septum can release volatile compounds, especially at high injector temperatures. Use a high-quality, low-bleed septum.
-
Carryover: A previous, more concentrated sample may not have been completely flushed from the system. Run a solvent blank to check for carryover.
-
Contaminated Solvents or Gases: Impurities in your solvents or carrier gas can appear as peaks. Ensure high-purity solvents and gases are used.
Data Presentation
The following tables summarize the expected degradation of this compound under various forced degradation conditions. This data is based on typical outcomes for unsaturated alcohols in pharmaceutical stability studies.
Table 1: Degradation of this compound under Hydrolytic and Oxidative Stress
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~ 8% | Isomerization to (E)-4-Octen-1-ol |
| 0.1 M NaOH | 24 | 60 | ~ 5% | Minimal degradation |
| 3% H₂O₂ | 24 | 25 (RT) | ~ 15% | (Z)-4-Octenal, Epoxides |
Table 2: Degradation of this compound under Thermal and Photolytic Stress
| Stress Condition | Time (hours) | Temperature (°C) / Light Source | % Degradation of this compound | Major Degradation Products |
| Thermal | 48 | 80 | ~ 12% | (E)-4-Octen-1-ol (Isomerization) |
| Photolytic (UV-A) | 24 | 25 (RT) | ~ 10% | (E)-4-Octen-1-ol, (Z)-4-Octenal |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its primary degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
Materials:
-
This compound reference standard
-
High-purity hexane (or other suitable solvent)
-
Sample vials with septa
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z
Procedure:
-
Prepare a stock solution of this compound in hexane.
-
Prepare calibration standards by serially diluting the stock solution.
-
Prepare samples for analysis by diluting them to fall within the calibration range.
-
Inject the standards and samples into the GC-MS.
-
Identify the peaks by comparing their mass spectra with a reference library and their retention times with the standard.
-
Quantify the compounds using the calibration curve generated from the standards.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize samples with HCl at the same time points.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Withdraw samples at specified intervals.
-
Thermal Degradation: Store a sample of neat this compound in an oven at 80°C. Sample at regular intervals.
-
Photolytic Degradation: Expose a solution of this compound to UV-A light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Sample both at regular intervals.
-
Analyze all samples by GC-MS as described in Protocol 1 to determine the percentage of degradation and identify the degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting logic for GC-MS analysis.
Troubleshooting low insect trap capture with (Z)-4-Octen-1-ol
Technical Support Center: (Z)-4-Octen-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using this compound in insect traps. The information is tailored for entomologists, chemical ecologists, and public health professionals working on insect monitoring and control.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in insect trapping?
This compound is a semiochemical identified as a component of the sex pheromone of the tsetse fly, Glossina morsitans. Its primary and most specific use is as an attractant for this species. It is crucial to distinguish it from the more commonly used 1-octen-3-ol, which is a general attractant for a wide range of biting flies, including various mosquito and tsetse species.
Q2: I am not capturing any insects with my this compound lure. What are the common reasons for this failure?
Low or no trap capture can be attributed to several factors. Please refer to the troubleshooting flowchart below to diagnose the issue systematically. Common problems include targeting the wrong insect species, incorrect lure composition, inappropriate release rate, improper trap placement, and unfavorable environmental conditions.
Q3: Is this compound effective on its own, or should it be used in a blend?
While this compound is a component of the G. morsitans sex pheromone, tsetse flies are also strongly attracted to host odor cues. For savannah species of tsetse flies, such as G. pallidipes and G. morsitans morsitans, trap catches can be significantly increased by using blends of kairomones. A commonly effective blend includes acetone, 1-octen-3-ol, 4-methylphenol, and 3-n-propylphenol.[1] Therefore, for monitoring or control programs, using this compound in combination with host odor mimics is likely to be more effective than using it in isolation.
Q4: What is the difference between this compound and 1-octen-3-ol?
These are two distinct chemical compounds with different roles in insect attraction. The table below summarizes their key differences. It is critical to select the correct attractant for your target species.
| Feature | This compound | 1-Octen-3-ol |
| Chemical Structure | C₈H₁₆O, double bond at position 4 | C₈H₁₆O, double bond at position 1 |
| Primary Function | Sex pheromone component | Host odor kairomone (attractant) |
| Primary Target Insect | Tsetse fly (Glossina morsitans) | Mosquitoes, various biting flies (including some tsetse species) |
| Common Blends | Used with host odor cues | Often combined with CO₂, phenols, and acetone[1][2] |
Q5: How do environmental conditions affect the performance of the lure?
Environmental factors can significantly impact the efficacy of volatile semiochemicals.
-
Temperature: Higher temperatures increase the volatilization and release rate of the chemical from the lure. This can either enhance attraction by creating a larger plume or reduce the lure's lifespan.
-
Wind: Wind is necessary to disperse the odor plume, but high winds can dilute it too quickly, making it difficult for insects to locate the source. Ideal conditions are typically light, consistent breezes.
-
Rainfall: Heavy rain can wash away or block the release of the semiochemical from certain types of dispensers.
Troubleshooting Guide
If you are experiencing low trap capture rates, use the following guide to identify and resolve the issue.
Diagram: Troubleshooting Flowchart for Low Trap Capture
Caption: A step-by-step flowchart to diagnose issues with low insect trap capture.
Experimental Protocols & Data
Protocol: Preparation and Deployment of Tsetse Fly Lures
This protocol describes a general method for preparing and deploying lures for attracting Glossina species.
Materials:
-
High-purity (>95%) this compound
-
1-octen-3-ol
-
4-methylphenol
-
3-n-propylphenol
-
Acetone
-
Polyethylene sachet or bottle dispensers
-
Gloves and safety glasses
-
Tsetse traps (e.g., Nzi, Biconical)
Procedure:
-
Lure Preparation:
-
Work in a well-ventilated area, preferably a fume hood.
-
For a standard tsetse attractant blend effective for savannah species, prepare separate dispensers for each component to control release rates.
-
Dispense the required amount of each chemical into its own polyethylene sachet or bottle. Common release rates for general tsetse attractants are provided in the table below. While a specific optimal release rate for this compound is not well-documented, starting with a low rate (e.g., 0.1-0.5 mg/hr) is advisable.
-
-
Trap Assembly and Lure Placement:
-
Assemble the tsetse trap according to the manufacturer's instructions.
-
Attach the dispensers to the trap, ensuring they do not block the entrance. Place them in a way that allows for free airflow over the dispensers.
-
-
Trap Deployment:
-
Place traps in areas frequented by tsetse flies, such as the ecotone between wooded areas and open grassland.
-
Position the traps in partial shade to avoid overheating, which can excessively increase the release rate of the chemicals.
-
Ensure the area around the trap entrance is clear of high grass or other obstructions.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., every 24-48 hours).
-
Collect, count, and identify the captured flies.
-
Record environmental data such as temperature and wind conditions.
-
Table: Standard Attractant Blends for Savannah Tsetse Flies
The following table provides typical components and release rates for attracting savannah tsetse flies like G. pallidipes and G. m. morsitans. These can be used as a baseline for experiments incorporating this compound.
| Compound | Typical Release Rate (mg/hr) | Target Tsetse Group | Reference |
| Acetone | ~500 | Morsitans | [2] |
| 1-octen-3-ol | 0.5 - 1.5 | Morsitans | [2][3] |
| 4-methylphenol | ~1.0 | Morsitans | [1] |
| 3-n-propylphenol | ~0.5 | Morsitans | [1] |
Note: Release rates can be influenced by dispenser material and ambient temperature.
Diagram: Experimental Workflow for Lure Efficacy Testing
Caption: A standard workflow for conducting field trials to test lure effectiveness.
References
Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor resolution of isomers in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution of isomers in my GC analysis?
Poor resolution of isomers in GC analysis typically stems from several key factors. These can be broadly categorized as issues related to the GC column, the oven temperature program, the carrier gas flow, or the injection technique. Specifically, you might be facing challenges with:
-
Inadequate column selectivity: The stationary phase of your column may not be suitable for discriminating between the subtle structural differences of the isomers.
-
Insufficient column efficiency: The column may be too short, have too large an internal diameter, or the film thickness may not be optimal for your specific isomers.
-
Suboptimal temperature program: An isothermal run might not be sufficient, or the temperature ramp rate in a gradient program could be too fast, not allowing enough time for the isomers to separate.[1]
-
Incorrect carrier gas flow rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the time the analytes spend in the stationary phase and thus their separation.
-
Improper injection technique: The chosen injection method (e.g., split, splitless) might not be suitable for the concentration of your sample, leading to band broadening and poor resolution.[2]
Q2: How does the GC column's stationary phase affect isomer separation?
The stationary phase is the most critical factor for achieving selectivity between isomers. The principle of "like dissolves like" is fundamental here; a stationary phase with a polarity similar to the isomers will generally provide better retention and, potentially, better resolution.[3][4] For separating isomers, especially chiral ones, specialized stationary phases are often required.
-
Standard Phases: For general isomer separations, such as positional isomers like xylenes, phases with unique selectivities like wax-type or certain ionic liquid columns can be effective.[5]
-
Chiral Phases: For enantiomers, chiral stationary phases (CSPs) are necessary. These are typically based on cyclodextrin derivatives or other chiral selectors that create a chiral environment, allowing for differential interaction with each enantiomer.
Q3: Can I improve resolution by changing the column dimensions?
Yes, adjusting the column's length, internal diameter (ID), and film thickness can significantly impact resolution.
-
Column Length: Doubling the column length can increase resolution by approximately 40%, but it will also double the analysis time under isothermal conditions.[3][4]
-
Internal Diameter (ID): Decreasing the column ID increases efficiency. Halving the ID can double the column's efficiency, leading to a 1.4-fold increase in resolution.[6][7]
-
Film Thickness: Thicker films increase retention, which can be beneficial for separating volatile isomers. However, for less volatile compounds, a thinner film can lead to sharper peaks and better resolution.[8][9]
Q4: When should I use a temperature program instead of an isothermal method?
An isothermal method (constant oven temperature) is often sufficient for simple mixtures with a narrow boiling point range. However, for complex mixtures of isomers with varying volatilities, a temperature program is generally necessary to achieve good resolution in a reasonable timeframe. A temperature program allows for the separation of more volatile isomers at lower temperatures and then ramps up the temperature to elute the less volatile isomers more quickly. If you observe that early eluting peaks are well-resolved but later peaks are broad and co-elute, a temperature program is highly recommended.[1]
Q5: What is derivatization and how can it help in separating isomers?
Derivatization is a chemical modification of the analytes to improve their chromatographic properties. For isomer analysis, particularly for enantiomers, derivatization with a chiral reagent can be a powerful tool. This process converts the enantiomers into diastereomers, which have different physical properties and can often be separated on a standard achiral GC column. Common derivatizing agents for chiral analysis include trifluoroacetyl-L-prolyl chloride (TPC) and Mosher's acid chloride (MTPA-Cl).[10][11][12]
Troubleshooting Guides
Problem: Co-eluting or Poorly Resolved Isomer Peaks
This is the most common issue when analyzing isomers. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor isomer resolution in GC analysis.
Step-by-Step Guide:
-
Evaluate the GC Column:
-
Is the stationary phase appropriate? For non-polar isomers, a non-polar phase is a good starting point. For polar isomers, a polar phase is generally better. For chiral isomers, a chiral stationary phase is often necessary.
-
Are the column dimensions optimal? If peaks are broad, consider a longer column or a column with a smaller internal diameter. If analysis time is too long with a long column, a shorter, more efficient column (smaller ID) might be a better choice.
-
-
Optimize the Temperature Program:
-
Switch to a temperature gradient: If you are using an isothermal method, switch to a temperature program. Start with a slow ramp rate (e.g., 2-5 °C/min).
-
Lower the initial temperature: This can improve the resolution of early-eluting peaks.[1]
-
Decrease the ramp rate: A slower ramp rate gives the isomers more time to interact with the stationary phase, which can significantly improve separation.[1]
-
-
Adjust the Carrier Gas Flow Rate:
-
Optimize the linear velocity: The optimal flow rate depends on the carrier gas (Hydrogen, Helium, or Nitrogen). Hydrogen often provides better efficiency at higher flow rates, leading to faster analysis times without sacrificing resolution.
-
Check for leaks: A leak in the system can cause fluctuations in the flow rate and lead to poor peak shapes and resolution.
-
-
Review the Injection Technique:
-
Split vs. Splitless: For trace analysis, a splitless injection is generally preferred to ensure that the entire sample reaches the column.[2] For more concentrated samples, a split injection can prevent column overload and produce sharper peaks.[2]
-
Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample completely but not so high as to cause thermal degradation of the analytes.
-
-
Consider Derivatization:
-
If the above steps do not provide adequate resolution, especially for enantiomers, derivatization with a chiral reagent to form diastereomers can be a very effective strategy.
-
Problem: Tailing or Fronting Peaks for Isomers
Poor peak shape can also contribute to a perceived lack of resolution.
Troubleshooting Peak Shape Issues
Caption: A workflow for troubleshooting common peak shape problems in GC.
Step-by-Step Guide:
-
Check for Active Sites (Tailing Peaks):
-
Check for Column Overload (Fronting Peaks):
-
Sample Concentration: The sample may be too concentrated. Dilute the sample or use a split injection with a higher split ratio.
-
Injection Volume: Reduce the injection volume.
-
-
Review Injection Port Conditions:
Data Presentation: Impact of GC Parameters on Isomer Resolution
The following tables provide a summary of the expected quantitative impact of changing various GC parameters on the resolution of a hypothetical pair of isomers.
Table 1: Effect of Column Length on Resolution and Analysis Time
| Column Length (m) | Relative Resolution | Relative Analysis Time |
| 15 | 1.00 | 1.0 |
| 30 | 1.41 | 2.0 |
| 60 | 2.00 | 4.0 |
Assumes isothermal conditions and other parameters held constant.
Table 2: Effect of Column Internal Diameter (ID) on Efficiency and Resolution
| Column ID (mm) | Relative Efficiency | Relative Resolution |
| 0.53 | 1.0 | 1.0 |
| 0.32 | 1.7 | 1.3 |
| 0.25 | 2.1 | 1.5 |
| 0.18 | 2.9 | 1.7 |
Assumes constant column length and film thickness.
Table 3: Effect of Oven Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution (Rs) of a Critical Pair |
| 20 | 1.2 |
| 10 | 1.8 |
| 5 | 2.5 |
| 2 | 3.5 |
Representative data for a pair of isomers eluting in the middle of the chromatogram.[15]
Experimental Protocols
Protocol 1: Chiral Derivatization of Amphetamine Enantiomers for GC Analysis
This protocol describes a common method for the derivatization of amphetamine enantiomers using N-trifluoroacetyl-L-prolyl chloride (TPC) to form diastereomers that can be separated on a standard achiral GC column.
Materials:
-
Amphetamine sample in a suitable solvent (e.g., methanol)
-
N-trifluoroacetyl-L-prolyl chloride (TPC) solution (1 mg/mL in a dry, inert solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC vials
Procedure:
-
Sample Preparation:
-
To 1 mL of the amphetamine sample solution, add 1 mL of saturated sodium bicarbonate solution to basify the amine.
-
-
Derivatization Reaction:
-
Add 2 mL of the TPC solution to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the reaction.
-
Allow the mixture to stand at room temperature for 15-20 minutes.
-
-
Extraction:
-
Add 2 mL of ethyl acetate and vortex for 1 minute to extract the derivatized amphetamines.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently evaporate the solvent under a stream of nitrogen to concentrate the sample.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate).
-
Transfer the solution to a GC vial for analysis on a standard achiral column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Logical Relationship of GC Parameters for Isomer Resolution
Caption: Key GC parameters and their primary influence on achieving optimal isomer resolution.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. Film Thickness and Phase Ratio in GC Capillary Columns [restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Interpreting Complex NMR Spectra of Unsaturated Alcohols
Welcome to the technical support center for the analysis of complex NMR spectra of unsaturated alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl (-OH) proton signal often broad and difficult to locate in the ¹H NMR spectrum?
A1: The hydroxyl proton signal is often broad due to chemical exchange with other protons in the sample, such as trace amounts of water or other acidic protons. This exchange is often rapid on the NMR timescale, leading to a coalescence of signals and broadening.[1] Furthermore, hydrogen bonding significantly influences the chemical shift of the -OH proton, causing it to appear over a wide range of the spectrum, typically between 0.5 and 5.0 ppm, although it can be found further downfield.[1][2] The extent of hydrogen bonding is dependent on concentration, solvent, and temperature, which contributes to the variability of its chemical shift.
Q2: How can I definitively identify the hydroxyl (-OH) proton signal?
A2: A simple and effective method is the D₂O exchange experiment . After acquiring a standard ¹H NMR spectrum, a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the original -OH signal will disappear or significantly decrease in intensity, confirming its identity.
Q3: What are the typical chemical shift regions for protons in unsaturated alcohols?
A3: The chemical shifts are influenced by the electronegativity of the oxygen atom and the presence of the double bond. The table below summarizes the approximate chemical shift ranges for key protons in unsaturated alcohols.
| Proton Type | Structure | Approximate ¹H Chemical Shift (ppm) |
| Hydroxyl | R-OH | 0.5 - 5.0 (variable, broad) |
| α-protons (on carbon bearing -OH) | H -C-OH | 3.3 - 4.5 |
| Allylic | H -C-C=C | 1.6 - 2.6 |
| Vinylic (olefinic) | H -C=C | 4.5 - 6.5 |
| Homoallylic | H -C-C-C=C | ~1.6 - 2.2 |
Q4: What are the characteristic chemical shifts for carbons in ¹³C NMR of unsaturated alcohols?
A4: The ¹³C chemical shifts are also influenced by the hydroxyl group and the double bond. Below are the typical ranges.
| Carbon Type | Structure | Approximate ¹³C Chemical Shift (ppm) |
| α-carbon (bearing -OH) | C -OH | 50 - 85 |
| Allylic | C -C=C | 20 - 40 |
| Vinylic (olefinic) | C =C | 100 - 150 |
| Homoallylic | C -C-C=C | 20 - 40 |
Q5: How can I differentiate between cis and trans isomers of an unsaturated alcohol using ¹H NMR?
A5: The key is the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons.
-
trans-vinylic protons typically show a larger coupling constant, in the range of 11-18 Hz .
-
cis-vinylic protons exhibit a smaller coupling constant, usually between 5-10 Hz .
By analyzing the splitting pattern of the vinylic signals, you can determine the stereochemistry of the double bond.
Troubleshooting Guides
Problem 1: Severe overlap of vinylic and allylic proton signals in the ¹H NMR spectrum.
Solution:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the dispersion of the signals, potentially resolving the overlap.
-
Change the NMR Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts), which may separate the overlapping signals. For example, aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Even if signals are overlapped, the cross-peaks in the COSY spectrum can help identify which protons are coupled to each other, aiding in the assignment of individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since ¹³C spectra are generally better dispersed, HSQC can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
Problem 2: Difficulty in assigning quaternary carbons and carbons far from protons.
Solution:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for this task. HMBC shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[3] Since there are correlations to quaternary carbons (which have no attached protons), this is an excellent method for their assignment. By observing correlations from known proton signals to a quaternary carbon, its position in the molecule can be determined.
Problem 3: Ambiguous stereochemistry at a chiral center.
Solution:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. By observing NOE/ROE cross-peaks, you can determine the relative stereochemistry of substituents at a chiral center.
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): Reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers. The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the newly formed chiral ester, allowing for the determination of the absolute configuration of the alcohol.
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Unsaturated Alcohols
| Proton Type | Structure Example | ¹H Chemical Shift (ppm) | Coupling Constant (J) Type | Typical J-value (Hz) |
| Vinylic (trans) | R-H C=CH -R' | 5.2 - 5.7 | ³Jtrans | 11 - 18 |
| Vinylic (cis) | R-H C=CH -R' | 5.2 - 5.7 | ³Jcis | 5 - 10 |
| Vinylic (geminal) | C=CH ₂ | 4.6 - 5.0 | ²Jgem | 0 - 3 |
| Allylic | H -C-C=C | 1.6 - 2.6 | ³Jallylic | 5 - 8 |
| Long-range Allylic | H -C-C=C-H | - | ⁴Jallylic | 0 - 3 |
| Homoallylic | H -C-C-C=C | ~1.6 - 2.2 | ⁴Jhomoallylic | 0 - 3 |
Table 2: Typical ¹³C NMR Chemical Shifts for Unsaturated Alcohols
| Carbon Type | Structure Example | ¹³C Chemical Shift (ppm) |
| C -OH | 50 - 85 | |
| C =C | 100 - 150 | |
| Allylic C | 20 - 40 | |
| Homoallylic C | 20 - 40 |
Experimental Protocols
COSY (Correlation Spectroscopy) Experiment
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Methodology:
-
Prepare a solution of the unsaturated alcohol in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (F1) (e.g., 256-512).
-
The data is processed with a Fourier transform in both dimensions.
-
The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Objective: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
Methodology:
-
Use the same sample as for the COSY experiment.
-
Acquire a 1D ¹H and, if possible, a 1D ¹³C spectrum to determine the respective spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
The number of scans per increment can be adjusted for sensitivity (e.g., 2-16). The number of increments in F1 is typically 128-256.
-
After Fourier transformation, the 2D spectrum will display cross-peaks at the coordinates of the chemical shifts of a proton and its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.
-
Methodology:
-
Use the same sample.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The number of scans per increment may need to be higher than for HSQC to detect the weaker long-range correlations (e.g., 8-64).
-
The number of increments in F1 is typically 256-512.
-
The resulting 2D spectrum shows cross-peaks connecting protons to carbons separated by multiple bonds, which is essential for piecing together the carbon skeleton.
-
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Troubleshooting common NMR interpretation problems.
References
Technical Support Center: Scaling Up the Synthesis of (Z)-4-Octen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (Z)-4-Octen-1-ol, with a focus on scaling up the production.
Troubleshooting Guides
Scaling up the synthesis of this compound can introduce challenges not always present at the bench scale. Below are troubleshooting guides for common synthetic routes, addressing potential issues and offering solutions.
Route 1: Wittig Reaction
This route typically involves the reaction of a butyl-derived phosphonium ylide with an oxygenated four-carbon aldehyde. The use of an unstabilized ylide generally favors the desired Z-isomer.[1][2]
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for this compound synthesis via the Wittig reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation due to weak base or moisture. | Use a strong, fresh base (e.g., n-butyllithium, sodium hydride). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor reactivity of a sterically hindered aldehyde. | While 4-hydroxybutanal is not highly hindered, protection of the hydroxyl group may be necessary. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for more challenging substrates.[3] | |
| Aldehyde instability (oxidation or polymerization). | Use freshly distilled or purified aldehyde. Consider in-situ generation of the aldehyde from the corresponding alcohol immediately before the Wittig reaction.[3] | |
| Low Z:E Isomer Ratio | Use of a stabilized or semi-stabilized ylide. | Ensure the ylide is unstabilized (alkyl substituent). Stabilized ylides (e.g., those with adjacent carbonyl or ester groups) favor the E-isomer.[2] |
| Reaction conditions promoting equilibration. | Perform the reaction at low temperatures to favor kinetic control, which typically yields the Z-alkene. The presence of lithium salts can sometimes decrease Z-selectivity.[1][4] | |
| Difficulty in Purification | Contamination with triphenylphosphine oxide (TPPO). | TPPO can be challenging to remove via chromatography due to similar polarity to the product. Consider precipitating TPPO from a non-polar solvent or converting it to a water-soluble derivative. |
| Formation of other byproducts. | Byproducts from side reactions of the aldehyde (e.g., aldol condensation) can complicate purification. Ensure slow addition of the ylide to the aldehyde to minimize aldehyde self-reaction. |
Route 2: Lindlar Hydrogenation
This route involves the semi-hydrogenation of 4-octyn-1-ol to the corresponding cis-alkene. This method is known for its high stereoselectivity.[5][6]
Diagram of the Lindlar Hydrogenation Workflow:
Caption: Workflow for this compound synthesis via Lindlar hydrogenation.
| Issue | Potential Cause | Troubleshooting Steps |
| Over-reduction to Octanol | Catalyst is too active. | Ensure the Lindlar catalyst is properly "poisoned" with lead acetate or another deactivating agent.[5] The presence of an amine like quinoline can also enhance selectivity.[6] |
| Reaction run for too long or at too high a hydrogen pressure. | Monitor the reaction progress carefully (e.g., by GC-MS) and stop it once the starting alkyne is consumed. Optimize hydrogen pressure for the specific scale of the reaction. | |
| Incomplete Reaction | Catalyst deactivation (poisoning). | The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high purity of the 4-octyn-1-ol. |
| Catalyst deactivation (sintering). | Avoid excessively high reaction temperatures, which can cause the palladium nanoparticles to agglomerate, reducing the active surface area. | |
| Insufficient catalyst loading. | Increase the catalyst loading. Typical loadings are around 5% by weight of palladium on the support.[5] | |
| Difficulty Filtering Catalyst | Fine catalyst particles. | Use a filter aid (e.g., Celite) to facilitate the removal of the heterogeneous catalyst after the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound?
Both the Wittig reaction and Lindlar hydrogenation are viable options for large-scale synthesis. The choice often depends on factors such as raw material cost and availability, equipment, and safety considerations. Lindlar hydrogenation can offer very high Z-selectivity but involves handling hydrogen gas under pressure and a lead-containing catalyst. The Wittig reaction avoids these but requires stoichiometric amounts of the phosphonium ylide and generates triphenylphosphine oxide as a significant byproduct, which can complicate purification.
Q2: How can I improve the Z-selectivity of the Wittig reaction when scaling up?
To maximize the formation of the (Z)-isomer, ensure you are using a non-stabilized ylide (e.g., butyltriphenylphosphonium bromide). Running the reaction under lithium-salt-free conditions and at low temperatures can also favor the kinetic product, which is the Z-alkene.[1]
Q3: What are the primary safety concerns when scaling up a Grignard reaction to synthesize a precursor for 4-octyn-1-ol?
The primary concerns are the exothermic nature of the Grignard reagent formation and its high reactivity with water and air.[7] On a large scale, efficient heat management is crucial to prevent runaway reactions. The use of anhydrous solvents and an inert atmosphere is mandatory. Ethylene oxide, a reactant in the subsequent step, is a toxic and flammable gas.[8]
Q4: My Lindlar catalyst seems to lose activity over time. Can it be regenerated?
Deactivation of Lindlar catalysts can occur through poisoning by impurities or physical degradation (sintering). Regeneration of poisoned catalysts can sometimes be achieved by washing or thermal treatment, but it is often more practical to use fresh catalyst. Preventing deactivation by using pure starting materials is the best approach.[9][10]
Q5: What is the most effective method for purifying this compound at a large scale?
While column chromatography is common in the lab, it is often not practical for large-scale purification. Fractional distillation under reduced pressure is a more common industrial method for purifying liquid products like this compound, provided there is a sufficient boiling point difference between the product and any impurities.[11][12]
Experimental Protocols
Synthesis of 4-Octyn-1-ol (Precursor for Lindlar Route)
-
Setup: A multi-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed under an inert atmosphere (argon or nitrogen).
-
Reaction: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow addition of n-butyllithium at a low temperature (e.g., -78 °C). 1-Pentyne is then added dropwise, maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the lithium pentynylide.
-
Alkylation: Ethylene oxide is then slowly introduced into the reaction mixture. The temperature should be carefully monitored as this step is exothermic.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 4-octyn-1-ol is purified by vacuum distillation.
Semi-Hydrogenation of 4-Octyn-1-ol (Lindlar Route)
-
Setup: A pressure-resistant hydrogenation vessel is charged with 4-octyn-1-ol, a suitable solvent (e.g., ethanol or hexane), and Lindlar's catalyst (typically 5% Pd on CaCO3, poisoned with lead).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is vigorously stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as GC or TLC to ensure the reaction is stopped after the alkyne is consumed but before significant over-reduction to the alkane occurs.
-
Work-up: Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude this compound can be further purified by vacuum distillation.
Quantitative Data Summary
The following table provides a general comparison of the two main synthetic routes. Actual yields and selectivities will vary depending on the specific reaction conditions and scale.
| Parameter | Wittig Reaction | Lindlar Hydrogenation |
| Typical Yield | 60-85% | 85-95% |
| Z:E Selectivity | Generally >90:10 for unstabilized ylides | Typically >98:2 |
| Key Reagents | Butyltriphenylphosphonium halide, strong base, 4-hydroxybutanal (or protected equivalent) | 4-Octyn-1-ol, H2 gas, Lindlar's catalyst |
| Major Byproducts | Triphenylphosphine oxide | Minor amounts of octanol (from over-reduction) |
| Scalability Challenges | Stoichiometric use of reagents, byproduct removal, handling of pyrophoric bases. | Handling of hydrogen gas under pressure, use of a toxic lead-containing catalyst, potential for catalyst deactivation. |
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 8. ETHYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ijset.com [ijset.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during asymmetric synthesis, with a focus on achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1][2] It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. A racemic mixture, which has a 50:50 ratio of two enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1][2]
The enantiomeric excess is calculated using the following formula:
-
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| [1]
For example, a mixture containing 70% of the R-enantiomer and 30% of the S-enantiomer has an enantiomeric excess of 40% (70% - 30%).[2]
Q2: What are the common methods for determining enantiomeric excess?
Several analytical techniques are used to measure enantiomeric excess. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques use a chiral stationary phase to separate and quantify the individual enantiomers.[1][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be used to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.[1][5][6]
-
Polarimetry: This technique measures the optical rotation of a sample. If the specific rotation of the pure enantiomers is known, the optical purity, which is often used interchangeably with enantiomeric excess, can be determined.[1][7] However, this method can be unreliable due to non-linear relationships between optical rotation and ee (the Horeau Effect) and the influence of optically active impurities.[4]
Q3: Why is my enantiomeric excess low?
Low enantiomeric excess can result from a variety of factors throughout the experimental process. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity.
-
Catalyst-Related Issues: The choice of catalyst, catalyst loading, and the presence of impurities can all affect the ee. Small changes in the substrate can also dramatically alter the results.[8]
-
Substrate Scope Limitations: Many asymmetric catalysts have a narrow substrate scope, and a catalyst that works well for one substrate may not be effective for another.[8]
-
Racemization: The product may undergo racemization under the reaction or workup conditions.
-
Difficult to Execute Reactions: Some asymmetric reactions are highly sensitive to reaction conditions, making them difficult to reproduce consistently.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to low enantiomeric excess.
Problem 1: Unexpectedly Low Enantiomeric Excess
If your reaction is yielding a product with a lower than expected enantiomeric excess, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow diagram for troubleshooting low enantiomeric excess.
Detailed Steps:
-
Verify Reaction Conditions:
-
Temperature: Temperature is a critical parameter.[9] Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[10] Conversely, in some enzyme-catalyzed reactions, a clear trend of decreasing enantioselectivity at higher temperatures has been observed.[9]
-
Solvent: The choice of solvent can have a dramatic effect on the enantiomeric excess.[11][12] The dielectric constant of the solvent can be inversely proportional to the enantiomeric yield in some reactions.[11] In some cases, using a chiral solvent can induce or amplify the enantioselectivity.[13][14]
-
Reaction Time: Ensure the reaction has gone to completion. In some cases, the enantiomeric excess can change over time due to product racemization or other side reactions.
-
-
Evaluate Catalyst and Reagents:
-
Catalyst Loading: The amount of catalyst used can influence the enantiomeric excess.[15][16] Both too little and too much catalyst can sometimes lead to lower ee. It is often necessary to screen a range of catalyst loadings to find the optimal concentration.[10]
-
Catalyst Purity and Handling: Ensure the catalyst is pure and has been handled correctly to avoid decomposition or contamination.
-
Reagent Purity: Impurities in the starting materials or reagents can sometimes interfere with the catalyst or the reaction, leading to lower enantioselectivity.
-
Problem 2: Inconsistent or Irreproducible Enantiomeric Excess
If you are observing significant variations in enantiomeric excess between batches of the same reaction, consider the following:
Decision Tree for Irreproducible Enantiomeric Excess
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. york.ac.uk [york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optical Purity [chem.ucalgary.ca]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizers for Long-Term Storage of Unsaturated Alcohols
This technical support center provides guidance on the selection and use of stabilizers for the long-term storage of unsaturated alcohols. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the long-term storage of unsaturated alcohols?
A1: The primary concerns are autoxidation and polymerization. Unsaturated alcohols can react with atmospheric oxygen to form peroxides, which are unstable and can initiate polymerization or decompose into aldehydes, ketones, and other degradation products.[1][2] This can lead to changes in the physical and chemical properties of the alcohol, including discoloration, increased viscosity, and the formation of precipitates.
Q2: What are stabilizers and how do they work for unsaturated alcohols?
A2: Stabilizers are chemical compounds added in small quantities to prevent degradation.[3] For unsaturated alcohols, they are typically antioxidants that inhibit the process of autoxidation.[4] The most common mechanism is free radical scavenging, where the stabilizer donates a hydrogen atom to reactive peroxy radicals, converting them into more stable hydroperoxides and terminating the oxidation chain reaction.[5][[“]]
Q3: What are the most common stabilizers used for unsaturated alcohols?
A3: Common stabilizers include phenolic antioxidants like Butylated Hydroxytoluene (BHT) and hydroquinone (HQ), as well as tocopherols (Vitamin E).[5][7][8] BHT is a synthetic antioxidant widely used to prevent free radical-mediated oxidation.[5] Hydroquinone is effective in the presence of oxygen and is a good general-purpose inhibitor.[7][9] Tocopherols are natural antioxidants that act as radical scavengers.[8]
Q4: How do I select the appropriate stabilizer for my specific application?
A4: The choice of stabilizer depends on several factors, including the specific unsaturated alcohol, storage conditions (temperature, light exposure, and atmosphere), required shelf life, and compatibility with downstream applications. For instance, if the alcohol will be used in a pharmaceutical formulation, a stabilizer with low toxicity and regulatory approval, such as tocopherol, might be preferred. For industrial applications, cost-effectiveness and high-temperature stability might favor BHT or hydroquinone derivatives.
Q5: What are the recommended storage conditions for unsaturated alcohols?
A5: To minimize degradation, unsaturated alcohols should be stored in a cool, dry, and dark place.[10] Storage at reduced temperatures (e.g., in a refrigerator designed for flammable liquids) can slow the rate of autoxidation.[11][12] It is also crucial to store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration (e.g., yellowing) | Oxidation leading to the formation of colored degradation products. | 1. Verify the integrity of the container seal. 2. Purge the container headspace with an inert gas (nitrogen or argon). 3. Consider adding a stabilizer like hydroquinone, which is known to prevent color development.[7] 4. Store the container in a dark place to prevent photo-oxidation.[13] |
| Increased Viscosity or Polymerization | Peroxide-initiated polymerization.[1] | 1. Test for the presence of peroxides using peroxide test strips or a quantitative method. 2. If peroxides are present at high levels, the alcohol may be unsafe to use and should be disposed of according to safety guidelines. 3. For future storage, add a polymerization inhibitor such as hydroquinone or its derivatives.[9] |
| Formation of Precipitates or Crystals | Formation of solid peroxides or polymers.[13] | 1. CAUTION: Do not attempt to open or move a container with visible crystal formation, as it may be shock-sensitive.[13] Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. 2. To prevent this, ensure the alcohol is stored with an appropriate stabilizer and under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the unsaturated alcohol leading to impurities that may interfere with reactions. | 1. Assess the purity of the alcohol using analytical methods such as GC-MS or HPLC.[14][15] 2. Perform a peroxide value determination to quantify the extent of oxidation. 3. If degradation is confirmed, purify the alcohol (e.g., by distillation, after ensuring the absence of explosive peroxide levels) and add a fresh stabilizer. |
Data Presentation
Table 1: Comparison of Common Stabilizers for Unsaturated Alcohols
| Stabilizer | Mechanism of Action | Typical Concentration Range | Advantages | Considerations |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger (hydrogen donor).[5][[“]] | 50 - 500 ppm | Cost-effective, heat-stable, and widely used in industrial applications.[4] | Can form byproducts upon oxidation.[5] |
| Hydroquinone (HQ) | Reacts with peroxy radicals in the presence of oxygen to form stable compounds.[7] | 100 - 1000 ppm | Excellent polymerization inhibitor and can prevent color formation.[7][9] | Effectiveness is dependent on the presence of oxygen. |
| α-Tocopherol (Vitamin E) | Free radical scavenger (hydrogen donor).[8] | 100 - 1000 ppm | Natural antioxidant, suitable for pharmaceutical and cosmetic applications.[8] | Can exhibit pro-oxidant effects at high concentrations.[16] |
Experimental Protocols
Determination of Peroxide Value (PV) by Iodometric Titration
This protocol is a common method to quantify the concentration of peroxides in a sample. The peroxide value is a measure of the extent of oxidation.[17]
Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Potassium iodide (KI) is added, which is oxidized by the peroxides to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[18]
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)[18]
-
Saturated Potassium Iodide (KI) solution (freshly prepared)[17]
-
Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution[17]
-
Deionized water
Procedure:
-
Accurately weigh approximately 5 g of the unsaturated alcohol sample into a 250 mL glass-stoppered Erlenmeyer flask.
-
Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.[19]
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration dropwise until the blue color completely disappears.
-
Perform a blank determination using all reagents but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant used for the sample (mL)
-
B = Volume of titrant used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Mandatory Visualizations
References
- 1. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Properties and Uses of Stabilizers-Chemwin [en.888chem.com]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 7. eastman.com [eastman.com]
- 8. Tocopherol - Wikipedia [en.wikipedia.org]
- 9. chempoint.com [chempoint.com]
- 10. laballey.com [laballey.com]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. ijmr.net.in [ijmr.net.in]
- 15. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. xylemanalytics.com [xylemanalytics.com]
Validation & Comparative
Bioassay Validation of (Z)-4-Octen-1-ol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay validation of (Z)-4-Octen-1-ol and its structurally related alternatives, with a focus on their activity as insect attractants. Due to a scarcity of direct bioassay data for this compound, this guide leverages data from its well-studied isomer, 1-octen-3-ol, and structurally similar analogs to provide a comprehensive overview of expected performance and validation methodologies.
Executive Summary
This compound is a volatile organic compound with potential applications as a semiochemical. While specific bioassay validation data for this compound is limited, extensive research on its isomer, 1-octen-3-ol, provides a strong benchmark for comparison. Bioassays for these compounds predominantly involve electrophysiological and behavioral studies with insects, particularly mosquitoes. The standard experimental approach includes electroantennography (EAG) to measure olfactory receptor neuron response and field or semi-field trapping experiments to assess behavioral attraction. Current data on analogs suggest that while some structural variations maintain comparable activity to 1-octen-3-ol, others can lead to a significant decrease in attractant efficacy.
Data Presentation: Comparison of Octenol Isomers and Analogs
The following table summarizes the comparative performance of various octenol isomers and analogs as mosquito attractants, with 1-octen-3-ol serving as the experimental control.
| Compound | Bioassay Type | Test Species | Key Findings | Reference |
| 1-Octen-3-ol (Standard) | Semi-field Trapping | Aedes albopictus, Culex quinquefasciatus | Standard attractant, significantly increases trap catches in the presence of CO2. | Cilek et al. |
| (Z)-4-Hexen-1-ol | Semi-field Trapping | Aedes albopictus | Significantly depressed trap catches compared to 1-octen-3-ol + CO2. | Cilek et al. |
| (Z)-3-Hepten-1-ol | Semi-field Trapping | Aedes albopictus | Significantly more attractive than 1-octen-3-ol in the absence of CO2. | Cilek et al. |
| (Z)-3-Decen-1-ol | Semi-field Trapping | Aedes albopictus | Significantly depressed trap catches compared to 1-octen-3-ol + CO2. | Cilek et al. |
| 4-Penten-2-ol | Semi-field Trapping | Culex quinquefasciatus | Significantly enhanced collections up to nearly 3-fold compared with 1-octen-3-ol + CO2. | Cilek et al. |
| (E)-2-Decen-4-ol | Semi-field Trapping | Culex quinquefasciatus | Significantly enhanced collections up to nearly 3-fold compared with 1-octen-3-ol + CO2. | Cilek et al. |
Experimental Protocols
Gas Chromatography-Electroantennography (GC-EAG)
This technique is employed to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.
Methodology:
-
Sample Preparation: Volatile compounds are typically diluted in a solvent like hexane to create a range of concentrations.
-
Gas Chromatography: The sample is injected into a gas chromatograph (GC) equipped with a non-polar column. The GC separates the individual compounds in the mixture.
-
Effluent Splitting: The effluent from the GC column is split. One portion goes to the GC's detector (e.g., a flame ionization detector - FID) for chemical identification, and the other is directed towards the prepared insect antenna.
-
Antennal Preparation: An insect antenna is excised and mounted between two electrodes. The electrodes are connected to a high-gain amplifier.
-
Signal Recording: As the volatile compounds elute from the GC and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a change in electrical potential (a depolarization). This is recorded as an EAG response.
-
Data Analysis: The EAG responses are time-aligned with the peaks from the GC-FID to identify the specific compounds that are biologically active.
Semi-Field Trapping Assay
This behavioral assay is used to evaluate the attractiveness of a test compound to insects in a large, enclosed, and more naturalistic environment.
Methodology:
-
Experimental Enclosure: A large screenhouse or a similar semi-field enclosure is used to contain the insect population.
-
Trap Deployment: Mosquito traps (e.g., Mosquito Magnet-X) are placed within the enclosure.
-
Baiting: Traps are baited with the test compound, a control (e.g., 1-octen-3-ol), and often a synergist like carbon dioxide (CO2), which is a known mosquito attractant. A trap with no attractant serves as a negative control. The release rate of the compounds is controlled.
-
Insect Release: A known number of laboratory-reared mosquitoes of a specific species and age are released into the enclosure.
-
Trap Collection: After a set period (e.g., 24 hours), the number of mosquitoes caught in each trap is counted.
-
Data Analysis: Statistical analysis is performed to compare the number of mosquitoes captured in the traps baited with the test compound versus the control and negative control traps.
Mandatory Visualization
Signaling Pathway of an Odorant Receptor
The following diagram illustrates the general signaling pathway initiated upon the binding of an odorant molecule, such as an octenol isomer, to an olfactory receptor (OR) in an insect olfactory receptor neuron (ORN).
Caption: General insect olfactory signaling pathway.
Experimental Workflow for Bioassay Validation
The diagram below outlines a typical workflow for the bioassay validation of a new semiochemical like this compound.
Caption: Workflow for semiochemical bioassay validation.
A Comparative Guide to Wind Tunnel Experiments for Evaluating (Z)-4-Octen-1-ol as an Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting wind tunnel experiments to evaluate the efficacy of (Z)-4-Octen-1-ol as a potential insect attractant. Due to the limited availability of direct experimental data for this compound, this document outlines a proposed experimental protocol based on established methodologies for the well-documented mosquito attractant, 1-octen-3-ol, and its analogs. The provided data tables summarize the performance of these known attractants, offering a benchmark for future studies on this compound.
Experimental Protocols
A standardized wind tunnel bioassay is crucial for obtaining comparable and reproducible data on the behavioral responses of insects to volatile compounds. The following protocol is adapted from established methods for testing mosquito attractants.[1][2][3][4]
1. Wind Tunnel Specifications:
-
Design: A push-pull design with a flight section of at least 1.5 meters in length, 0.5 meters in width, and 0.5 meters in height is recommended. The tunnel should be constructed from materials that are easy to clean and do not absorb odors, such as plexiglass or glass.
-
Airflow: A laminar airflow should be maintained at a constant velocity, typically between 0.2 and 0.4 m/s. The air should be filtered (e.g., using an activated charcoal filter) to remove any contaminants.
-
Environmental Conditions: Maintain a constant temperature of 25-28°C and a relative humidity of 60-70%.
-
Lighting: Diffuse, even illumination should be provided from above the flight tunnel to avoid visual biases.
2. Insect Rearing and Preparation:
-
Species: Aedes aegypti is a commonly used model organism for these assays due to its well-characterized responses to olfactory cues.
-
Rearing: Mosquitoes should be reared under controlled conditions (27°C, 80% RH, 12:12 h light:dark cycle). Larvae are typically fed on a diet of fish food, and adults are provided with a sugar solution.
-
Preparation: For host-seeking behavior assays, use 5-8 day old, mated, non-blood-fed female mosquitoes. They should be deprived of sugar solution for 12-24 hours before the experiment.
3. Odor Stimulus Preparation and Delivery:
-
This compound and Alternatives: Prepare serial dilutions of this compound, 1-octen-3-ol (racemic and enantiomers), and other analogs in a suitable solvent like hexane or paraffin oil.
-
Delivery System: The odor stimulus should be released from a point source at the upwind end of the tunnel. This can be achieved by placing a filter paper impregnated with the test compound inside a heated dispenser or by using a syringe pump to deliver the solution to a heated element.
-
Control: A solvent-only control should be run in parallel to determine the baseline response. Carbon dioxide (CO2) is often used as a general activator and can be introduced into the airstream along with the test compound.[5]
4. Experimental Procedure:
-
Acclimatization: Introduce a cohort of 20-30 female mosquitoes into a release cage at the downwind end of the tunnel and allow them to acclimate for at least 5 minutes.
-
Odor Release: Start the release of the odor stimulus.
-
Mosquito Release: Open the release cage and allow the mosquitoes to fly freely in the tunnel for a set period (e.g., 5 minutes).
-
Data Collection: Record the number of mosquitoes exhibiting the following behaviors:
-
Activation: Taking flight from the release cage.
-
Upwind Flight: Oriented flight towards the odor source.
-
Source Contact: Landing on or near the odor source.
-
Data Presentation
The following tables present a summary of representative data from wind tunnel experiments with 1-octen-3-ol and related compounds, which can serve as a benchmark for evaluating the performance of this compound.
Table 1: Behavioral Response of Aedes aegypti to 1-Octen-3-ol and Analogs in a Wind Tunnel
| Compound | Concentration (µg/µL) | Activation (%) | Upwind Flight (%) | Source Contact (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1-Octen-3-ol (racemic) | 10 | 75 | 60 | 45 |
| (R)-(-)-1-Octen-3-ol | 10 | 80 | 68 | 55 |
| (S)-(+)-1-Octen-3-ol | 10 | 65 | 50 | 35 |
| 3-Octanone | 10 | 50 | 30 | 15 |
| Hexane (Control) | - | 20 | 5 | 2 |
Note: The data for 1-octen-3-ol and its analogs are representative values compiled from multiple studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for rearing and using mosquitoes for flight path tracking and behavioral characterization in wind tunnel bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodiversitylibrary.org [biodiversitylibrary.org]
- 5. journals.biologists.com [journals.biologists.com]
A Comparative Analysis of (Z)-4-Octen-1-ol and its E-isomer for Researchers and Drug Development Professionals
A comprehensive examination of the chemical, physical, and biological properties of the geometric isomers (Z)-4-Octen-1-ol and (E)-4-Octen-1-ol reveals key differences that are critical for their application in research and development. While sharing the same molecular formula, their distinct spatial arrangements lead to variations in physical characteristics and biological activities.
This guide provides a comparative analysis of this compound and its E-isomer, presenting a compilation of their physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for their synthesis and for bioactivity assessment are also provided to support further research and application development.
Physicochemical Properties
The geometric isomerism in 4-octen-1-ol significantly influences its physical properties. The Z (cis) isomer generally exhibits a lower boiling point and a slightly higher density and refractive index compared to the E (trans) isomer. These differences can be attributed to the variations in molecular shape and intermolecular forces.
| Property | This compound | (E)-4-Octen-1-ol |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol |
| CAS Number | 54393-36-1[2][3] | 31502-21-3 |
| Appearance | Colorless clear liquid[2] | - |
| Boiling Point | 174.00 to 176.00 °C @ 760.00 mm Hg | 196 °C (estimate) |
| Density | 0.844-0.851 g/cm³ @ 25.00 °C[2] | 0.845 g/cm³ |
| Refractive Index | 1.444-1.450 @ 20.00 °C[2] | 1.4399 (estimate) |
| Solubility | Insoluble in water; soluble in non-polar organic solvents and ethanol.[2] | - |
| Odor | Powerful, sweet, earthy with a strong herbaceous note.[2] | - |
Spectroscopic Data
This compound:
-
1H NMR: While a specific spectrum for this compound was not found, related structures like (Z)-hex-4-en-1-ol show characteristic signals for the vinylic protons around 5.4-5.5 ppm with a coupling constant (J) of approximately 10.7 Hz, which is typical for cis-alkenes.
-
13C NMR: Data is available through resources like PubChem.[1]
-
Mass Spectrometry: The NIST WebBook provides mass spectral data for this compound.[4]
(E)-4-Octen-1-ol:
-
1H NMR: For an E isomer, the vinylic protons would be expected to resonate at a slightly different chemical shift and exhibit a larger coupling constant (typically 12-18 Hz) compared to the Z isomer.
Biological Activities: A Comparative Overview
While direct comparative studies on the biological activities of this compound and its E-isomer are limited, existing research on related unsaturated alcohols, particularly other octenol isomers, suggests potential applications in insect pheromone technology and as antimicrobial agents. The stereochemistry of the double bond is often a critical determinant of biological activity in insect pheromones, where even minor amounts of an opposite isomer can significantly impact attraction.[5]
This compound is recognized as a flavor and fragrance agent.[3][6][7] It is used in food and has been evaluated for safety at current intake levels.[2]
General Biological Activities of Unsaturated Alcohols:
-
Insect Attractants: Many unsaturated alcohols function as insect pheromones or kairomones. For instance, 1-octen-3-ol is a well-known attractant for various mosquito species.[8] The specific geometry of the double bond is crucial for receptor binding and eliciting a behavioral response in insects.
-
Antimicrobial Properties: Some unsaturated alcohols have demonstrated antimicrobial activity against food-related bacteria and pathogenic fungi.[9][10] The mechanism often involves disruption of the cell membrane.
Experimental Protocols
Synthesis of (Z)- and (E)-4-Octen-1-ol
The stereoselective synthesis of (Z)- and (E)-alkenols can be achieved through various established organic chemistry methodologies.
1. Synthesis of this compound via Wittig Reaction:
The Wittig reaction is a powerful tool for the synthesis of alkenes with control over the stereochemistry. Non-stabilized ylides, such as those derived from alkyl halides, typically favor the formation of Z-alkenes.[6]
-
Step 1: Preparation of the Phosphonium Ylide.
-
React triphenylphosphine with a suitable C4 alkyl halide (e.g., 1-bromobutane) in an appropriate solvent to form the phosphonium salt.
-
Treat the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous, aprotic solvent (e.g., THF or ether) to generate the corresponding phosphonium ylide.
-
-
Step 2: Wittig Reaction.
-
React the generated ylide with a C4 aldehyde containing a protected hydroxyl group (e.g., 4-(tert-butyldimethylsilyloxy)butanal). The reaction is typically carried out at low temperatures.
-
The reaction will yield the protected this compound.
-
-
Step 3: Deprotection.
-
Remove the protecting group (e.g., using TBAF for a silyl ether) to obtain this compound.
-
Purify the final product using column chromatography.
-
Caption: Wittig reaction workflow for this compound synthesis.
2. Synthesis of (E)-4-Octen-1-ol via Reduction of an Alkyne:
The partial reduction of an internal alkyne is a common method for the stereoselective synthesis of E-alkenes.
-
Step 1: Synthesis of the Alkyne.
-
Prepare 4-octyn-1-ol. This can be achieved through various methods, such as the alkylation of a terminal alkyne.
-
-
Step 2: Reduction to the (E)-Alkene.
-
Dissolve the 4-octyn-1-ol in a suitable solvent (e.g., liquid ammonia).
-
Add sodium metal (Na) in small portions at low temperature (typically -78 °C). The reaction is quenched with an alcohol (e.g., ethanol) to provide the proton source. This dissolving metal reduction selectively produces the E-alkene.
-
-
Step 3: Purification.
-
After workup, purify the resulting (E)-4-Octen-1-ol using column chromatography.
-
Caption: Alkyne reduction workflow for (E)-4-Octen-1-ol synthesis.
Bioassay Protocols
1. Insect Pheromone Activity Bioassay (Wind Tunnel):
This protocol is designed to assess the attractiveness of the isomers to a target insect species.
-
Apparatus: A wind tunnel with controlled airflow, temperature, and light.
-
Procedure:
-
Place a dispenser (e.g., a rubber septum) impregnated with a known concentration of the test compound ((Z)- or (E)-4-Octen-1-ol) at the upwind end of the tunnel.
-
Release a cohort of the target insect species at the downwind end.
-
Observe and record key behaviors such as activation (taking flight), upwind flight, and contact with the source.
-
Compare the responses to the individual isomers, a blend of the isomers, and a solvent control.
-
Statistical analysis of the behavioral data will determine the relative attractiveness of each treatment.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution):
This method determines the minimum inhibitory concentration (MIC) of the isomers against various microorganisms.
-
Materials: 96-well microtiter plates, sterile growth medium, bacterial or fungal cultures.
-
Procedure:
-
Prepare serial dilutions of each isomer in the growth medium within the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without test compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the test compound that inhibits visible growth of the microorganism.
-
Signaling Pathways
While specific signaling pathways for this compound and its E-isomer have not been elucidated, the olfactory detection of unsaturated alcohols in insects is generally mediated by G-protein coupled receptors (GPCRs) located on the dendrites of olfactory sensory neurons.
Binding of the odorant molecule to its specific olfactory receptor initiates a signal transduction cascade. This typically involves the activation of a G-protein (Gq or Gs), leading to the production of second messengers like inositol triphosphate (IP3) or cyclic AMP (cAMP). These second messengers then open ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain, resulting in the perception of smell and a corresponding behavioral response. The stereochemistry of the ligand (in this case, the Z or E configuration of the double bond) is critical for the initial binding event with the olfactory receptor and, consequently, for the entire downstream signaling process.
Caption: Generalized olfactory signaling pathway for odorant detection.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. apec.org [apec.org]
- 5. Alkane synthesis by alkyne reduction [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. This compound, 54393-36-1 [thegoodscentscompany.com]
- 8. Request Rejected [biodiversitylibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of (Z)-4-Octen-1-ol: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the synergistic effects of semiochemicals is crucial for developing effective insect attractants and repellents. This guide provides a comparative analysis of (Z)-4-Octen-1-ol, a structural isomer of the well-known insect attractant 1-octen-3-ol. Due to a lack of direct research on the synergistic properties of this compound, this document leverages comparative electrophysiological data to infer its potential and guide future research.
While 1-octen-3-ol is a widely studied semiochemical known to synergize with compounds like carbon dioxide to attract various species of biting insects, its structural isomer, this compound, has received significantly less attention. An examination of the neuronal response of the yellow fever mosquito, Aedes aegypti, to these compounds reveals a likely reason for this disparity and offers insight into the potential synergistic activity of this compound.
Comparative Olfactory Neuron Response: A Key Indicator of Potency
The primary olfactory receptor for 1-octen-3-ol in Aedes aegypti is the "C" neuron located in the basiconic sensilla on the mosquito's maxillary palps. A direct comparison of the neuronal response to 1-octen-3-ol and 1-octen-4-ol demonstrates a substantial difference in agonist potency.
Table 1: Electrophysiological Response of Aedes aegypti "C" Olfactory Neuron
| Compound | Relative Stimulus Dose for Comparable Neuronal Firing Rate | Implied Agonist Potency at the 1-Octen-3-ol Receptor |
| (R)-(-)-1-octen-3-ol | 1x | High |
| 1-octen-4-ol | ~1000x | Very Low |
This electrophysiological data indicates that 1-octen-4-ol is a significantly weaker agonist for the 1-octen-3-ol receptor in Aedes aegypti, requiring a stimulus concentration approximately 1000 times greater to elicit a similar neuronal response as (R)-(-)-1-octen-3-ol[1].
Experimental Protocol: Single-Cell Sensillum Recording
The data presented above was obtained using the single-cell sensillum recording (SSR) technique, a well-established method in insect electrophysiology.
-
Insect Preparation: An adult female Aedes aegypti mosquito is immobilized, and its head and maxillary palps are exposed and secured.
-
Electrode Insertion: A reference electrode (typically tungsten) is inserted into the insect's eye. A sharpened tungsten recording electrode is then carefully inserted into the base of a basiconic sensillum on the maxillary palp to detect the action potentials of the olfactory receptor neurons within.
-
Odorant Delivery: A continuous stream of purified air is directed over the mosquito's palps. The test compound, dissolved in a solvent on filter paper within a pipette, is introduced into the airstream as a timed pulse.
-
Data Acquisition and Analysis: The neuronal signals are amplified, filtered, and recorded. Specialized software is used to sort the spikes from the different neurons within the sensillum, allowing for the isolation and analysis of the firing rate of the "C" neuron in response to the odorant stimulus.
Visualizing the Process and Its Implications
Caption: A simplified workflow of the single-cell sensillum recording technique.
Caption: Logical flow from neuronal response to inferred synergistic potential.
Conclusion for the Research Community
The available electrophysiological evidence strongly suggests that this compound is a significantly less potent agonist of the primary 1-octen-3-ol receptor in Aedes aegypti compared to 1-octen-3-ol itself[1]. This reduced activity at the receptor level is a compelling reason for the observed lack of research into its synergistic effects.
For a compound to be an effective synergist, it generally needs to elicit a behaviorally relevant response that can be enhanced by or can enhance another stimulus. Given its weak neuronal activation, this compound is unlikely to be a strong attractant on its own for mosquito species that rely on the 1-octen-3-ol receptor pathway. Consequently, its potential as a potent synergist is likely limited.
Key Takeaways:
-
There is a significant gap in the literature regarding the synergistic effects of this compound.
-
The weak neuronal response to the structurally similar 1-octen-4-ol in Aedes aegypti provides a basis for inferring its low potential as a standalone attractant or a strong synergist for this species[1].
-
Future research aiming to identify novel synergists for insect attractants should prioritize compounds that demonstrate strong agonist activity at their respective olfactory receptors.
-
While the possibility of this compound acting on other, uncharacterized receptor pathways cannot be entirely dismissed without further research, the current data suggests that focusing on more potent agonists of known receptors is a more promising strategy for the development of effective semiochemical-based insect control tools.
References
A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Octenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various insect olfactory receptors (ORs) to isomers of octenol, a volatile organic compound crucial in host-seeking and oviposition behaviors of many insect species. Understanding the specificity and sensitivity of these receptors is paramount for developing novel insect attractants and repellents for pest control and disease vector management. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in these studies.
I. Quantitative Comparison of Olfactory Receptor Responses to Octenol Isomers
The following table summarizes the electrophysiological responses of olfactory receptor neurons (ORNs) expressing specific olfactory receptors to different isomers of 1-octen-3-ol in several key insect species. The data highlights the varied sensitivity and enantiomeric preference across different species and receptor types.
| Insect Species | Olfactory Receptor/Neuron | Octenol Isomer | Response (spikes/s) | Stimulus Dose (µg) | Citation |
| Aedes aegypti (Yellow Fever Mosquito) | "C" neuron in maxillary palp sensilla | (R)-(-)-1-octen-3-ol | ~125 | 0.05 | [1] |
| (S)-(+)-1-octen-3-ol | ~25 | 0.05 | [1] | ||
| Racemic 1-octen-3-ol | ~100 | 0.05 | [1] | ||
| Anopheles gambiae (Malaria Mosquito) | AgOr8 | 1-octen-3-ol | High | 10⁻⁶ dilution | [2] |
| Culex quinquefasciatus (Southern House Mosquito) | Antennal ORNs (A1 type sensilla) | Racemic 1-octen-3-ol | 165 ± 9 | 10 | [3] |
| (R)-(-)-1-octen-3-ol | 145 ± 13 | 10 | [3] | ||
| (S)-(+)-1-octen-3-ol | 119 ± 13 | 10 | [3] | ||
| Maxillary palp ORN ("B" cell) | (R)-(-)-1-octen-3-ol | 256.6 ± 12 | 0.01 | [4] | |
| (S)-(+)-1-octen-3-ol | 115.5 ± 23 | 1 | [4] | ||
| Drosophila melanogaster (Fruit Fly) | Or13a | 1-octen-3-ol | Very Strong | 10⁻⁶ dilution | [5] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
A. Single Sensillum Recording (SSR)
This electrophysiological technique is used to measure the activity of individual olfactory receptor neurons housed within a single sensillum on an insect's antenna or maxillary palp.[3]
Methodology:
-
Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or tape, leaving the antennae or maxillary palps exposed and accessible.
-
Electrode Placement: A reference electrode, typically a sharpened tungsten or glass capillary filled with saline, is inserted into the insect's eye or another part of the body to establish a ground. A recording electrode, also a sharpened tungsten or glass capillary, is carefully inserted at the base of a single sensillum to make contact with the sensillum lymph.
-
Odorant Stimulation: A controlled puff of air carrying a specific concentration of the octenol isomer is delivered to the antenna or palp via a stimulus delivery system. The duration and flow rate of the air puff are precisely controlled.
-
Data Acquisition: The electrical signals (action potentials or "spikes") generated by the ORNs are amplified, filtered, and recorded using specialized software. The firing rate of the neuron (spikes per second) in response to the odorant is then calculated and compared to the baseline firing rate.
B. Heterologous Expression of Olfactory Receptors
To study the function of a specific olfactory receptor in isolation, its gene can be expressed in a heterologous system, such as Xenopus laevis oocytes or insect cell lines (e.g., Sf9 cells). This allows for the characterization of the receptor's response profile to various odorants without interference from other endogenous receptors.
1. Xenopus Oocyte Expression System:
Xenopus oocytes are a widely used system for expressing and characterizing ion channels and receptors, including insect ORs.[6]
Methodology:
-
cRNA Synthesis: The DNA sequence of the olfactory receptor of interest and its co-receptor (Orco) are subcloned into an expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro from the linearized plasmid DNA.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: A specific amount of the cRNA mixture (OR + Orco) is injected into the cytoplasm of each oocyte using a microinjection system.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the receptor proteins into the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.
-
Odorant Application: A solution containing the octenol isomer is perfused over the oocyte. The binding of the odorant to the expressed ORs results in an ion current, which is measured by the TEVC setup. The amplitude of the current is proportional to the activation of the receptor.
2. Sf9 Insect Cell Expression System:
Sf9 cells, derived from the fall armyworm Spodoptera frugiperda, provide a more native-like environment for the expression of insect proteins.[7][8]
Methodology:
-
Recombinant Baculovirus Production: The genes for the OR and Orco are cloned into a baculovirus transfer vector. This vector is then used to transfect Sf9 cells along with baculovirus DNA to generate a recombinant baculovirus that will express the receptor proteins.
-
Cell Culture and Infection: Sf9 cells are grown in suspension or monolayer culture. The cells are then infected with the recombinant baculovirus.
-
Protein Expression: The infected cells are incubated for a period to allow for the expression of the OR-Orco complex on the cell membrane.
-
Functional Assay (e.g., Calcium Imaging):
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).
-
The cells are then exposed to the octenol isomer.
-
Binding of the odorant to the receptor leads to an influx of calcium ions into the cell.
-
The change in intracellular calcium concentration is detected as a change in fluorescence intensity, which is measured using a fluorescence microscope or a plate reader.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Generalized insect olfactory signaling pathway for octenol detection.
Caption: Experimental workflow for Single Sensillum Recording (SSR).
Caption: Comparative workflow of heterologous expression systems.
References
- 1. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odourant reception in the malaria mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute olfactory response of Culex mosquitoes to a human- and bird-derived attractant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays for insect olfactory receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
Structure-Activity Relationship of C8 Unsaturated Alcohols: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of C8 unsaturated alcohols is pivotal in the design of novel insect repellents and attractants. This guide provides a comparative analysis of the biological activity of these compounds, supported by experimental data and detailed methodologies.
The C8 unsaturated alcohol, 1-octen-3-ol, is a well-established kairomone that plays a crucial role in how blood-seeking insects, such as mosquitoes, locate their hosts. The specific stereochemistry and structural features of these alcohols significantly influence their interaction with insect olfactory receptors, leading to varied behavioral responses, from attraction to repulsion. This guide delves into the quantitative aspects of these interactions and outlines the experimental frameworks used to evaluate them.
Comparative Biological Activity of C8 Unsaturated Alcohols
The biological activity of C8 unsaturated alcohols and their analogs is primarily assessed through their interaction with specific odorant receptors (ORs) in mosquitoes. The following table summarizes the available quantitative data on the activity of these compounds on ORs from two key mosquito species: Aedes aegypti and Culex quinquefasciatus.
| Compound | Mosquito Species | Odorant Receptor | Activity (EC50/Response) | Reference |
| (R)-(-)-1-Octen-3-ol | Aedes aegypti | AaegOR8 | EC50: 1.5 µM | [1] |
| Culex quinquefasciatus | CquiOR118b | Strong agonist | [2] | |
| (S)-(+)-1-Octen-3-ol | Aedes aegypti | AaegOR8 | Weaker agonist than (R)-enantiomer | [1] |
| Culex quinquefasciatus | CquiOR114b | Preferred agonist over (R)-enantiomer | [2] | |
| rac-1-Octen-3-ol | Aedes aegypti | Olfactory Receptor Neurons | Dose-dependent increase in spike frequency | [3] |
| 1-Octyn-3-ol | Culex quinquefasciatus | CquiOR118b | Enantioselective response, preferring (R)-enantiomer | [2] |
| 3-Octanol | Culex quinquefasciatus | CquiOR114b | Robust, non-enantioselective response | [2] |
Experimental Protocols
The evaluation of the structure-activity relationship of C8 unsaturated alcohols relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Heterologous Expression of Odorant Receptors in Xenopus Oocytes
This in vitro assay is fundamental for characterizing the interaction between specific odorant receptors and C8 unsaturated alcohols.
-
Objective: To quantify the activation of a specific mosquito odorant receptor by various C8 unsaturated alcohol analogs.
-
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to defolliculate.
-
cRNA Injection: Oocytes are injected with cRNA encoding the mosquito odorant receptor of interest (e.g., AaegOR8) and the obligatory co-receptor (Orco).
-
Incubation: Injected oocytes are incubated for 3-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp Electrophysiology:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is held at a constant membrane potential (e.g., -80 mV).
-
Solutions of C8 unsaturated alcohols at varying concentrations are perfused over the oocyte.
-
The inward current generated by the activation of the odorant receptor is recorded.
-
-
Data Analysis: The recorded currents are plotted against the logarithm of the ligand concentration to generate a dose-response curve, from which the EC50 value (the concentration of ligand that elicits a half-maximal response) can be calculated.[1]
-
Single-Cell Recording from Mosquito Olfactory Sensilla
This in vivo technique allows for the direct measurement of the response of olfactory receptor neurons (ORNs) to volatile compounds.
-
Objective: To determine the firing rate of individual mosquito ORNs in response to different C8 unsaturated alcohols.
-
Procedure:
-
Mosquito Preparation: A female mosquito is immobilized, and its antenna or maxillary palp is exposed.
-
Electrode Placement: A recording electrode is inserted into the base of a sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the mosquito's body.
-
Odorant Delivery: A stream of charcoal-filtered and humidified air is continuously passed over the antenna/palp. A puff of air carrying a known concentration of the C8 unsaturated alcohol is introduced into the airstream for a defined duration.
-
Signal Amplification and Recording: The electrical signals (action potentials or "spikes") from the ORN are amplified, filtered, and recorded using specialized software.
-
Data Analysis: The number of spikes in a defined time window before, during, and after the stimulus is counted. The change in spike frequency is used to quantify the neuron's response.[3]
-
Behavioral Assays
Behavioral assays are crucial for understanding how the activation of olfactory receptors translates into an observable behavior (attraction or repulsion).
-
Y-Tube Olfactometer Assay:
-
Objective: To assess the preference of mosquitoes for one of two odor sources.
-
Setup: A Y-shaped glass or acrylic tube with a central arm where mosquitoes are released and two side arms, each leading to a chamber containing an odor source.
-
Procedure: A stream of air is passed through each arm. One arm contains the C8 unsaturated alcohol, and the other contains a control (e.g., solvent only). Mosquitoes are released at the base of the Y-tube, and the number of mosquitoes that fly upwind and enter each arm is counted.
-
-
Arm-in-Cage Assay:
-
Objective: To evaluate the repellent efficacy of a C8 unsaturated alcohol formulation.
-
Setup: A cage containing a known number of host-seeking female mosquitoes.
-
Procedure: A volunteer's arm is treated with a specific concentration of the C8 unsaturated alcohol. The treated arm is then inserted into the cage for a defined period. The number of mosquito landings and/or bites is recorded and compared to a control (untreated) arm.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the detection of C8 unsaturated alcohols by mosquitoes and a typical experimental workflow for SAR studies.
Caption: C8 unsaturated alcohol detection pathway in mosquitoes.
Caption: Workflow for C8 unsaturated alcohol SAR studies.
References
Verifying the Absolute Configuration of Synthesized (Z)-4-Octen-1-ol: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of established analytical methods for verifying the absolute stereochemistry of synthesized (Z)-4-Octen-1-ol, a chiral unsaturated alcohol. The performance of each technique is evaluated based on key parameters, and detailed experimental protocols are provided to support practical application.
Comparative Analysis of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the required accuracy, sample amount, available instrumentation, and whether the method is destructive. The following table summarizes the key aspects of the most common techniques.
| Method | Principle | Sample Requirement | Instrumentation | Advantages | Limitations |
| Mosher's Method | NMR analysis of diastereomeric esters | ~5-10 mg | High-resolution NMR spectrometer | Well-established, reliable, does not require crystallization | Requires synthesis of two derivatives, potential for reagent impurities to affect results |
| Enantioselective Acylation | Kinetic resolution using a chiral catalyst | ~1-5 mg | NMR spectrometer | Simpler than Mosher's method, cost-effective | Newer method, may not be as universally applicable as Mosher's method |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | ~0.1-1 mg | CD Spectropolarimeter | Non-destructive, highly sensitive | Requires a chromophore near the stereocenter, may require computational analysis for non-standard molecules |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Variable, requires a suitable crystal | Single-crystal X-ray diffractometer | Provides unambiguous 3D structure and absolute configuration | Dependent on the ability to grow high-quality crystals, which can be challenging for oils like this compound |
Experimental Protocols
Mosher's Method: NMR Analysis of Diastereomeric Esters
This widely used NMR-based method allows for the determination of the absolute configuration of chiral secondary alcohols.[1][2] The protocol involves the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2]
Experimental Workflow:
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural (Z)-4-Octen-1-ol: A Guide for Researchers
(Z)-4-Octen-1-ol is a volatile organic compound with a characteristic odor, found in some fruits and plants. Its biological activities are not as extensively studied as its isomers, such as 1-octen-3-ol, which is known for its antimicrobial and insect-attracting properties. This comparison aims to highlight the key aspects that researchers should consider when selecting between synthetic and natural sources of this compound for their studies.
Data Presentation: A Qualitative Comparison
Due to the absence of direct quantitative comparative data, the following table outlines the potential qualitative differences between synthetic and natural this compound.
| Characteristic | Synthetic this compound | Natural this compound |
| Purity | High purity achievable, but may contain process-related impurities such as reagents, catalysts, and byproducts from side reactions. The impurity profile is dependent on the synthetic route. | Purity can vary depending on the extraction and purification methods. May contain other co-extracted natural compounds from the source material. |
| Isomeric Purity | The stereoselectivity of the synthesis (e.g., Wittig reaction) determines the ratio of (Z) to (E) isomers. Side reactions can lead to the formation of the (E)-isomer. | Generally found as the (Z)-isomer in nature. The presence of the (E)-isomer is typically minimal but can be influenced by post-harvest handling and extraction conditions. |
| Bioactive Contaminants | Unlikely to contain other bioactive molecules unless they are structurally related byproducts of the synthesis. | May contain other volatile and non-volatile compounds from the source organism (e.g., kiwi fruit) that could have synergistic or antagonistic biological effects.[1][2] |
| Cost & Availability | Generally more readily available and potentially lower cost for large quantities due to scalable synthetic processes. | Availability and cost can be subject to seasonal and geographical variations of the natural source. Extraction and purification can be labor-intensive and expensive. |
| Regulatory Status | The chemical structure is identical to the natural counterpart, and it is often classified as a "nature-identical" flavoring agent.[3] | Classified as a "natural flavor" when extracted directly from a natural source.[4] |
Experimental Protocols
To definitively compare the biological activity of synthetic and natural this compound, a series of well-controlled experiments would be required. Below are detailed methodologies for key experiments that could be conducted.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine and compare the minimum inhibitory concentration (MIC) of synthetic and natural this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of both synthetic and natural this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).[5]
-
Microorganism Culture: Grow selected bacterial and fungal strains overnight in appropriate broth media.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds in the broth medium.
-
Inoculation: Add a standardized suspension of the microorganisms to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of synthetic and natural this compound on a selected human cell line.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or HEK293) in appropriate cell culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of synthetic and natural this compound for 24 or 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of synthetic and natural compounds.
Caption: Workflow for comparing synthetic and natural compounds.
Caption: Plausible synthesis of this compound via Wittig reaction.
Conclusion
While direct experimental evidence is lacking for a robust comparison of the biological activities of synthetic versus natural this compound, researchers should be cognizant of the potential differences arising from their origins. The purity profile, including the presence of isomers and co-extractants, is a critical factor that can influence experimental outcomes. Synthetic routes offer high purity and scalability, whereas natural sources may provide a more complex mixture of compounds that could have unique biological effects.[6][7] The choice between synthetic and natural this compound should be guided by the specific research question, with careful consideration of the potential for confounding variables introduced by impurities or co-occurring natural products. Further research is warranted to elucidate the specific biological activities of this compound and to directly compare the effects of its synthetic and natural forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring of Volatile Compounds of Ready-to-Eat Kiwifruit Using GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsafety.institute [foodsafety.institute]
- 4. Artificial and Natural Flavorings - Know the Differences [mosaicflavors.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Importance Of High-purity Ingredients In Flavors & Fragrances [chemicalbull.com]
A Comparative Guide to the Statistical Analysis of Insect Behavior in Response to (Z)-4-Octen-1-ol and Related Alkenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral responses of various insect species to (Z)-4-Octen-1-ol and its more studied isomer, 1-octen-3-ol. Due to a notable scarcity of published research specifically investigating the behavioral effects of this compound, this document leverages the extensive data available for 1-octen-3-ol to provide a comparative framework. The experimental protocols and statistical analyses presented are standard methods in entomology and are directly applicable to the study of this compound.
Data Presentation: Comparative Behavioral and Electrophysiological Responses
The following tables summarize quantitative data from studies on insect responses to 1-octen-3-ol, which serves as a proxy for understanding potential responses to this compound. These studies highlight the variability in insect responses based on species, the presence of co-attractants like CO2, and the specific enantiomer of the compound.
Table 1: Behavioral Responses of Mosquitoes to 1-Octen-3-ol
| Insect Species | Compound(s) | Assay Type | Key Findings | Statistical Significance |
| Aedes aegypti | 1-octen-3-ol + CO2 | Y-tube Olfactometer | Significant attraction to the blend, with response varying with age.[1] | p < 0.001 for 6-day-old mosquitoes compared to control.[1] |
| Culex quinquefasciatus | 1-octen-3-ol (racemic, (R)-, and (S)-isomers) | Surface Landing & Feeding Assay | Repellent at higher concentrations (1% and 10%).[2] | Not specified. |
| Anopheles gambiae | 1-octen-3-ol | Trap-based field studies | Increased trap catches compared to control traps.[3] | Not specified. |
| Aedes albopictus | (Z)-3-hepten-1-ol (analog) | Suction Trap | Significantly more attractive than 1-octen-3-ol without CO2. | Not specified. |
Table 2: Electrophysiological (EAG) Responses of Various Insects to 1-Octen-3-ol
| Insect Species | Compound | Mean EAG Response (mV) ± SE | Notes |
| Aedes aegypti (6 days old) | 1-octen-3-ol (0.005 µg) | ~1.5 ± 0.2 | Detection threshold is age-dependent.[1] |
| Phlebotomus martini (sandfly) | (R)-1-octen-3-ol | Higher response than to (S)-isomer | Enantiomer-specific responses observed.[3] |
| Stored-product beetles (general) | 1-octen-3-ol | Strong attractant | A common fungal volatile that attracts various species.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for two key experimental techniques used in the analysis of insect behavior in response to semiochemicals.
Y-Tube Olfactometer Assay
A Y-tube olfactometer is a standard apparatus used to assess the behavioral response of insects to volatile compounds.[5][6][7][8]
Objective: To determine if a test chemical is an attractant, repellent, or has no effect on the test insect.
Materials:
-
Y-shaped glass or plastic tube.
-
Air pump or compressed air source.
-
Flow meters to regulate airflow.
-
Charcoal and water flasks to purify and humidify the air.
-
Odor sources (e.g., filter paper treated with this compound in a solvent, and a solvent-only control).
-
Test insects (e.g., mosquitoes, moths, beetles).
Procedure:
-
Setup: The Y-tube is positioned horizontally. Purified and humidified air is passed through two separate lines, each connected to one arm of the Y-tube. The airflow rate is typically maintained between 200 and 400 mL/min.
-
Odor Introduction: The test odor source is placed in one arm, and the control in the other.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded if the insect moves a certain distance into one of the arms and remains there for a specified time.
-
Replication: The experiment is replicated multiple times (e.g., 30-50 insects), with the position of the test and control odors swapped between trials to avoid positional bias.
-
Data Analysis: The number of insects choosing the test odor versus the control is analyzed using a Chi-square test or a binomial test to determine statistical significance.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus.[9][10][11][12][13]
Objective: To determine if an insect's antenna can detect a specific volatile compound and to quantify the relative sensitivity.
Materials:
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Ag/AgCl wires.
-
Electrolyte solution (e.g., saline).
-
EAG amplifier and data acquisition system.
-
Air delivery system with purified and humidified air.
-
Odor cartridges (e.g., filter paper in a Pasteur pipette with the test compound).
Procedure:
-
Antenna Preparation: The head of the insect is excised, and the tips of the antennae may be clipped. The head is mounted on the indifferent electrode with conductive gel or saline. The recording electrode is placed over the tip of one antenna.
-
Stimulation: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the test odor are injected into this airstream.
-
Recording: The change in electrical potential (depolarization) of the antenna in response to the odor puff is recorded.
-
Controls: A solvent-only puff is used as a negative control, and a known EAG-active compound is used as a positive control or standard.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are often normalized relative to the standard to allow for comparisons across different preparations. A dose-response curve can be generated by testing a range of concentrations of the test compound. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare responses to different compounds or concentrations.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of olfactory signal transduction in insects, from the binding of an odorant molecule to the generation of a neural signal.
References
- 1. Functional Development of the Octenol Response in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thehive.icipe.org [thehive.icipe.org]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 7. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electroantennography - Wikipedia [en.wikipedia.org]
- 10. Electroantennographic recording (EAG) [bio-protocol.org]
- 11. 3.5. Electroantennography (EAG) Analysis [bio-protocol.org]
- 12. jove.com [jove.com]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
Quantitative Analysis of (Z)-4-Octen-1-ol in Natural Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (Z)-4-Octen-1-ol, a volatile organic compound found in various natural extracts. The objective is to offer a comparative overview of common techniques, their experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate method for their specific application. While direct quantitative data for this compound is sparse in publicly available literature, this guide utilizes data for the closely related and frequently studied C8 unsaturated alcohol, 1-octen-3-ol, as a proxy to illustrate the application and output of these analytical techniques.
Comparison of Analytical Techniques
The quantitative determination of this compound in complex natural matrices primarily relies on chromatographic and spectroscopic techniques. The most prominent methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical challenges.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their polarity and interaction with a stationary phase under high pressure, with detection typically by UV-Vis or other detectors. | Quantification based on the direct proportionality between the integrated intensity of a specific nuclear resonance signal and the number of corresponding nuclei in the sample. |
| Selectivity | High, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Moderate to high, depending on the column and detector used. Diode Array Detection (DAD) provides spectral information for peak purity assessment. | High, as it provides detailed structural information, allowing for the resolution of signals from different compounds in a complex mixture. |
| Sensitivity | High, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. | Moderate, typically in the parts-per-million (ppm) range. | Lower than GC-MS and HPLC, generally in the micromolar (µM) to millimolar (mM) range. |
| Sample Throughput | High, with modern systems capable of rapid analysis cycles. | High, with autosamplers enabling the analysis of large numbers of samples. | Moderate, as longer acquisition times may be needed for dilute samples or complex spectra. |
| Quantification | Requires a calibration curve with a certified reference standard. | Requires a calibration curve with a certified reference standard. | Can be performed with an internal or external standard of a known concentration. It can also be a primary ratio method not requiring a specific standard for the analyte. |
| Typical Application | Analysis of volatile and semi-volatile compounds in essential oils, food and beverage aromas, and environmental samples. | Analysis of a wide range of non-volatile and thermally labile compounds, including pharmaceuticals, natural products, and biomolecules. | Structural elucidation and quantification of known and unknown compounds in complex mixtures, purity assessment of reference standards, and metabolomics studies. |
Quantitative Data from Natural Extracts
As a proxy for this compound, the following table summarizes the relative abundance of the related C8 compound, 1-octen-3-ol, in the raw milk of different species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). This illustrates the type of comparative quantitative data that can be obtained using these methods.
| Natural Source | Analyte | Relative Abundance | Analytical Method |
| Buffalo Milk | 1-octen-3-ol | ++++ | GC-MS[1] |
| Ewe's Milk | 1-octen-3-ol | +++ | GC-MS[1] |
| Goat's Milk | 1-octen-3-ol | ++ | GC-MS[1] |
| Cow's Milk | 1-octen-3-ol | + | GC-MS[1] |
(Note: The '+' symbols represent a qualitative ranking of abundance as reported in the cited literature.)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of quantitative analyses. Below are representative experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds in Milk
This protocol is adapted from methodologies used for the analysis of volatile compounds in dairy products.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the milk sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate internal standard (e.g., 2-methyl-3-heptanone).
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 40°C for 30 minutes with gentle agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode. For targeted quantification, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 57, 68, 82, 110).
High-Performance Liquid Chromatography (HPLC) for Fragrance Compounds
This protocol provides a general framework for the analysis of fragrance compounds in essential oils, which can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the natural extract or essential oil.
-
Dissolve the sample in 10 mL of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD detection at a wavelength where this compound has absorbance (if applicable) or a universal detector like an Evaporative Light Scattering Detector (ELSD).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the general steps for qNMR analysis of a compound in a natural extract.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dried natural extract.
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve the extract and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.
2. NMR Analysis:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Spectral Width (sw): Wide enough to encompass all signals of interest.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, IS = internal standard.
-
Visualizations
The following diagrams illustrate the workflow of quantitative analysis and a comparison of the key analytical techniques.
References
A Comparative Guide to the Behavioral Responses of Insects to (Z)-4-Octen-1-ol and its Analogs
A Note on Data Availability: Scientific literature extensively details the behavioral and physiological responses of various insect species to 1-octen-3-ol, a structural isomer of (Z)-4-Octen-1-ol. However, there is a significant lack of specific research on the behavioral effects of this compound across different insect species. Electrophysiological studies on Aedes aegypti have indicated that moving the hydroxyl group from the C-3 to the C-4 position, as in 1-octen-4-ol, drastically reduces the response of olfactory receptor neurons. This suggests that the specific molecular structure is critical for receptor activation and that this compound may elicit a minimal behavioral response in this mosquito species.
Given the limited direct data for this compound, this guide provides a comprehensive comparison of insect behavioral responses to the well-studied analog, 1-octen-3-ol. This information serves as a foundational framework for researchers interested in investigating the potential effects of this compound. The experimental protocols and signaling pathways described are broadly applicable to the study of insect olfaction and can be adapted for testing novel compounds like this compound.
Behavioral Responses to 1-Octen-3-ol: A Comparative Summary
The behavioral response of insects to 1-octen-3-ol is highly species-specific, ranging from strong attraction to repulsion. It is a well-known kairomone for many blood-feeding insects, often acting synergistically with carbon dioxide (CO2) to attract them to their hosts.[1][2][3][4][5] The enantiomeric form of 1-octen-3-ol can also play a crucial role in the elicited behavior.[1][6][7]
| Insect Species | Family | Behavioral Response to 1-Octen-3-ol | Notes |
| Aedes aegypti (Yellow Fever Mosquito) | Culicidae | Attraction (especially in the presence of CO2)[1][2][3] | The (R)-(-)-enantiomer is a more potent attractant than the (S)-(+)-enantiomer.[1][7] |
| Anopheles gambiae (Malaria Mosquito) | Culicidae | Attraction (especially in the presence of CO2)[1][2] | |
| Culex quinquefasciatus (Southern House Mosquito) | Culicidae | Repulsion or no attraction[1][2] | At high concentrations, both enantiomers of 1-octen-3-ol are repellent to this species.[2] |
| Tsetse flies (Glossina spp.) | Glossinidae | Attraction[1] | 1-Octen-3-ol was first identified as an attractant for tsetse flies from ox breath.[1] |
| Biting midges (Culicoides spp.) | Ceratopogonidae | Attraction[1] | |
| Horse flies (Tabanus spp.) | Tabanidae | Attraction[1] | |
| Sandflies (Phlebotomus spp., Lutzomyia spp.) | Psychodidae | Attraction[1] | Different species may show preferences for different enantiomers. |
| Grain beetles (Oryzaephilus spp.) | Silvanidae | Attraction | Both enantiomers are attractive.[7] |
Experimental Protocols
A standard method for evaluating the behavioral response of insects to volatile compounds is the Y-tube olfactometer assay.
Y-Tube Olfactometer Bioassay
Objective: To determine the preference of an insect between two odor sources.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air supply (purified and humidified)
-
Flow meters
-
Odor sources (e.g., filter paper treated with this compound in a solvent control)
-
Test insects
-
Collection chambers
Procedure:
-
Setup: The Y-tube olfactometer is positioned horizontally or vertically, depending on the test insect's behavior.[8] A controlled airflow is established through each arm of the olfactometer.[9]
-
Odor Introduction: A filter paper treated with the test compound (e.g., this compound) is placed in one arm, and a filter paper with the solvent control is placed in the other arm.[9]
-
Insect Release: A single insect is released at the base of the Y-tube.[9]
-
Observation: The insect's movement is observed, and the first choice of an arm (defined by the insect moving a set distance into the arm) is recorded. The time taken to make a choice can also be recorded.
-
Replication: The assay is repeated with multiple insects to obtain a statistically significant sample size. The positions of the test and control arms are switched between replicates to avoid positional bias.
-
Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a chi-square test or a binomial test to determine if there is a significant preference.[9]
Insect Olfactory Signaling Pathway
The detection of odorants like alcohols in insects is a complex process involving several key proteins. The general signaling pathway is as follows:
-
Odorant Binding: Volatile odorant molecules enter the sensillum lymph through pores in the cuticle of the insect's antenna or maxillary palp.
-
Transport: Odorant Binding Proteins (OBPs) may bind to the odorant and transport it to the olfactory receptors.[10]
-
Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[11] Insect ORs are ligand-gated ion channels typically composed of a variable odorant-specific subunit (OrX) and a conserved co-receptor subunit (Orco).[12]
-
Signal Transduction: Upon binding of the odorant, the ion channel opens, leading to an influx of cations and depolarization of the ORN.
-
Signal Transmission: The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain for further processing.
References
- 1. thehive.icipe.org [thehive.icipe.org]
- 2. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Development of the Octenol Response in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biodiversitylibrary.org [biodiversitylibrary.org]
- 6. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Characterization of an Enantioselective Odorant Receptor in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selectivity of odorant receptors in insects [frontiersin.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Replicating Literature Results for (Z)-4-Octen-1-ol Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the reliable and stereoselective synthesis of specific isomers of organic compounds is paramount. This guide provides a comparative analysis of established literature methods for the synthesis of (Z)-4-Octen-1-ol, a valuable building block in the synthesis of various natural products and pharmaceuticals. We will delve into the experimental details, quantitative data, and logical workflows of the most common synthetic routes, offering a clear comparison to aid in methodological selection.
Comparison of Synthetic Strategies
The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the partial reduction of an alkyne. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, yield, and experimental setup. A third alternative, the hydroboration-protonolysis of a terminal alkyne, also presents a viable, albeit less common, route.
| Method | Key Features | Typical Yield | Z/E Selectivity | Key Reagents |
| Wittig Reaction | Forms the carbon-carbon double bond directly. Stereoselectivity is dependent on the nature of the ylide. | Good to Excellent | Good to Excellent (with non-stabilized ylides) | Butyltriphenylphosphonium bromide, 4-hydroxybutanal (or a protected form) |
| Alkyne Reduction | Forms the Z-alkene from a pre-existing alkyne precursor. High stereoselectivity can be achieved with appropriate catalysts. | Good to Excellent | Excellent | 4-Octyn-1-ol, Lindlar's Catalyst (Pd/CaCO3/Pb(OAc)2), P-2 Nickel Boride |
| Hydroboration-Protonolysis | Involves the syn-addition of a borane to an alkyne followed by protonolysis to yield the Z-alkene. | Moderate to Good | Good to Excellent | 1-Octyne, Disiamylborane or Dicyclohexylborane, Acetic Acid |
Experimental Protocols
Method 1: Wittig Reaction
The Wittig reaction provides a direct route to this compound by reacting a phosphorus ylide with an appropriate aldehyde. The use of a non-stabilized ylide is crucial for achieving high Z-selectivity.[1]
Reaction Scheme:
(C₆H₅)₃P⁺CH₂(CH₂)₂CH₃ Br⁻ + Base → (C₆H₅)₃P=CH(CH₂)₂CH₃ (C₆H₅)₃P=CH(CH₂)₂CH₃ + OHC(CH₂)₃OH → (Z)-CH₃(CH₂)₂CH=CH(CH₂)₃OH + (C₆H₅)₃P=O
Detailed Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of 4-hydroxybutanal (1.0 equivalent) in anhydrous THF dropwise. The aldehyde itself is prone to polymerization, so it is often generated in situ or a protected form, such as 4-(tert-butyldimethylsilyloxy)butanal, is used.
-
Reaction Progression and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Method 2: Partial Reduction of 4-Octyn-1-ol
This method involves the stereoselective reduction of the triple bond of 4-octyn-1-ol to a cis-double bond. Lindlar's catalyst is the classic reagent for this transformation, though other catalysts like P-2 nickel boride can also be employed.[2]
Reaction Scheme:
CH₃(CH₂)₂C≡C(CH₂)₃OH + H₂ + Catalyst → (Z)-CH₃(CH₂)₂CH=CH(CH₂)₃OH
Detailed Protocol using Lindlar's Catalyst:
-
Catalyst and Substrate Preparation: In a round-bottom flask, dissolve 4-octyn-1-ol (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Fit the flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the corresponding alkane.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, although often the filtered product is of sufficient purity.
Alternative Catalyst: P-2 Nickel Boride
P-2 nickel boride, prepared in situ from nickel(II) acetate and sodium borohydride, is an effective alternative to Lindlar's catalyst and can sometimes provide better yields.[2][3]
Method 3: Hydroboration-Protonolysis of 1-Octyne
This less common but effective method involves the syn-addition of a sterically hindered borane to a terminal alkyne, followed by protonolysis of the resulting vinylborane with a carboxylic acid to yield the Z-alkene.
Reaction Scheme:
CH₃(CH₂)₅C≡CH + R₂BH → (Z)-CH₃(CH₂)₅CH=CHBR₂ (Z)-CH₃(CH₂)₅CH=CHBR₂ + CH₃COOH → (Z)-CH₃(CH₂)₅CH=CH₂ + R₂BOAc
(Note: This scheme shows the synthesis of 1-octene. To obtain this compound, a different starting alkyne and subsequent functional group manipulation would be necessary, making this route less direct for the target molecule.)
Logical Workflow and Comparison Diagrams
To visualize the synthetic pathways and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the synthesis of this compound via alkyne reduction.
Caption: Comparison of synthetic strategies for (Z)-alkenes.
Conclusion
Both the Wittig reaction and the partial reduction of alkynes are highly effective methods for preparing this compound with good to excellent yields and stereoselectivity. The choice between these methods will often depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. The Wittig reaction offers a more convergent approach, directly forming the carbon-carbon double bond, while the alkyne reduction method provides excellent stereocontrol if the corresponding alkyne is readily accessible. For researchers aiming to replicate or develop synthetic routes, a careful consideration of these factors, guided by the detailed protocols and comparative data presented here, will be essential for success.
References
Safety Operating Guide
Proper Disposal of (Z)-4-Octen-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of (Z)-4-Octen-1-ol, a combustible liquid that is also an eye irritant and harmful to aquatic life. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these characteristics is the first step in a safe handling and disposal plan.
| Property | Value |
| Molecular Formula | C8H16O[1][2] |
| Molecular Weight | 128.21 g/mol [1][2] |
| Appearance | Liquid |
| Boiling Point | 196 °C (385 °F) |
| Melting Point | -15 °C (5 °F) |
| Density | 0.827 g/cm³ at 25 °C (77 °F) |
| Flash Point | Combustible liquid[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a combustible liquid.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Eye Irritation: Causes serious eye irritation.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:
-
Protective gloves
-
Eye and face protection (safety goggles and/or face shield)[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled waste container.
-
The container must be compatible with the chemical; do not use containers that may react with it.[7]
-
Do not mix this compound with other incompatible waste streams.[8] For example, avoid mixing it with strong oxidizing agents, acids, or acid chlorides.[3]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the accumulation start date (the date the first drop of waste was added to the container).
-
Indicate the primary hazards (e.g., Combustible, Irritant).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5][7]
-
The storage area should be a well-ventilated place, and the container must be kept tightly closed.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[7]
-
-
Disposal Request and Pickup:
-
Spill Management:
-
In the event of a spill, absorb the material with a liquid-absorbent material (e.g., Chemizorb®, sand, or earth).[10]
-
Collect the contaminated absorbent material and dispose of it as hazardous waste, following the same procedures outlined above.
-
Ensure adequate ventilation during cleanup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 4-Octen-1-ol | C8H16O | CID 522281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste [epa.ohio.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. axxence.de [axxence.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
